(Chloromethyl)cyclobutane
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
chloromethylcyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c6-4-5-2-1-3-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVRMTUUKBEVAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634228 | |
| Record name | (Chloromethyl)cyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78415-89-1 | |
| Record name | (Chloromethyl)cyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(Chloromethyl)cyclobutane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Chloromethyl)cyclobutane is a halogenated cycloalkane that serves as a versatile building block in organic synthesis. Its strained four-membered ring and reactive chloromethyl group make it a valuable intermediate for the introduction of the cyclobutane (B1203170) moiety into a wide range of molecular architectures, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a thorough overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an analysis of its spectroscopic characteristics.
Chemical Properties and Safety Information
This compound, with the CAS number 78415-89-1, is a colorless liquid with the molecular formula C₅H₉Cl.[1][2] Its molecular weight is 104.58 g/mol .[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 78415-89-1 | [1][2] |
| Molecular Formula | C₅H₉Cl | [1] |
| Molecular Weight | 104.58 g/mol | [1] |
| Boiling Point | Data not available in searched literature. For the analogous (bromomethyl)cyclobutane, the boiling point is 123-124 °C. | - |
| Density | Data not available in searched literature. For the analogous (bromomethyl)cyclobutane, the density is 1.326 g/mL at 25 °C. | - |
| Refractive Index | Data not available in searched literature. For the analogous (bromomethyl)cyclobutane, the refractive index is n20/D 1.48. | - |
| XLogP3 | 2.1 | [1] |
Safety and Handling:
This compound is classified as a highly flammable liquid and vapor.[1] It is harmful if swallowed and causes skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements: [1]
-
H225: Highly flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, primarily involving the chlorination of cyclobutanemethanol (B45166) or the reaction of a cyclobutylmethyl derivative with a chloride source.
From Cyclobutanemethanol
A common and direct method for the preparation of this compound is the reaction of cyclobutanemethanol with a chlorinating agent, such as thionyl chloride (SOCl₂), in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.
Experimental Protocol:
Materials:
-
Cyclobutanemethanol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve cyclobutanemethanol (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition of thionyl chloride, add pyridine (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Diagram 1: Synthesis of this compound from Cyclobutanemethanol
Caption: Reaction scheme for the synthesis of this compound.
Reactivity of this compound
The reactivity of this compound is dominated by the presence of the primary alkyl chloride. It readily undergoes nucleophilic substitution reactions and can be used to form organometallic reagents.
Nucleophilic Substitution
This compound is an excellent substrate for Sₙ2 reactions, where the chloride is displaced by a variety of nucleophiles.
Example: Synthesis of (Azidomethyl)cyclobutane (B1466754)
Experimental Protocol:
Materials:
-
This compound
-
Sodium azide (B81097) (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield crude (azidomethyl)cyclobutane, which can be purified further by distillation or chromatography.
Diagram 2: Nucleophilic Substitution on this compound
Caption: Synthesis of (azidomethyl)cyclobutane via nucleophilic substitution.
Grignard Reagent Formation
This compound can be converted to its corresponding Grignard reagent, cyclobutylmethylmagnesium chloride. This organometallic reagent is a powerful nucleophile for forming carbon-carbon bonds.
Experimental Protocol:
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for initiation)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Activate the magnesium turnings (1.2 eq) in a flame-dried flask under a nitrogen atmosphere.
-
Add a small crystal of iodine.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
In a dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Add a small amount of the this compound solution to the magnesium. The reaction is initiated as the iodine color fades and gentle refluxing begins.
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution of cyclobutylmethylmagnesium chloride can be used directly in subsequent reactions.
Diagram 3: Formation of Cyclobutylmethylmagnesium Chloride
Caption: Preparation of the Grignard reagent from this compound.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | - Multiplet around 1.5-2.2 ppm for the cyclobutane ring protons. - A doublet around 3.5 ppm for the -CH₂Cl protons. |
| ¹³C NMR | - Resonances for the cyclobutane ring carbons between 20-40 ppm. - A resonance for the -CH₂Cl carbon around 45-55 ppm. |
| IR Spectroscopy | - C-H stretching vibrations for the cyclobutane ring and methylene (B1212753) group around 2850-3000 cm⁻¹. - C-Cl stretching vibration in the range of 650-800 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 104 and 106 in a roughly 3:1 ratio due to the chlorine isotopes (³⁵Cl and ³⁷Cl). - Fragmentation may involve the loss of a chlorine radical (M⁺ - 35/37) and fragmentation of the cyclobutane ring, leading to characteristic daughter ions. |
Conclusion
This compound is a key synthetic intermediate with a well-defined reactivity profile. Its ability to undergo nucleophilic substitution and form organometallic reagents makes it a valuable tool for the synthesis of complex molecules containing the cyclobutane motif. While comprehensive experimental physical and spectroscopic data are not widely published, its properties can be reasonably predicted based on analogous compounds. The experimental protocols provided herein offer a foundation for the synthesis and utilization of this important chemical building block in research and development.
References
(Chloromethyl)cyclobutane (CAS No. 78415-89-1): A Technical Guide for Chemical Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(Chloromethyl)cyclobutane is a halogenated cycloalkane with the chemical formula C₅H₉Cl.[1][2] This versatile chemical intermediate is of significant interest to the pharmaceutical and chemical synthesis industries due to its unique structural properties and reactivity, primarily centered around the reactive chloromethyl group attached to a strained cyclobutane (B1203170) ring.[1] This guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on its role as a building block in the development of novel therapeutics.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 78415-89-1 | [1] |
| Molecular Formula | C₅H₉Cl | [1][2] |
| Molecular Weight | 104.58 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | C1CC(C1)CCl | [3] |
| InChIKey | QTVRMTUUKBEVAO-UHFFFAOYSA-N | [3] |
Synthesis of this compound
The primary synthetic routes to this compound involve the chlorination of cyclobutanemethanol (B45166) or the nucleophilic substitution of a suitable leaving group on the cyclobutylmethyl moiety.
Experimental Protocol 1: Chlorination of Cyclobutanemethanol using Thionyl Chloride
This method involves the conversion of the primary alcohol, cyclobutanemethanol, to the corresponding alkyl chloride using thionyl chloride.
Reaction:
Procedure:
-
In a well-ventilated fume hood, a solution of cyclobutanemethanol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The solution is cooled in an ice bath.
-
Thionyl chloride (1.1 to 1.5 equivalents) is added dropwise to the stirred solution. A small amount of a tertiary amine base like pyridine (B92270) may be added to neutralize the HCl generated.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a period of 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled, and the excess thionyl chloride and solvent are carefully removed under reduced pressure.
-
The crude product is then purified by fractional distillation under reduced pressure to yield this compound.
Experimental Protocol 2: Appel Reaction
The Appel reaction provides a mild method for the conversion of alcohols to alkyl chlorides using triphenylphosphine (B44618) and carbon tetrachloride.[4]
Reaction:
Procedure:
-
To a stirred solution of triphenylphosphine (1.1 equivalents) in anhydrous carbon tetrachloride, cyclobutanemethanol (1.0 equivalent) is added at room temperature under an inert atmosphere (e.g., nitrogen or argon).[5]
-
The reaction mixture is stirred at room temperature or gently heated to reflux for several hours. The progress of the reaction is monitored by TLC or GC.
-
Once the reaction is complete, the solid triphenylphosphine oxide byproduct is removed by filtration.
-
The filtrate, containing the product and unreacted starting materials, is concentrated under reduced pressure.
-
The crude this compound is then purified by fractional distillation.
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of similar structures, the expected spectral features are outlined below.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the protons of the chloromethyl group (likely a doublet), the methine proton on the cyclobutane ring adjacent to the chloromethyl group (a multiplet), and the methylene (B1212753) protons of the cyclobutane ring (complex multiplets). |
| ¹³C NMR | Resonances for the carbon of the chloromethyl group, the methine carbon, and the methylene carbons of the cyclobutane ring. |
| IR Spectroscopy | Characteristic C-H stretching vibrations for the cyclobutane ring and the chloromethyl group, C-Cl stretching absorption, and various bending vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns including the loss of a chlorine atom and fragmentation of the cyclobutane ring. |
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the reactivity of the C-Cl bond, which allows for nucleophilic substitution reactions. This enables the introduction of the cyclobutylmethyl moiety into a wide range of molecules. The cyclobutane ring itself is a desirable feature in medicinal chemistry as it can act as a rigid scaffold, improve metabolic stability, and serve as a non-planar bioisostere for other groups.[6]
Role as a Building Block for Tankyrase Inhibitors
A significant application of cyclobutane-containing molecules is in the development of tankyrase inhibitors.[7] Tankyrases are enzymes that play a crucial role in the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[8][9][10] By inhibiting tankyrase, the degradation of Axin, a key component of the β-catenin destruction complex, is prevented.[11] This leads to the suppression of Wnt signaling and can inhibit the growth of cancer cells.
The cyclobutane core in these inhibitors often serves to orient the pharmacophoric groups in a specific and rigid conformation, enhancing their binding to the target enzyme. This compound is a key starting material for the synthesis of these and other bioactive molecules, allowing for the facile introduction of the cyclobutylmethyl scaffold.
Signaling Pathway: Wnt/β-catenin and the Role of Tankyrase Inhibition
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action of tankyrase inhibitors.
Caption: Wnt/β-catenin signaling pathway and the effect of tankyrase inhibition.
Experimental Workflow: Synthesis and Application
The following diagram outlines a typical experimental workflow from the synthesis of this compound to its potential application in the development of bioactive compounds.
Caption: General workflow for the synthesis and application of this compound.
Safety Information
This compound is a reactive and potentially hazardous chemical. Appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents. Its unique combination of a strained cyclobutane ring and a reactive chloromethyl group allows for the creation of structurally diverse and biologically active molecules. The ability to serve as a precursor to potent enzyme inhibitors, such as those targeting tankyrase in the Wnt/β-catenin signaling pathway, highlights its importance in modern drug discovery and development. Further research into the synthesis and reactions of this compound is likely to uncover new applications and lead to the development of innovative therapeutics.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C5H9Cl | CID 23446147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C5H9Cl) [pubchemlite.lcsb.uni.lu]
- 4. Appel reaction - Wikipedia [en.wikipedia.org]
- 5. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of (Chloromethyl)cyclobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Chloromethyl)cyclobutane, a substituted cycloalkane, presents a fascinating case study in conformational analysis due to the interplay between the inherent ring strain of the cyclobutyl moiety and the steric and electronic effects of the chloromethyl substituent. This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of this compound, drawing upon established principles from studies of cyclobutane (B1203170) and its derivatives. Quantitative structural parameters, derived from analogous halogenated cyclobutanes, are presented in tabular format for clarity. Detailed experimental methodologies for determining these conformational preferences are also described. This document is intended to serve as a core reference for researchers in medicinal chemistry, materials science, and chemical synthesis where the three-dimensional structure of cyclobutane-containing molecules is of paramount importance.
Molecular Structure and Ring Puckering
The cyclobutane ring is characterized by significant ring strain, a consequence of both angle strain from the deviation of C-C-C bond angles from the ideal tetrahedral angle of 109.5°, and torsional strain arising from the eclipsing of hydrogen atoms in a planar conformation.[1] To alleviate this torsional strain, cyclobutane and its derivatives adopt a non-planar, puckered or "butterfly" conformation.[1] In this puckered structure, one carbon atom is bent out of the plane formed by the other three. This puckering is a dynamic equilibrium, with the ring rapidly inverting between equivalent puckered conformations.
For monosubstituted cyclobutanes, such as this compound, two primary conformations of the ring exist: one where the substituent occupies a pseudo-equatorial position and another where it is in a pseudo-axial position. The equatorial conformer is generally more stable due to reduced steric interactions.
Conformational Isomers of this compound
The presence of the chloromethyl substituent introduces further conformational complexity. In addition to the ring puckering, rotation around the C-C bond connecting the chloromethyl group to the cyclobutane ring leads to different rotational isomers (rotamers). The relative orientation of the chlorine atom with respect to the cyclobutane ring can be described by the dihedral angle.
The interplay between ring puckering and side-chain rotation results in a complex potential energy surface with several local minima. The most stable conformer is expected to be the one where the bulky chloromethyl group is in the equatorial position of the puckered ring, and the chlorine atom is oriented to minimize steric hindrance with the ring hydrogens.
A logical workflow for determining the stable conformers of a substituted cyclobutane is outlined below.
References
An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of (Chloromethyl)cyclobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for the compound (Chloromethyl)cyclobutane. The information detailed herein is crucial for the structural elucidation, identification, and purity assessment of this compound in research and drug development settings. This document presents predicted spectral data, outlines standard experimental protocols for data acquisition, and visualizes the structural correlations of the NMR signals.
Introduction to the NMR Spectroscopy of this compound
This compound is a halogenated derivative of cyclobutane (B1203170). Its structure presents a unique set of magnetic environments for its constituent protons and carbons, leading to a characteristic NMR spectrum. The analysis of chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities provides a detailed fingerprint of the molecule's atomic connectivity and stereochemistry. Due to the conformational flexibility of the cyclobutane ring, the interpretation of its NMR spectra can be complex, often revealing insights into the puckered nature of the ring system.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the chloromethyl group and the different protons on the cyclobutane ring. The chemical shifts are influenced by the electronegativity of the chlorine atom and the ring strain.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-1' (CH₂Cl) | 3.5 - 3.7 | Doublet | ~7.0 |
| H-1 | 2.5 - 2.7 | Multiplet | - |
| H-2, H-4 (cis) | 2.0 - 2.2 | Multiplet | - |
| H-2, H-4 (trans) | 1.8 - 2.0 | Multiplet | - |
| H-3 (cis) | 1.9 - 2.1 | Multiplet | - |
| H-3 (trans) | 1.7 - 1.9 | Multiplet | - |
Note: The chemical shifts and coupling constants are predicted values and may vary slightly based on the solvent and experimental conditions.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound provides information about the carbon framework of the molecule. The carbon attached to the chlorine atom (chloromethyl group) is significantly deshielded and appears at a higher chemical shift.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1' (CH₂Cl) | 48 - 52 |
| C-1 | 38 - 42 |
| C-2, C-4 | 28 - 32 |
| C-3 | 18 - 22 |
Note: The chemical shifts are predicted values and may vary based on the solvent and experimental conditions.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a liquid sample such as this compound.
4.1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of sufficient purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Homogenization: Gently vortex or invert the NMR tube to ensure the solution is homogeneous.
4.2. Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Apply a relaxation delay of 1-5 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 64-1024 scans).
-
Employ a relaxation delay of 2-5 seconds.
-
4.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify the chemical shifts of all signals in both ¹H and ¹³C spectra.
Visualization of Structural Connectivity
The following diagram illustrates the logical relationship between the different carbon and proton environments in this compound and their expected NMR signals.
Caption: Correlation of this compound structure with its predicted NMR signals.
Spectroscopic Analysis of (Chloromethyl)cyclobutane: A Technical Guide
This technical guide provides an in-depth analysis of the mass spectrometry and infrared (IR) spectroscopy of (Chloromethyl)cyclobutane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected spectral characteristics, fragmentation patterns, and detailed experimental protocols for the analysis of this compound.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. For this compound (C₅H₉Cl), with a molecular weight of approximately 104.58 g/mol , electron ionization (EI) is a common method for analysis.[1][2][3]
Predicted Mass Spectrum Data
The mass spectrum of this compound is expected to exhibit a characteristic molecular ion peak and several fragment ions. Due to the presence of chlorine, the molecular ion peak will appear as a pair of peaks (M and M+2) corresponding to the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of relative intensity.[4] The predicted major ions are summarized in the table below.
| Predicted m/z | Proposed Ion Structure | Proposed Fragmentation Pathway | Predicted Relative Abundance |
| 104/106 | [C₅H₉Cl]⁺ | Molecular Ion | Moderate |
| 69 | [C₅H₉]⁺ | Loss of ·Cl | High |
| 76 | [C₄H₅Cl]⁺ | Loss of C₂H₄ (Ethene) from the molecular ion | Moderate |
| 55 | [C₄H₇]⁺ | Loss of ·CH₂Cl | High (Often the base peak) |
| 41 | [C₃H₅]⁺ | Further fragmentation of the cyclobutyl ring | Moderate |
| 27/29 | [C₂H₃]⁺ / [C₂H₅]⁺ | Cleavage of the cyclobutane (B1203170) ring | Moderate |
Proposed Fragmentation Pathway
The fragmentation of the this compound molecular ion in an electron ionization mass spectrometer is predicted to follow several key pathways. The primary fragmentation events include the cleavage of the carbon-chlorine bond and the fragmentation of the cyclobutane ring.[5][6]
Experimental Protocol: Electron Ionization Mass Spectrometry
The following protocol outlines a general procedure for the analysis of this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.
-
Instrumentation Setup:
-
Gas Chromatograph (GC):
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
-
Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system. Acquire the mass spectrum of the eluting peak corresponding to this compound.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and the major fragment ions. Compare the fragmentation pattern with the predicted data and known fragmentation mechanisms of alkyl halides and cyclobutane derivatives.[4][5]
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the molecule, revealing the presence of specific functional groups.
Predicted IR Absorption Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the cyclobutane ring, the C-Cl bond, and various bending and stretching vibrations of the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |
| 2980 - 2850 | C-H Stretch | Cyclobutane Ring | Strong |
| 1470 - 1450 | CH₂ Scissoring | Cyclobutane Ring | Medium |
| ~1250 | Ring Vibration | Cyclobutane Ring | Medium to Strong |
| 935 - 900 | Ring Deformation | Cyclobutane Ring | Medium |
| 850 - 550 | C-Cl Stretch | Chloromethyl Group | Medium to Strong |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
The following protocol describes a general procedure for obtaining the FTIR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Preparation: Ensure the FTIR spectrometer and the ATR crystal are clean and dry.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and the atmosphere.
-
Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
-
Data Acquisition:
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.[7]
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.
-
The spectral resolution should be set to 4 cm⁻¹.
-
-
Data Processing and Analysis:
Experimental Workflow: FTIR Analysis
The logical flow of an FTIR experiment, from preparation to analysis, is crucial for obtaining reliable and reproducible results.
This technical guide provides a comprehensive overview of the expected mass spectrometric and infrared spectroscopic properties of this compound, along with standardized protocols for their determination. The predicted data and fragmentation pathways serve as a valuable reference for the identification and characterization of this compound in a research or industrial setting.
References
- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 2. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 5. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. m.youtube.com [m.youtube.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Infrared spectral charateristics of the cyclobutane ring system - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Unveiling the Core Reactivity of the Chloromethylcyclobutane Moiety: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chloromethylcyclobutane moiety, a strained four-membered carbocyclic system appended with a reactive chloromethyl group, serves as a versatile building block in organic synthesis. Its fundamental reactivity is dominated by solvolytic processes that are characterized by a facile and often irreversible ring expansion. This guide provides a comprehensive exploration of the core reactivity of chloromethylcyclobutane, detailing the underlying reaction mechanisms, presenting illustrative quantitative data, and offering detailed experimental protocols for the study of its characteristic reactions. Particular emphasis is placed on the carbocation-driven rearrangement that dictates the product distribution and provides a pathway to functionalized cyclopentyl derivatives, which are of significant interest in medicinal chemistry and materials science.
Introduction
Cyclobutane (B1203170) derivatives are prevalent structural motifs in numerous natural products and pharmacologically active compounds. The inherent ring strain of the cyclobutane core imparts unique chemical reactivity that can be strategically exploited in synthetic chemistry. The chloromethylcyclobutane moiety, in particular, presents a fascinating case study in carbocation chemistry, where the relief of ring strain acts as a powerful driving force for skeletal rearrangements. Understanding the fundamental principles governing its reactivity is crucial for predicting reaction outcomes and designing novel synthetic routes. This technical guide will delve into the key reactions of chloromethylcyclobutane, with a focus on solvolysis and the associated ring-expansion mechanism.
Fundamental Reactivity: Solvolysis and Carbocation Rearrangement
The primary mode of reactivity for chloromethylcyclobutane in polar protic solvents is SN1 solvolysis. This process is initiated by the departure of the chloride ion, leading to the formation of a primary cyclobutylmethyl carbocation. This intermediate is highly unstable and readily undergoes a[1][2]-alkyl shift, resulting in a ring expansion to form a more stable secondary cyclopentyl carbocation. This rearrangement is thermodynamically favored due to the significant release of ring strain associated with the conversion of a four-membered ring to a five-membered ring, as well as the increased stability of a secondary carbocation over a primary one.[3][4]
The resulting cyclopentyl carbocation can then be trapped by solvent molecules to yield substitution products or undergo elimination to form an alkene.
Signaling Pathway: The Solvolysis-Rearrangement Cascade
The sequence of events from the starting material to the final products can be visualized as a signaling pathway, where the formation of key intermediates dictates the subsequent transformations.
Caption: Solvolysis and rearrangement pathway of chloromethylcyclobutane.
Quantitative Analysis of Reactivity
While specific kinetic and thermodynamic data for the solvolysis of chloromethylcyclobutane are not extensively reported in the literature, the principles of physical organic chemistry allow for the estimation and comparison of its reactivity with analogous systems. The rate of solvolysis is primarily dependent on the stability of the carbocation intermediate, the nature of the leaving group, and the ionizing power of the solvent.
Illustrative Kinetic Data
The following table presents hypothetical, yet realistic, first-order rate constants (k) and activation parameters for the solvolysis of chloromethylcyclobutane in different aqueous ethanol (B145695) mixtures. This data illustrates the expected trend of increasing reaction rate with increasing solvent polarity (ionizing power).
| Solvent (v/v Ethanol/Water) | Temperature (°C) | Rate Constant (k) (s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
| 80:20 | 25 | 1.5 x 10⁻⁵ | 95 | -20 |
| 60:40 | 25 | 9.8 x 10⁻⁵ | 90 | -25 |
| 40:60 | 25 | 6.5 x 10⁻⁴ | 85 | -30 |
| 20:80 | 25 | 4.3 x 10⁻³ | 80 | -35 |
Note: This data is illustrative and intended to demonstrate expected trends. Actual values may vary.
Product Distribution
The ratio of substitution to elimination products is influenced by the nature of the solvent, which acts as both a nucleophile and a base, and the temperature. Generally, less nucleophilic solvents and higher temperatures favor elimination.
| Solvent | Temperature (°C) | Substitution Products (%) | Elimination Product (%) |
| 80% Aqueous Ethanol | 25 | ~85 | ~15 |
| 60% Aqueous Ethanol | 50 | ~70 | ~30 |
| Acetic Acid | 25 | >95 | <5 |
Note: This data is illustrative and based on general principles of carbocation chemistry.
Experimental Protocols
The following sections provide detailed methodologies for conducting kinetic studies and product analysis of the solvolysis of chloromethylcyclobutane.
Kinetic Study of Solvolysis
This protocol outlines a method for determining the rate of solvolysis by monitoring the production of hydrochloric acid.
Objective: To determine the first-order rate constant and activation energy for the solvolysis of chloromethylcyclobutane.
Materials:
-
Chloromethylcyclobutane
-
Aqueous ethanol solutions (e.g., 80%, 60%, 40% by volume)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)
-
Bromothymol blue indicator
-
Constant temperature water bath
-
Burette, pipettes, and volumetric flasks
-
Magnetic stirrer and stir bar
Experimental Workflow:
Caption: Experimental workflow for the kinetic analysis of solvolysis.
Procedure:
-
Prepare a series of aqueous ethanol solutions of varying compositions.
-
Place a known volume of a specific solvent mixture in a flask and allow it to equilibrate to the desired temperature in a constant temperature water bath.
-
Add a few drops of bromothymol blue indicator. The solution should be acidic (yellow).
-
Add a small, precise volume of standardized NaOH solution from a burette until the solution turns blue.
-
Initiate the reaction by adding a known quantity of chloromethylcyclobutane to the flask with vigorous stirring. Start a timer immediately.
-
Record the time it takes for the blue color to disappear (turn yellow) as the generated HCl neutralizes the added NaOH.
-
Immediately add another precise aliquot of NaOH and record the time for the subsequent color change.
-
Repeat this process for several aliquots to obtain a series of time points for the reaction progress.
-
The concentration of the remaining chloromethylcyclobutane at each time point can be calculated from the amount of NaOH neutralized.
-
The first-order rate constant (k) can be determined from the slope of a plot of ln([chloromethylcyclobutane]) versus time.
-
Repeat the experiment at different temperatures to calculate the activation energy using the Arrhenius equation.
Product Analysis by GC-MS
Objective: To identify and quantify the products of the solvolysis reaction.
Materials:
-
Products from the solvolysis reaction
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Dichloromethane (B109758) or diethyl ether for extraction
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Allow the solvolysis reaction to proceed to completion.
-
Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).
-
Extract the organic products with a suitable solvent like dichloromethane or diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Carefully concentrate the organic extract.
-
Inject a sample of the concentrated extract into the GC-MS.
-
Identify the products by comparing their mass spectra and retention times with those of authentic samples or with library data.
-
Quantify the relative amounts of each product by integrating the peak areas in the gas chromatogram.
Conclusion
The fundamental reactivity of the chloromethylcyclobutane moiety is a classic example of a carbocation-driven rearrangement that is facilitated by the release of ring strain. The predictable formation of cyclopentyl derivatives from this readily accessible starting material makes it a valuable tool in synthetic organic chemistry. The principles and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore and exploit the unique chemical properties of this intriguing molecular scaffold. Further investigations into the substrate scope and the development of stereoselective variations of these reactions will undoubtedly continue to expand the synthetic utility of chloromethylcyclobutane and its derivatives.
References
- 1. amherst.edu [amherst.edu]
- 2. Statistical Methods for the Investigation of Solvolysis Mechanisms Illustrated by the Chlorides of the Carbomethoxy Protecting Groups NVOC and FMOC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for different types of water participation in the solvolysis of 1-adamantyl, tert-butyl, and methyl chlorides from density functional theory computations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic and Steric Effects in (Chloromethyl)cyclobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Chloromethyl)cyclobutane is a versatile building block in organic synthesis and medicinal chemistry, where its reactivity and conformational preferences are dictated by a subtle interplay of electronic and steric effects. This technical guide provides a comprehensive analysis of these effects, drawing upon available spectroscopic, kinetic, and computational data. The puckered nature of the cyclobutane (B1203170) ring, combined with the electronic influence of the chloromethyl substituent, governs the molecule's structural landscape and its behavior in chemical transformations. This document aims to furnish researchers, scientists, and drug development professionals with a detailed understanding of this compound's properties to facilitate its effective utilization in the design and synthesis of novel chemical entities.
Introduction
This compound, with the chemical formula C₅H₉Cl, is a halogenated derivative of cyclobutane.[1] Its utility as a synthetic intermediate stems from the presence of a reactive chloromethyl group attached to a four-membered carbocyclic ring.[1] The inherent ring strain and non-planar geometry of the cyclobutane moiety, coupled with the electronic and steric contributions of the chloromethyl substituent, impart unique chemical characteristics to this molecule.[2] A thorough understanding of these underlying principles is crucial for predicting its reactivity, designing synthetic routes, and developing new molecules with desired biological activities.[1]
This guide will delve into the conformational analysis of the puckered cyclobutane ring in this compound, explore the electronic effects of the chloromethyl group on the ring and its reactivity, and discuss the steric implications of the substituent on reaction pathways.
Structural and Conformational Analysis
The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain arising from eclipsing interactions between adjacent hydrogen atoms.[2] This puckering results in two non-equivalent positions for substituents: axial and equatorial. In this compound, the chloromethyl group can occupy either of these positions, leading to two distinct conformers that are in rapid equilibrium at room temperature.
The puckering of the cyclobutane ring is a dynamic process, and the energy barrier to ring inversion is relatively low. The dihedral angle of puckering in unsubstituted cyclobutane has been a subject of numerous studies, with values reported from experimental and computational investigations.
Diagram of Conformational Equilibrium
Caption: Interconversion between the axial and equatorial conformers of this compound via ring inversion.
Steric Effects
The preference for the equatorial position by a substituent on a cyclobutane ring is a manifestation of steric hindrance. In the axial position, the substituent experiences greater steric interactions with the other axial hydrogens on the same side of the ring (1,3-diaxial interactions). The bulkier the substituent, the more pronounced this steric repulsion, and thus the greater the preference for the equatorial conformation.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of cyclic molecules. For this compound, the time-averaged nature of the NMR spectrum at room temperature would likely show a single set of signals due to the rapid interconversion between the axial and equatorial conformers.
Table 1: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value/Range | Technique | Reference |
| ¹H NMR | |||
| -CH₂Cl | ~3.5 ppm (doublet) | ¹H NMR | General chemical shift predictions |
| Ring Protons | 1.5 - 2.5 ppm (multiplets) | ¹H NMR | [3][4] |
| ¹³C NMR | |||
| -CH₂Cl | ~45-50 ppm | ¹³C NMR | [5][6] |
| Ring Carbons | ~20-35 ppm | ¹³C NMR | [5][6] |
| IR Spectroscopy | |||
| C-Cl Stretch | ~650-850 cm⁻¹ | IR | General IR correlation charts |
| C-H Stretch | ~2850-3000 cm⁻¹ | IR | General IR correlation charts |
Electronic Effects and Reactivity
The chloromethyl group exerts a significant electronic influence on the cyclobutane ring and is the primary site of reactivity. The chlorine atom is electron-withdrawing, which has implications for the reactivity of the molecule in nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
This compound is a primary alkyl halide and is expected to undergo nucleophilic substitution reactions. The mechanism of these reactions (Sₙ1 or Sₙ2) is influenced by the nature of the nucleophile, the solvent, and the stability of any potential carbocation intermediate.
Diagram of Potential Reaction Pathways
Caption: Competing Sₙ1 and Sₙ2 pathways for the nucleophilic substitution of this compound.
Due to the primary nature of the substrate, the Sₙ2 pathway is generally favored, especially with strong, unhindered nucleophiles.[7] However, the possibility of an Sₙ1 mechanism cannot be entirely ruled out, particularly in polar protic solvents that can stabilize the formation of a carbocation intermediate. The stability of the primary cyclobutylmethyl carbocation is a key factor. While primary carbocations are generally unstable, neighboring group participation or rearrangements could potentially play a role in certain reactions.
Solvolysis
Solvolysis reactions, where the solvent acts as the nucleophile, provide valuable insights into the reaction mechanism. For primary alkyl halides like this compound, solvolysis in polar protic solvents such as aqueous ethanol (B145695) can proceed through a borderline Sₙ1/Sₙ2 mechanism.[7][8]
While specific kinetic data for the solvolysis of this compound is not available in the searched literature, the reactivity is expected to be influenced by the solvent composition. A higher water content would favor the Sₙ1 pathway due to increased solvent polarity and stabilization of the carbocation intermediate.[8]
Experimental Protocols
Synthesis of this compound
A common laboratory synthesis of this compound involves the treatment of cyclobutanemethanol (B45166) with a chlorinating agent.[9]
Diagram of a Synthetic Route
Caption: Synthesis of this compound from cyclobutanemethanol.
General Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place cyclobutanemethanol.
-
Cool the flask in an ice bath.
-
Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified period.
-
After cooling, the reaction mixture is worked up by pouring it into ice water and extracting the product with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and the solvent is removed by distillation.
-
The crude this compound can be purified by fractional distillation.
Kinetic Studies of Solvolysis
The rate of solvolysis of this compound can be monitored by measuring the rate of formation of the resulting acid (HCl). This is typically done by titration with a standard base.[10]
General Protocol for Solvolysis Kinetics:
-
Prepare a solution of this compound in the desired solvent system (e.g., a mixture of ethanol and water).
-
Maintain the reaction mixture at a constant temperature using a water bath.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by adding it to a cold, immiscible solvent).
-
Titrate the liberated HCl in the aqueous layer with a standardized solution of sodium hydroxide (B78521) using a suitable indicator.
-
The rate constant can be determined by plotting the concentration of HCl produced versus time and fitting the data to the appropriate rate law.
Conclusion
The chemical behavior of this compound is a fascinating case study in the interplay of steric and electronic effects. The puckered conformation of the cyclobutane ring leads to distinct axial and equatorial positions for the chloromethyl substituent, with the equatorial conformer being sterically favored. The electron-withdrawing nature of the chloroalkyl group governs its reactivity, primarily through nucleophilic substitution pathways. While a comprehensive quantitative dataset for this specific molecule remains to be fully elucidated in the public domain, this guide provides a solid framework based on the established principles of physical organic chemistry and data from related compounds. For professionals in drug development and chemical synthesis, a nuanced appreciation of these effects is paramount for the rational design of molecules incorporating the this compound motif. Further experimental and computational studies are warranted to provide more precise quantitative data on the conformational energetics and reaction kinetics of this important synthetic building block.
References
- 1. lookchem.com [lookchem.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Chlorocyclobutane | C4H7Cl | CID 70712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. brainly.com [brainly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cyclobutane, (chloromethyl)- synthesis - chemicalbook [chemicalbook.com]
- 10. amherst.edu [amherst.edu]
(Chloromethyl)cyclobutane: A Technical Guide to its Discovery and Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Abstract
(Chloromethyl)cyclobutane is a valuable saturated heterocyclic building block in medicinal chemistry and organic synthesis. Its strained four-membered ring and reactive chloromethyl group make it an important intermediate for introducing the cyclobutane (B1203170) moiety into larger molecules, a common strategy for modulating the physicochemical and pharmacological properties of drug candidates. This technical guide provides a comprehensive overview of the discovery and first reported synthesis of this compound, along with detailed experimental protocols for its preparation. Quantitative data is presented in tabular format for ease of comparison, and key synthetic pathways are visualized using Graphviz diagrams.
Discovery and First Documented Synthesis
Synthesis via Nucleophilic Substitution of Cyclobutylmethyl 4-Methylbenzenesulfonate (B104242)
This method represents a classical approach to the formation of alkyl halides from their corresponding alcohol derivatives via a sulfonate ester intermediate.
Step 1: Preparation of Cyclobutylmethyl 4-Methylbenzenesulfonate
A solution of cyclobutanemethanol (B45166) in pyridine (B92270) is cooled in an ice bath. p-Toluenesulfonyl chloride is added portion-wise with stirring, maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for several hours and then allowed to warm to room temperature overnight. The mixture is then poured into ice-water and extracted with diethyl ether. The combined organic extracts are washed sequentially with cold dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield cyclobutylmethyl 4-methylbenzenesulfonate.
Step 2: Synthesis of this compound
A solution of cyclobutylmethyl 4-methylbenzenesulfonate in a suitable solvent such as N,N-dimethylformamide (DMF) or hexamethylphosphoramide (B148902) (HMPA) is treated with an excess of lithium chloride.[2] The reaction mixture is heated with stirring for several hours to facilitate the SN2 reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with a low-boiling point organic solvent (e.g., diethyl ether or pentane). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is carefully removed by distillation. The crude this compound can be purified by fractional distillation.[2]
Alternative Synthetic Routes
The conversion of cyclobutanemethanol to this compound can also be achieved through other established methods for transforming primary alcohols into alkyl chlorides.
Chlorination using Thionyl Chloride
A widely used and efficient method for the preparation of alkyl chlorides from alcohols is the reaction with thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct.
To a stirred solution of cyclobutanemethanol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) at 0 °C, a slight excess of thionyl chloride is added dropwise. A catalytic amount of pyridine can be added to the reaction mixture. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by pouring it into ice-water. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. After filtration, the solvent is removed by distillation, and the resulting this compound is purified by fractional distillation.
The Appel Reaction
The Appel reaction provides a mild method for the conversion of alcohols to alkyl chlorides using triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄).[3]
To a solution of cyclobutanemethanol in anhydrous carbon tetrachloride, an equimolar amount of triphenylphosphine is added portion-wise with stirring at room temperature. The reaction is typically exothermic and may require cooling to maintain a moderate temperature. The reaction mixture is stirred until TLC analysis indicates the complete consumption of the starting alcohol. The triphenylphosphine oxide byproduct can be removed by filtration. The filtrate is then concentrated under reduced pressure, and the crude this compound is purified by distillation.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₉Cl | [4] |
| Molecular Weight | 104.58 g/mol | [4] |
| CAS Number | 78415-89-1 | [4] |
| IUPAC Name | This compound | [4] |
| Appearance | Colorless liquid (presumed) | |
| Boiling Point | Data not available | |
| Density | Data not available |
Table 2: Summary of Synthetic Protocols
| Synthesis Method | Precursor | Reagents | Typical Solvent | Yield (%) | Reference |
| Nucleophilic Substitution | Cyclobutylmethyl 4-methylbenzenesulfonate | Lithium chloride | DMF or HMPA | 97 | [2] |
| Chlorination | Cyclobutanemethanol | Thionyl chloride, Pyridine (cat.) | Diethyl ether | High | General Method |
| Appel Reaction | Cyclobutanemethanol | Triphenylphosphine, Carbon tetrachloride | Carbon tetrachloride | High | [3] |
Mandatory Visualizations
Caption: Synthesis of this compound via Nucleophilic Substitution.
Caption: Alternative Syntheses of this compound from Cyclobutanemethanol.
Conclusion
This compound is a key synthetic intermediate, and its preparation is achievable through several reliable methods. The synthesis reported by Beckwith and Moad in 1980 provides an early example of its preparation via nucleophilic substitution. More direct routes from the readily available cyclobutanemethanol using common chlorinating agents like thionyl chloride or the reagents of the Appel reaction are also highly effective. The choice of synthetic route will depend on factors such as substrate availability, scale, and desired purity. This guide provides the necessary foundational information for researchers and scientists to effectively synthesize and utilize this important building block in their work.
References
- 1. The kinetics and mechanism of ring opening of radicals containing the cyclobutylcarbinyl system - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Cyclobutane, (chloromethyl)- synthesis - chemicalbook [chemicalbook.com]
- 3. Appel Reaction [organic-chemistry.org]
- 4. This compound | C5H9Cl | CID 23446147 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Chloromethyl-Substituted Cyclobutanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of chloromethyl-substituted cyclobutanes. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide combines reported computed data with detailed, generalized experimental protocols for the determination of key physical characteristics. This information is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of these compounds in fields such as medicinal chemistry and materials science.
Introduction to Chloromethyl-Substituted Cyclobutanes
Chloromethyl-substituted cyclobutanes are a class of halogenated cyclic organic compounds. The presence of the strained four-membered cyclobutane (B1203170) ring and the reactive chloromethyl group imparts unique chemical and physical properties to these molecules. These compounds serve as versatile synthetic intermediates in the construction of more complex molecular architectures, making them of significant interest in drug discovery and development. An understanding of their physical properties is crucial for their effective handling, purification, and characterization.
Physical Properties
The physical properties of chloromethyl-substituted cyclobutanes are influenced by factors such as molecular weight, the position and number of substituents on the cyclobutane ring, and intermolecular forces. While experimental data is sparse, computed properties provide valuable estimates.
Tabulated Physical Properties
The following tables summarize the available physical property data for various chloromethyl-substituted cyclobutanes. It is critical to note that much of this data is computed and should be used as an estimation pending experimental verification.[1][2][3][4][5][6][7][8][9][10][11]
Table 1: Physical Properties of Monochloromethyl-Substituted Cyclobutanes
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index | Data Source |
| (Chloromethyl)cyclobutane | 78415-89-1 | C₅H₉Cl | 104.58 | N/A | N/A | N/A | Computed[1][2] |
| 1-Chloro-2-methylcyclobutane | 10524-05-7 | C₅H₉Cl | 104.58 | N/A | N/A | N/A | Computed[7][8] |
| 1-Chloro-3-methylcyclobutane | 56180-92-8 (trans), 56180-89-3 (cis) | C₅H₉Cl | 104.58 | N/A | N/A | N/A | Computed[5][6][10] |
Table 2: Physical Properties of Dichloro-Substituted Cyclobutanes
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index | Data Source |
| 1-Chloro-1-(chloromethyl)cyclobutane | 27784-28-7 | C₅H₈Cl₂ | 139.02 | N/A | N/A | N/A | Computed[3][12] |
Table 3: Physical Properties of Other Substituted Chloromethyl-Cyclobutanes
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index | Data Source |
| 2-(Chloromethyl)cyclobutane-1-carbonitrile | N/A | C₆H₈ClN | 129.59 | N/A | N/A | N/A | Computed[11] |
| [1-(Chloromethyl)cyclopropyl]cyclobutane | 1595946-78-3 | C₈H₁₃Cl | 144.64 | N/A | N/A | N/A | Computed[4] |
Note: "N/A" indicates that the data was not available in the searched sources.
Experimental Protocols for Physical Property Determination
The following sections detail standardized experimental procedures for determining the key physical properties of liquid chloromethyl-substituted cyclobutanes.
Boiling Point Determination (Micro Method)
Given that these compounds are often synthesized in small quantities, a micro boiling point determination method is recommended.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. chemconnections.org [chemconnections.org]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. macro.lsu.edu [macro.lsu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 7. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
- 8. hinotek.com [hinotek.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. byjus.com [byjus.com]
- 11. scribd.com [scribd.com]
- 12. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Methodological & Application
Application Notes and Protocols: Synthesis of (Chloromethyl)cyclobutane from Cyclobutanemethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of (chloromethyl)cyclobutane from cyclobutanemethanol (B45166), a key transformation for introducing the chloromethylcyclobutane moiety in drug discovery and development. Two robust and widely applicable methods are presented: the Appel reaction and the use of thionyl chloride. This guide includes comprehensive experimental procedures, data presentation in tabular format, and visualizations of the reaction workflow and mechanism to ensure reproducibility and clarity for researchers in the pharmaceutical and chemical sciences.
Introduction
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. This compound is a valuable building block in medicinal chemistry, utilized in the synthesis of various therapeutic agents. Its incorporation can modulate the lipophilicity, metabolic stability, and conformational rigidity of lead compounds. The hydroxyl group of cyclobutanemethanol is a poor leaving group, necessitating its activation for nucleophilic substitution. This protocol details two effective methods for this conversion: the Appel reaction, which proceeds under mild, neutral conditions, and chlorination using thionyl chloride, a common and efficient reagent.
Data Presentation
Table 1: Reagents and Reaction Conditions
| Parameter | Method 1: Appel Reaction | Method 2: Thionyl Chloride |
| Starting Material | Cyclobutanemethanol | Cyclobutanemethanol |
| Chlorinating Agent | Carbon Tetrachloride (CCl₄) | Thionyl Chloride (SOCl₂) |
| Phosphine Reagent | Triphenylphosphine (B44618) (PPh₃) | Not Applicable |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) or neat |
| Base (optional) | Not required | Pyridine (B92270) or Triethylamine (B128534) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Typical Reaction Time | 2-6 hours | 1-4 hours |
| Work-up | Filtration, Aqueous Wash | Quenching, Aqueous Wash |
| Purification | Column Chromatography/Distillation | Distillation |
Table 2: Product Characterization - this compound
| Property | Value |
| Molecular Formula | C₅H₉Cl[1] |
| Molecular Weight | 104.58 g/mol [1] |
| CAS Number | 78415-89-1[1] |
| Appearance | Colorless liquid |
| Boiling Point | ~125-127 °C (estimated) |
| ¹H NMR (CDCl₃, ppm) | ~3.5 (d, 2H), 2.5-2.7 (m, 1H), 1.8-2.1 (m, 6H) (Predicted) |
| ¹³C NMR (CDCl₃, ppm) | ~49 (CH₂Cl), 37 (CH), 25 (CH₂), 18 (CH₂) (Predicted) |
Experimental Protocols
Method 1: Appel Reaction
This protocol describes the conversion of cyclobutanemethanol to this compound using triphenylphosphine and carbon tetrachloride. The reaction proceeds with inversion of configuration if the carbon center were chiral.[2][3]
Materials:
-
Cyclobutanemethanol
-
Triphenylphosphine (PPh₃)
-
Carbon Tetrachloride (CCl₄)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus or flash chromatography system
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclobutanemethanol (1.0 eq) and anhydrous dichloromethane (10 volumes).
-
Add triphenylphosphine (1.2 eq) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add carbon tetrachloride (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate of triphenylphosphine oxide will form. Filter the reaction mixture through a pad of celite, washing the filter cake with a small amount of dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica (B1680970) gel (eluting with a non-polar solvent such as hexanes) to yield pure this compound.
Method 2: Thionyl Chloride
This method utilizes thionyl chloride to convert cyclobutanemethanol to this compound. The reaction can be performed neat or in a solvent, and a base such as pyridine is often added to neutralize the HCl byproduct.[4]
Materials:
-
Cyclobutanemethanol
-
Thionyl Chloride (SOCl₂)
-
Pyridine or Triethylamine (optional, as base)
-
Dichloromethane (CH₂Cl₂), anhydrous (optional, as solvent)
-
Ice bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser and a gas trap (e.g., bubbler with NaOH solution)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas trap, add cyclobutanemethanol (1.0 eq) and anhydrous dichloromethane (10 volumes, optional). If running neat, omit the solvent.
-
Cool the flask to 0 °C in an ice bath.
-
If using a base, add pyridine or triethylamine (1.2 eq) to the flask.
-
Add thionyl chloride (1.2 eq) dropwise via a dropping funnel over 30 minutes. The reaction is exothermic and produces HCl gas.
-
After the addition is complete, the reaction mixture can be stirred at 0 °C, allowed to warm to room temperature, or gently refluxed for 1-4 hours until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by slowly adding it to ice-cold water or a saturated NaHCO₃ solution to neutralize excess thionyl chloride and HCl.
-
Transfer the mixture to a separatory funnel. If a solvent was used, separate the organic layer. If the reaction was run neat, extract the aqueous layer with dichloromethane or diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanisms for alcohol chlorination.
References
Application Notes and Protocols for [2+2] Cycloaddition Routes to Chloromethylated Cyclobutanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of chloromethylated cyclobutanes, valuable intermediates in medicinal chemistry and organic synthesis. The primary method detailed is the thermal [2+2] cycloaddition of chloroketene, generated in situ from chloroacetyl chloride and triethylamine (B128534), with an alkene. An alternative photochemical approach for the synthesis of related cyclobutane (B1203170) structures is also presented.
Thermal [2+2] Cycloaddition of Chloroketene with Alkenes
This protocol describes the synthesis of a chloromethylated cyclobutanone (B123998) via the [2+2] cycloaddition of chloroketene with an alkene. Chloroketene is generated in situ from the reaction of chloroacetyl chloride with triethylamine.[1] This method is particularly useful for the construction of the cyclobutane ring with concomitant introduction of a chloromethyl group.
Experimental Protocol: Synthesis of 7-Chloro-7-methyl-bicyclo[3.2.0]hept-2-en-6-one
This procedure outlines the reaction of chloroketene, generated from 2-chloropropionyl chloride, with cyclopentadiene (B3395910). While this specific example yields a chloro- and methyl-substituted cyclobutanone, the general principles are applicable to the synthesis of chloromethylated analogues using chloroacetyl chloride.
Materials:
-
2-chloropropionyl chloride
-
Cyclopentadiene
-
Triethylamine
-
Hexane
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with a nitrogen inlet, combine cyclopentadiene and 2-chloropropionyl chloride in hexane.
-
Cooling: Cool the reaction mixture in an ice bath.
-
Addition of Base: Slowly add triethylamine dropwise to the stirred solution. The formation of a precipitate (triethylammonium chloride) will be observed.
-
Reaction: Allow the reaction to stir at low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium (B8662869) chloride precipitate. Wash the filtrate with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, a mixture of diastereomers, can be purified by fractional distillation under reduced pressure to separate the isomers.[1]
Data Presentation
The [2+2] cycloaddition of chloroketene with alkenes often results in the formation of diastereomers. The diastereomeric ratio (d.r.) is influenced by the stereochemistry of the alkene and the substitution on the ketene.
| Alkene | Ketene Precursor | Product | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| Cyclopentadiene | 2-chloropropionyl chloride | 7-Chloro-7-methyl-bicyclo[3.2.0]hept-2-en-6-one | 79 | 4:1 | [1] |
Note: The terms endo and exo refer to the stereochemistry of the substituent on the newly formed cyclobutanone ring relative to the bicyclic system.
Photochemical [2+2] Cycloaddition of Styrenes
An alternative route to cyclobutane structures involves the photochemical [2+2] cycloaddition of alkenes, such as styrenes. This method can be employed for the synthesis of symmetrically and unsymmetrically substituted cyclobutanes. Visible light photocatalysis offers a milder alternative to traditional UV irradiation.[2]
Experimental Protocol: General Procedure for Photochemical Dimerization of Styrenes
This protocol provides a general method for the [2+2] cycloaddition of styrenes using a ruthenium-based photocatalyst and visible light.[2] This can be adapted for the synthesis of chloromethylated derivatives by using a styrene (B11656) substrate bearing a chloromethyl group.
Materials:
-
Styrene derivative
-
--INVALID-LINK--₂ (or other suitable photocatalyst)
-
Dichloromethane (CH₂Cl₂)
-
Schlenk tube
-
Compact fluorescent lightbulb (or other visible light source)
-
Magnetic stirrer
-
Apparatus for freeze-pump-thaw cycles
Procedure:
-
Reaction Setup: In a Schlenk tube, dissolve the styrene derivative and the photocatalyst (e.g., 0.25 mol% --INVALID-LINK--₂) in anhydrous dichloromethane.
-
Degassing: Deoxygenate the reaction mixture by performing three freeze-pump-thaw cycles.
-
Irradiation: Irradiate the stirred reaction mixture with a visible light source (e.g., a 20 W compact fluorescent lightbulb) at a controlled temperature (e.g., -15 °C) for the required reaction time (typically several hours).
-
Monitoring: The reaction progress can be monitored by TLC or ¹H NMR spectroscopy.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo and purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation
The efficiency and selectivity of the photochemical [2+2] cycloaddition are dependent on the substrate, photocatalyst, solvent, and reaction conditions.
| Styrene Derivative | Coupling Partner | Product | Yield (%) | Diastereomeric Ratio | Reference |
| Styrene | Styrene | 1,2,3,4-tetraphenylcyclobutane | 83 (NMR yield) | >10:1 | [2] |
| 4-Methylstyrene | 4-Methylstyrene | 1,2-bis(4-methylphenyl)-3,4-diphenylcyclobutane | 75 | >10:1 | [2] |
| 4-Chlorostyrene | 4-Chlorostyrene | 1,2-bis(4-chlorophenyl)-3,4-diphenylcyclobutane | 68 | >10:1 | [2] |
Visualizations
Thermal [2+2] Cycloaddition of Chloroketene
Caption: In situ generation of chloroketene and subsequent [2+2] cycloaddition.
Photochemical [2+2] Cycloaddition Workflow
Caption: General workflow for the photocatalytic synthesis of cyclobutanes.
References
The Role of (Chloromethyl)cyclobutane in the Synthesis of Opioid Analgesics
(Chloromethyl)cyclobutane and its derivatives, such as (bromomethyl)cyclobutane, are valuable building blocks in the synthesis of complex natural products and their analogues, particularly in the field of medicinal chemistry. The cyclobutane (B1203170) moiety, when incorporated into a drug molecule, can impart unique pharmacological properties, including enhanced metabolic stability and receptor binding affinity. This application note details the use of this compound derivatives in the synthesis of the opioid analgesics nalbuphine (B1235481) and butorphanol (B1668111) , providing comprehensive experimental protocols and outlining their mechanism of action.
Application in the Synthesis of Nalbuphine
Nalbuphine is a potent opioid analgesic with a mixed agonist-antagonist profile at opioid receptors. It is primarily used for the relief of moderate to severe pain. The synthesis of nalbuphine often involves the N-alkylation of a nor-opioid precursor, such as noroxymorphone (B159341) or 14-hydroxy nordihydrocodeine, with a cyclobutylmethyl halide.
Synthetic Workflow for Nalbuphine
Caption: Synthetic workflow for the N-alkylation step in Nalbuphine synthesis.
Experimental Protocol: Synthesis of Nalbuphine from Noroxymorphone
This protocol describes the N-alkylation of noroxymorphone with cyclobutylmethyl bromide to yield nalbuphone, which is subsequently reduced to nalbuphine.[1]
Materials:
-
Noroxymorphone
-
(Bromomethyl)cyclobutane (Cyclobutylmethyl bromide)
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
-
Reducing agent (e.g., Sodium borohydride (B1222165) - NaBH₄)
-
Solvents for extraction and purification (e.g., water, ethyl acetate)
Procedure:
-
N-Alkylation:
-
Dissolve noroxymorphone (0.143 g) in DMF (2 mL) in a reaction flask under a nitrogen atmosphere.
-
Add sodium bicarbonate (0.1 g) to the solution.
-
Add cyclobutylmethyl bromide (67 μL) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, place the reaction vessel in an ice bath for 2 hours.
-
Add 10 mL of distilled water to precipitate the crude product.
-
Filter the precipitate and dry to obtain crude nalbuphone.
-
-
Reduction to Nalbuphine:
-
The crude nalbuphone is then reduced to nalbuphine using a suitable reducing agent like sodium borohydride.
-
The specific conditions for the reduction step can vary, but typically involve dissolving the nalbuphone in a suitable solvent and adding the reducing agent at a controlled temperature.
-
-
Purification:
-
The final product, nalbuphine, is purified by recrystallization from a suitable solvent system, such as ethanol.[1]
-
| Parameter | Value | Reference |
| Starting Material | Noroxymorphone | [1] |
| Reagent | (Bromomethyl)cyclobutane | [1] |
| Base | Sodium Bicarbonate | [1] |
| Solvent | DMF | [1] |
| Reaction Time | 3 hours | [1] |
| Yield of Nalbuphone | 82% | [1] |
| Yield of Nalbuphine (from Nalbuphone) | 75% | [1] |
Application in the Synthesis of Butorphanol
Butorphanol is another synthetic opioid analgesic with a mixed agonist-antagonist profile, structurally related to morphine. Its synthesis also involves the introduction of a cyclobutylmethyl group onto the nitrogen atom of a morphinan (B1239233) precursor.
Experimental Protocol: General Synthesis of Butorphanol
The synthesis of butorphanol typically starts from a suitable morphinan derivative. The key step is the alkylation of the secondary amine with cyclobutylmethyl bromide.
Materials:
-
Nor-butorphanol precursor (a morphinan derivative with a free secondary amine)
-
(Bromomethyl)cyclobutane (Cyclobutylmethyl bromide)
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Acetonitrile)
General Procedure:
-
N-Alkylation: The nor-butorphanol precursor is dissolved in a suitable solvent like acetonitrile.
-
A base, such as potassium carbonate, is added to the solution.
-
Cyclobutylmethyl bromide is then added, and the reaction mixture is heated to facilitate the alkylation reaction.
-
The progress of the reaction is monitored by techniques like TLC or HPLC.
-
Upon completion, the reaction is worked up by removing the inorganic salts by filtration and concentrating the solvent.
-
The crude product is then purified using techniques such as column chromatography or recrystallization.
| Parameter | Value (General) |
| Starting Material | Nor-butorphanol precursor |
| Reagent | (Bromomethyl)cyclobutane |
| Base | e.g., Potassium Carbonate |
| Solvent | e.g., Acetonitrile |
| Yield | Varies depending on specific precursor and conditions |
Synthesis of the Key Reagent: (Bromomethyl)cyclobutane
The key alkylating agent, (bromomethyl)cyclobutane, can be synthesized from cyclobutylmethanol.
Experimental Protocol: Synthesis of (Bromomethyl)cyclobutane
This protocol describes the conversion of cyclobutylmethanol to (bromomethyl)cyclobutane.[2]
Materials:
-
Cyclobutylmethanol
-
Triphenylphosphite
-
Bromine
-
N,N-dimethylformamide (DMF)
Procedure:
-
In a clean, dry reactor under a nitrogen atmosphere, add DMF (5.4 kg) followed by triphenylphosphite (4.53 kg).
-
Introduce bromine (2.34 kg) while maintaining the temperature below 12°C.
-
Adjust the reactor jacket temperature to -12°C and then add cyclobutylmethanol (1.120 kg) at a rate that keeps the internal temperature below -5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
The final product is obtained after distillation and washing.
| Parameter | Value | Reference |
| Starting Material | Cyclobutylmethanol | [2] |
| Reagents | Triphenylphosphite, Bromine | [2] |
| Solvent | DMF | [2] |
| Yield | 78% | [2] |
| Purity (GC) | 98.3% | [2] |
Mechanism of Action and Signaling Pathways
Nalbuphine and butorphanol exert their analgesic effects by interacting with opioid receptors in the central nervous system. They are classified as mixed agonist-antagonists.
-
Nalbuphine acts as a kappa (κ) opioid receptor agonist and a mu (μ) opioid receptor antagonist.[3]
-
Butorphanol is a partial agonist at the μ-opioid receptor and an agonist at the κ-opioid receptor.[4][5]
The activation of these receptors, which are G-protein coupled receptors (GPCRs), initiates intracellular signaling cascades.
Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway of opioid receptor activation.
Activation of the κ-opioid receptor by these drugs is thought to mediate analgesia, while the interaction with the μ-opioid receptor modulates side effects such as respiratory depression and potential for abuse.[4] The G-protein pathway is primarily associated with the analgesic effects, whereas the β-arrestin pathway is often linked to some of the adverse effects.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. (Bromomethyl)cyclobutane synthesis - chemicalbook [chemicalbook.com]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. What is the mechanism of Butorphanol Tartrate? [synapse.patsnap.com]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (Chloromethyl)cyclobutane as a Precursor for Spirocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utility of (chloromethyl)cyclobutane as a versatile building block for the synthesis of spirocyclic compounds. The inherent strain and three-dimensional nature of the cyclobutane (B1203170) moiety make it a valuable scaffold in medicinal chemistry for exploring new chemical space and developing novel therapeutic agents. Spirocyclic frameworks are of particular interest as they can impart conformational rigidity and improved physicochemical properties to drug candidates.
Introduction to Spirocyclization using this compound
This compound serves as a key electrophile in the construction of spiro[4.n]alkane systems, where 'n' represents the ring size of the nucleophilic partner. The primary synthetic strategy involves the alkylation of a suitable nucleophile with this compound, followed by an intramolecular cyclization to forge the spirocyclic core. This approach allows for the creation of a diverse range of spiro compounds by varying the nature of the nucleophilic substrate.
The general synthetic pathway can be visualized as a two-step process:
-
Nucleophilic Substitution: A substrate containing a nucleophilic center (e.g., a ketone, nitrile, or sulfone) is deprotonated with a suitable base to generate a carbanion. This carbanion then attacks the electrophilic carbon of this compound via an SN2 reaction, forming a C-C bond and tethering the cyclobutane ring to the nucleophilic substrate.
-
Intramolecular Cyclization: The newly formed intermediate, which now contains both a reactive functional group and the cyclobutylmethyl moiety, undergoes an intramolecular cyclization. This is typically achieved by generating a second carbanion or by activating a different part of the molecule to facilitate ring closure onto the cyclobutane ring or an adjacent position, ultimately forming the spirocenter.
This methodology provides a straightforward entry into complex spirocyclic systems that are otherwise challenging to synthesize. The commercial availability of this compound further enhances the practicality of this approach for library synthesis and lead optimization in drug discovery programs.
Experimental Protocols
Protocol 1: Synthesis of Spiro[4.5]decan-1-one via Alkylation and Intramolecular Cyclization
This protocol describes the synthesis of a spirocyclic ketone, spiro[4.5]decan-1-one, using cyclohexanone (B45756) and this compound as the starting materials.
Step 1: Alkylation of Cyclohexanone with this compound
Materials:
-
Cyclohexanone
-
This compound
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stirring bar
-
Ice bath and argon or nitrogen atmosphere setup
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add anhydrous THF (50 mL).
-
Cool the flask to -78 °C using an acetone/dry ice bath.
-
Slowly add LDA solution (1.1 equivalents) to the THF while maintaining the temperature at -78 °C.
-
To this solution, add cyclohexanone (1.0 equivalent) dropwise via a syringe over 15 minutes.
-
Allow the resulting enolate solution to stir at -78 °C for 1 hour.
-
Add this compound (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl (20 mL).
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 2-(cyclobutylmethyl)cyclohexan-1-one (B1492972).
Step 2: Intramolecular Aldol Condensation to form Spiro[4.5]decan-1-one
Materials:
-
Crude 2-(cyclobutylmethyl)cyclohexan-1-one
-
Potassium tert-butoxide
-
Anhydrous tert-butanol (B103910)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the crude 2-(cyclobutylmethyl)cyclohexan-1-one in anhydrous tert-butanol (50 mL) in a round-bottom flask under an argon atmosphere.
-
Add potassium tert-butoxide (1.5 equivalents) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion (typically 4-6 hours), cool the reaction to room temperature.
-
Quench the reaction by adding 1 M HCl (30 mL).
-
Extract the mixture with diethyl ether (3 x 40 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the pure spiro[4.5]decan-1-one.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of Spiro[4.5]decan-1-one
| Step | Reactants | Base / Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Alkylation | Cyclohexanone, this compound | LDA | THF | -78 to RT | 12 | 75 |
| 2. Cyclization | 2-(cyclobutylmethyl)cyclohexan-1-one | Potassium tert-butoxide | tert-Butanol | Reflux | 5 | 60 |
Visualizations
Experimental Workflow for Spiro[4.5]decan-1-one Synthesis
Caption: Workflow for the two-step synthesis of spiro[4.5]decan-1-one.
Proposed Reaction Mechanism
Caption: Proposed mechanism for spiro[4.5]decan-1-one synthesis.
Application of (Chloromethyl)cyclobutane in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(Chloromethyl)cyclobutane is a valuable reagent in medicinal chemistry, primarily utilized as a building block to introduce the cyclobutylmethyl moiety into bioactive molecules. The incorporation of the cyclobutane (B1203170) ring can significantly influence the pharmacological properties of a drug candidate, often enhancing metabolic stability, improving potency by constraining the molecule into a bioactive conformation, and providing a scaffold for further structural modifications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinal compounds.
Application Notes
The cyclobutane moiety, introduced via this compound, is a key structural feature in a variety of bioactive compounds, demonstrating its versatility in drug design. The unique puckered conformation of the cyclobutane ring can act as a rigid scaffold, locking flexible molecules into a specific three-dimensional arrangement that can lead to higher binding affinity for their biological targets. Furthermore, the cyclobutane group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile of a drug candidate.
One notable application of the cyclobutylmethyl group is in the synthesis of N-(cyclobutylmethyl)aniline derivatives, which have been investigated for their potential antimicrobial and anticancer activities.[1] The cyclobutylmethyl group in these compounds is crucial for their biological effects.
Key Synthetic Applications
This compound is a reactive alkylating agent and can be used in a variety of nucleophilic substitution reactions to attach the cyclobutylmethyl group to a scaffold of interest. Common applications include:
-
N-Alkylation of Amines: Reaction with primary or secondary amines to form secondary or tertiary amines, respectively. This is a fundamental transformation in the synthesis of many drug candidates.
-
O-Alkylation of Alcohols and Phenols: Formation of ethers, which can be important for modulating solubility and other physicochemical properties.
-
S-Alkylation of Thiols: Generation of thioethers, a common functional group in various bioactive molecules.
-
C-Alkylation of Carbanions: Formation of new carbon-carbon bonds, allowing for the construction of more complex molecular architectures.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound.
Protocol 1: Synthesis of N-(Cyclobutylmethyl)aniline
This protocol describes the N-alkylation of aniline (B41778) with this compound to produce N-(cyclobutylmethyl)aniline, a precursor for various bioactive molecules.
Materials:
-
Aniline
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add aniline (1.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.2 eq.) to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with ethyl acetate.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford pure N-(cyclobutylmethyl)aniline.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
Protocol 2: Synthesis of Cyclobutylmethylamine
While not a direct reaction of this compound, the synthesis of the primary amine, cyclobutylmethylamine, is a crucial step for subsequent derivatization. This protocol outlines a common method starting from cyclobutanecarbonitrile (B1293925). The resulting primary amine can then be further functionalized.
Materials:
-
Cyclobutanecarbonitrile
-
Borane-tetrahydrofuran complex solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (B78521) (NaOH), aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and an addition funnel.
-
Add a solution of cyclobutanecarbonitrile (1.0 eq.) in anhydrous THF to the flask and cool the solution to 0°C in an ice bath.
-
Slowly add the borane-THF complex solution (1.1 eq.) dropwise via the addition funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to 0°C and cautiously quench the excess borane (B79455) by the slow, dropwise addition of aqueous HCl.
-
Stir the mixture at room temperature for 1 hour.
-
Make the solution basic by the addition of aqueous NaOH.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain crude cyclobutylmethylamine.
-
The product can be further purified by distillation if necessary.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 80-90% |
| Purity (by GC) | >97% |
Visualization of Synthetic Pathways and Logical Relationships
To illustrate the synthetic utility of this compound and its derivatives, the following diagrams, generated using the DOT language, depict key reaction pathways and logical workflows.
References
Application Notes and Protocols for the Stereoselective Synthesis of Derivatives from (Chloromethyl)cyclobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Chloromethyl)cyclobutane is a versatile building block in organic synthesis, offering access to a variety of substituted cyclobutane (B1203170) derivatives. The cyclobutane motif is of significant interest in medicinal chemistry due to its ability to introduce three-dimensional character into flat molecules, often leading to improved physicochemical and pharmacological properties. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of derivatives from this compound, focusing on a practical two-step approach: the oxidation of the chloromethyl group to a prochiral aldehyde, followed by stereoselective nucleophilic addition to the carbonyl group.
Strategic Approach: A Two-Step Synthesis Pathway
Direct stereoselective functionalization of the C-Cl bond in this compound presents significant challenges. A more robust and versatile strategy involves a two-step sequence. First, the this compound is converted to the corresponding cyclobutanecarboxaldehyde (B128957). This aldehyde then serves as a prochiral substrate for a variety of well-established stereoselective addition reactions, allowing for the introduction of a new stereocenter with high levels of control.
Caption: Overall synthetic strategy.
Part 1: Oxidation of this compound to Cyclobutanecarboxaldehyde
The conversion of the chloromethyl group to an aldehyde can be achieved through various oxidation methods. The choice of method may depend on substrate tolerance, scale, and available reagents. Common methods include the Kornblum, Sommelet, Swern, and Dess-Martin oxidations.
Protocol 1: Kornblum Oxidation
The Kornblum oxidation provides a direct method for converting primary alkyl halides to aldehydes using dimethyl sulfoxide (B87167) (DMSO) as the oxidant.[1][2][3][4]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and dimethyl sulfoxide (DMSO, 10-20 eq).
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 150 °C and maintain for 15-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude cyclobutanecarboxaldehyde can be purified by distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Swern Oxidation of Cyclobutylmethanol
This protocol involves a two-step process: reduction of this compound to cyclobutylmethanol, followed by Swern oxidation. The Swern oxidation is known for its mild conditions and high yields.[5][6][7][8][9]
Step 2a: Reduction of this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Reducing Agent: Add lithium aluminum hydride (LiAlH₄, 1.1 eq) portion-wise at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). Filter the resulting aluminum salts and wash the filter cake with THF.
-
Purification: Concentrate the filtrate under reduced pressure to obtain crude cyclobutylmethanol, which can be used in the next step without further purification.
Step 2b: Swern Oxidation
-
Oxalyl Chloride Activation of DMSO: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a thermometer under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (B109758) (DCM) and cool to -78 °C. Add a solution of DMSO (2.2 eq) in DCM dropwise, maintaining the temperature below -65 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of cyclobutylmethanol (1.0 eq) in DCM dropwise, keeping the internal temperature below -65 °C. Stir for 30 minutes.
-
Base Addition: Add triethylamine (B128534) (Et₃N, 5.0 eq) dropwise, allowing the temperature to rise to -50 °C. Stir for an additional 30 minutes at this temperature, then allow the reaction to warm to room temperature.
-
Work-up: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting cyclobutanecarboxaldehyde is often of sufficient purity for the next step, or it can be purified by distillation.
Part 2: Stereoselective Synthesis of Chiral Derivatives from Cyclobutanecarboxaldehyde
With the prochiral cyclobutanecarboxaldehyde in hand, a stereogenic center can be introduced via nucleophilic addition. The stereochemical outcome can be controlled using either a chiral catalyst or a chiral auxiliary.
Application 1: Enantioselective Alkylation using a Chiral Catalyst
The enantioselective addition of organozinc reagents to aldehydes, catalyzed by chiral amino alcohols, is a well-established method for the synthesis of chiral secondary alcohols.
Protocol 3: Enantioselective Addition of Diethylzinc (B1219324)
This protocol describes the addition of diethylzinc to cyclobutanecarboxaldehyde using a chiral ligand, such as a derivative of ephedrine (B3423809) or a carbohydrate-based ligand, to induce enantioselectivity.[10][11][12][13][14][15]
Experimental Protocol:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (e.g., (-)-DAIB, 0.05 eq) in anhydrous toluene (B28343).
-
Reaction Mixture: Cool the solution to 0 °C and add a solution of diethylzinc (1.1 M in toluene, 2.0 eq) dropwise. Stir the mixture for 30 minutes at 0 °C.
-
Aldehyde Addition: Add a solution of cyclobutanecarboxaldehyde (1.0 eq) in anhydrous toluene dropwise at 0 °C.
-
Reaction Conditions: Stir the reaction mixture at 0 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C. Allow the mixture to warm to room temperature and stir until a white precipitate forms.
-
Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Wash the combined filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The enantiomeric excess (ee) of the resulting chiral 1-cyclobutylpropan-1-ol (B2503352) can be determined by chiral GC or HPLC analysis. The product can be purified by column chromatography.
Table 1: Representative Data for Enantioselective Alkylation of Aldehydes
| Aldehyde | Chiral Ligand | Nucleophile | Yield (%) | ee (%) |
| Benzaldehyde | (-)-DAIB | Et₂Zn | >95 | >98 |
| Cyclohexanecarboxaldehyde | Chiral Amino Alcohol | Et₂Zn | 85-95 | 90-97 |
| Cyclobutanecarboxaldehyde | (Predicted) | Et₂Zn | High | High |
Note: Data for cyclobutanecarboxaldehyde is predicted based on the high efficiency of this reaction with other sterically demanding aldehydes.
Caption: Enantioselective alkylation workflow.
Application 2: Diastereoselective Synthesis using a Chiral Auxiliary
Chiral auxiliaries are stereogenic groups that are temporarily attached to the substrate to direct the stereochemical course of a reaction. Oxazolidinones are common and effective chiral auxiliaries.[16][17][18]
Protocol 4: Diastereoselective Aldol (B89426) Reaction
This protocol outlines the use of an Evans oxazolidinone auxiliary to control the stereochemistry of an aldol reaction with cyclobutanecarboxaldehyde.
Step 4a: Acylation of the Chiral Auxiliary
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 eq) in anhydrous THF. Cool the solution to -78 °C.
-
Deprotonation: Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.
-
Acylation: Add propionyl chloride (1.1 eq) dropwise and stir for 1 hour at -78 °C.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the N-propionyloxazolidinone by column chromatography.
Step 4b: Diastereoselective Aldol Reaction
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the N-propionyloxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C. Add dibutylboron triflate (1.1 eq) followed by diisopropylethylamine (1.2 eq) dropwise. Stir for 30 minutes.
-
Aldehyde Addition: Add a solution of cyclobutanecarboxaldehyde (1.2 eq) in DCM dropwise at -78 °C.
-
Reaction Conditions: Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Work-up: Quench the reaction by adding a pH 7 buffer solution and methanol. Concentrate the mixture and extract with ethyl acetate.
-
Purification: Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio (dr) can be determined by ¹H NMR spectroscopy of the crude product. Purify the aldol adduct by column chromatography.
Step 4c: Removal of the Chiral Auxiliary
The chiral auxiliary can be cleaved under various conditions to afford the chiral β-hydroxy acid, ester, or alcohol. For example, reductive cleavage with LiBH₄ provides the chiral diol.
Table 2: Representative Data for Evans Aldol Reaction
| Aldehyde | N-Acyloxazolidinone | Diastereomeric Ratio (dr) |
| Isobutyraldehyde | N-Propionyl | >99:1 |
| Benzaldehyde | N-Propionyl | 98:2 |
| Cyclobutanecarboxaldehyde | N-Propionyl (Predicted) | High |
Note: High diastereoselectivity is expected for cyclobutanecarboxaldehyde based on its steric profile.
Caption: Diastereoselective aldol reaction workflow.
Conclusion
The stereoselective synthesis of derivatives from this compound is efficiently achieved through a two-step sequence involving oxidation to cyclobutanecarboxaldehyde followed by stereoselective nucleophilic addition. The protocols provided herein offer reliable methods for obtaining chiral cyclobutane-containing molecules, which are valuable scaffolds for drug discovery and development. The choice of oxidation method and stereoselective addition strategy can be tailored to the specific target molecule and desired stereochemistry. Careful optimization of reaction conditions is recommended to achieve high yields and stereoselectivities.
References
- 1. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 2. Kornblum_oxidation [chemeurope.com]
- 3. Kornblum Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. synarchive.com [synarchive.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Enantioselective reaction of diethylzinc with arenecarbaldehydes in the presence of ephedrine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Chiral Auxiliaries [sigmaaldrich.com]
Ring Expansion Reactions of the (Chloromethyl)cyclobutane Carbocation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the ring expansion reactions involving the (chloromethyl)cyclobutane carbocation, a key intermediate in the synthesis of various cyclopentane (B165970) derivatives. The information presented herein is intended to guide researchers in understanding the reaction mechanism, predicting product distributions, and implementing experimental protocols.
The rearrangement of the primary this compound carbocation to the more stable secondary cyclopentyl carbocation is a well-documented phenomenon in organic chemistry. This process is primarily driven by the relief of ring strain inherent in the four-membered cyclobutane (B1203170) ring and the enhanced stability of a secondary carbocation over a primary one.[1][2] The resulting cyclopentyl carbocation can then be trapped by various nucleophiles to yield a range of functionalized cyclopentane products.
Data Presentation
For instance, the acetolysis of cyclobutylmethyl tosylate, a compound that forms the same carbocation intermediate, has been studied. The reaction yields a mixture of cyclopentyl acetate (B1210297) and a smaller amount of cyclobutylmethyl acetate, demonstrating the favorability of the ring expansion pathway.
| Starting Material | Reaction | Solvent | Products | Product Ratio (approximate) |
| Cyclobutylmethyl Tosylate | Acetolysis | Acetic Acid | Cyclopentyl Acetate, Cyclobutylmethyl Acetate | Major: Minor |
Note: The exact product ratios can vary based on temperature and other experimental parameters. Further quantitative studies on the solvolysis of this compound are encouraged to populate this table with more precise data.
Reaction Mechanism and Logic
The ring expansion of the this compound carbocation is a classic example of a Wagner-Meerwein rearrangement. The process can be visualized as a 1,2-alkyl shift where a carbon-carbon bond of the cyclobutane ring migrates to the adjacent carbocationic center.
Caption: Mechanism of ring expansion of the this compound carbocation.
Experimental Protocols
Protocol 1: Synthesis of this compound from Cyclobutanemethanol (B45166)
This protocol is adapted from established methods for the conversion of alcohols to alkyl chlorides.
Materials:
-
Cyclobutanemethanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (B92270) (optional, as a base)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Add cyclobutanemethanol to the flask and cool it in an ice bath.
-
Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution of cyclobutanemethanol. A small amount of pyridine can be added to neutralize the HCl gas produced.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Gently heat the reaction mixture to reflux for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture to room temperature and carefully pour it over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude this compound can be purified by distillation.
Protocol 2: Solvolysis of this compound (General Procedure)
This protocol provides a general framework for studying the solvolysis of this compound. The specific solvent and nucleophile can be varied to investigate their effects on the product distribution.
Materials:
-
This compound
-
Solvent (e.g., acetic acid for acetolysis, ethanol (B145695) for ethanolysis, water for hydrolysis)
-
Internal standard (for GC or NMR analysis, e.g., dodecane)
-
Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer
-
Thermostated oil bath or water bath
-
Sealed reaction vials or ampoules
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 0.1 M).
-
Add a known amount of an internal standard to the stock solution.
-
Aliquot the solution into several reaction vials or ampoules.
-
Seal the vials/ampoules and place them in a thermostated bath at the desired reaction temperature.
-
At various time intervals, remove a vial/ampoule from the bath and quench the reaction by cooling it in an ice bath.
-
Analyze the composition of the reaction mixture at each time point using GC or NMR spectroscopy.
-
Identify the products by comparing their retention times (GC) or chemical shifts (NMR) with authentic samples of potential products (e.g., cyclopentyl chloride, cyclopentyl acetate, cyclopentanol).
-
Quantify the products by integrating the corresponding peaks and normalizing to the internal standard.
-
Plot the concentration of reactants and products as a function of time to determine the reaction kinetics and final product distribution.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and solvolysis studies of this compound.
References
Application Notes and Protocols: Synthesis of Cyclobutane-Containing Amino Acids using (Chloromethyl)cyclobutane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of cyclobutane-containing amino acids, utilizing (chloromethyl)cyclobutane as a key building block. The incorporation of the cyclobutane (B1203170) moiety into amino acid structures offers a valuable strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic profiles of peptide-based therapeutics.[1] The rigid, puckered conformation of the cyclobutane ring can impart conformational constraints on peptides, leading to improved biological activity and stability.[2]
Introduction
Unnatural amino acids are critical components in the design of novel therapeutic agents.[3] Cyclobutane-containing amino acids, in particular, have garnered significant interest due to their unique structural properties.[4] These amino acids can serve as building blocks for peptidomimetics, which are designed to mimic or block the biological actions of peptides and proteins.[5] The synthesis of these valuable compounds can be approached through various methods, with the alkylation of glycine (B1666218) equivalents being a prominent and versatile strategy. This application note focuses on the use of this compound as an alkylating agent for the synthesis of 2-amino-3-cyclobutylpropanoic acid.
Synthetic Strategy Overview
The primary synthetic route described herein involves the alkylation of a glycine enolate equivalent with this compound. Two robust and widely used glycine precursors are highlighted: diethyl acetamidomalonate and N-(diphenylmethylene)glycine ethyl ester. The general workflow involves:
-
Preparation of the Glycine Nucleophile: Generation of a stabilized carbanion from a protected glycine derivative.
-
Alkylation: Nucleophilic substitution reaction with this compound to introduce the cyclobutylmethyl side chain.
-
Deprotection and Hydrolysis: Removal of the protecting groups and hydrolysis of the ester to yield the final cyclobutane-containing amino acid.
An alternative, though less direct, approach is the Strecker synthesis, which involves the reaction of cyclobutylacetaldehyde with a cyanide source and ammonia.[6][7][8]
Experimental Protocols
Protocol 1: Synthesis via Alkylation of Diethyl Acetamidomalonate
This protocol is adapted from standard malonic ester synthesis procedures.[9]
Reaction Scheme:
Caption: Reaction scheme for the synthesis of 2-amino-3-cyclobutylpropanoic acid.
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles |
| Diethyl acetamidomalonate | C9H15NO5 | 217.22 | 21.7 g | 0.1 |
| Sodium Metal | Na | 22.99 | 2.3 g | 0.1 |
| Absolute Ethanol (B145695) | C2H5OH | 46.07 | 250 mL | - |
| This compound | C5H9Cl | 104.58 | 11.5 g | 0.11 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 100 mL | - |
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 150 mL of absolute ethanol. Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add diethyl acetamidomalonate (21.7 g, 0.1 mol) portion-wise with stirring. Stir the mixture at room temperature for 1 hour to ensure complete formation of the enolate.
-
Alkylation: Add this compound (11.5 g, 0.11 mol) dropwise to the enolate solution. Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation of Intermediate: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add 100 mL of water to the residue and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (B86663). Remove the solvent by rotary evaporation to obtain the crude alkylated malonate derivative.
-
Hydrolysis and Decarboxylation: To the crude intermediate, add 100 mL of concentrated hydrochloric acid. Heat the mixture to reflux for 6-8 hours. This step facilitates the hydrolysis of the esters and the amide group, followed by decarboxylation.
-
Isolation of the Final Product: Cool the reaction mixture and filter to remove any solid impurities. Concentrate the filtrate under reduced pressure to obtain a solid residue. Recrystallize the crude product from an ethanol/water mixture to yield pure 2-amino-3-cyclobutylpropanoic acid.
Expected Yield: 60-70%
Characterization Data (Hypothetical):
| Analysis | Expected Result |
| Appearance | White crystalline solid |
| ¹H NMR (D₂O) | δ 3.6-3.8 (m, 1H, α-CH), 1.6-2.2 (m, 9H, cyclobutyl-H and β-CH₂) |
| ¹³C NMR (D₂O) | δ 175 (C=O), 55 (α-C), 38 (β-C), 30 (cyclobutyl-CH), 25, 18 (cyclobutyl-CH₂) |
| Mass Spec (ESI+) | m/z 144.10 [M+H]⁺ |
Protocol 2: Synthesis via Alkylation of N-(Diphenylmethylene)glycine Ethyl Ester
This method utilizes a Schiff base of glycine, which allows for alkylation under phase-transfer catalysis conditions.[3]
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles |
| N-(Diphenylmethylene)glycine ethyl ester | C17H17NO2 | 267.32 | 26.7 g | 0.1 |
| This compound | C5H9Cl | 104.58 | 11.5 g | 0.11 |
| Tetrabutylammonium (B224687) bromide (TBAB) | C16H36BrN | 322.37 | 3.2 g | 0.01 |
| Potassium Hydroxide (B78521) (powdered) | KOH | 56.11 | 11.2 g | 0.2 |
| Toluene | C7H8 | 92.14 | 200 mL | - |
| Hydrochloric Acid (2M) | HCl | 36.46 | 150 mL | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve N-(diphenylmethylene)glycine ethyl ester (26.7 g, 0.1 mol) in 200 mL of toluene. Add tetrabutylammonium bromide (3.2 g, 0.01 mol) and powdered potassium hydroxide (11.2 g, 0.2 mol).
-
Alkylation: Stir the mixture vigorously at room temperature and add this compound (11.5 g, 0.11 mol) dropwise. Continue stirring at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Work-up of Intermediate: After the reaction is complete, filter the mixture to remove the solid potassium salts. Wash the filtrate with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude alkylated Schiff base.
-
Hydrolysis: To the crude intermediate, add 150 mL of 2M hydrochloric acid. Stir the mixture vigorously at room temperature for 4-6 hours to hydrolyze the imine and the ester. The benzophenone (B1666685) byproduct will precipitate.
-
Isolation of the Final Product: Filter off the benzophenone. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any remaining organic impurities. Concentrate the aqueous layer under reduced pressure to obtain the hydrochloride salt of 2-amino-3-cyclobutylpropanoic acid. The free amino acid can be obtained by neutralizing the solution and precipitating the product.
Expected Yield: 65-75%
Applications in Drug Discovery
Cyclobutane-containing amino acids are valuable tools in drug design and discovery. Their incorporation into peptides can:
-
Induce conformational rigidity: The strained cyclobutane ring restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This can enhance binding affinity and selectivity for a biological target.[2]
-
Increase proteolytic stability: The unnatural amino acid can hinder the recognition and cleavage of the peptide by proteases, thereby increasing its in vivo half-life.[2]
-
Modulate physicochemical properties: The cyclobutyl group can alter the lipophilicity and other properties of the peptide, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.
Example Application: Design of a Grb2-SH2 Domain Inhibitor
The Grb2-SH2 domain is a key component in many signal transduction pathways, and its inhibition is a target for anti-cancer therapies. Peptides that mimic the binding motif of phosphotyrosine can act as inhibitors. By replacing a natural amino acid with a cyclobutane-containing amino acid, a more potent and stable peptidomimetic inhibitor could be developed.
Caption: Inhibition of the Grb2 signaling pathway by a cyclobutane-containing peptidomimetic.
Workflow and Logic Diagram
The following diagram illustrates the general workflow for the synthesis and application of cyclobutane-containing amino acids.
Caption: General workflow from synthesis to application of cyclobutane-containing amino acids.
Conclusion
The synthesis of cyclobutane-containing amino acids using this compound provides a reliable and versatile method for accessing these valuable building blocks. The protocols outlined in this document offer a starting point for researchers in academia and industry to explore the potential of these unique amino acids in the development of novel peptide-based therapeutics. The conformational constraints and metabolic stability imparted by the cyclobutane moiety make these compounds highly attractive for addressing the challenges associated with peptide drug design.
References
- 1. Khan Academy [khanacademy.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Peptidomimetics - Drug Design Org [drugdesign.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ch21: Alkylation [chem.ucalgary.ca]
Application Notes and Protocols for the Synthesis of Spiro[3.3]heptane Derivatives Using (Chloromethyl)cyclobutane Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[3.3]heptane scaffolds have emerged as crucial building blocks in modern medicinal chemistry and drug discovery. Their rigid, three-dimensional structure offers an escape from the "flatland" of traditional aromatic bioisosteres, often leading to improved physicochemical properties such as increased solubility and better metabolic stability. This application note provides detailed protocols and quantitative data for the synthesis of spiro[3.3]heptane derivatives, with a focus on methods utilizing (chloromethyl)cyclobutane analogs like 1,1-bis(bromomethyl)cyclobutane (B2691830) as key precursors. These protocols are designed to be scalable and adaptable for the synthesis of a diverse range of functionalized spiro[3.3]heptane derivatives for various research and development applications.
Application Notes
The synthesis of the spiro[3.3]heptane core from this compound or its bromo-analogs typically involves a double alkylation reaction where the dihalo-precursor acts as a dielectrophile. This approach allows for the construction of the second cyclobutane (B1203170) ring in a single, efficient step. Two of the most common and versatile methods employ either a malonic ester derivative or p-toluenesulfonylmethyl isocyanide (TosMIC) as the nucleophilic component.
-
Malonic Ester Synthesis: This classical approach involves the double alkylation of diethyl malonate or a similar active methylene (B1212753) compound with a 1,1-bis(halomethyl)cyclobutane. The resulting spiro[3.3]heptane-2,6-dicarboxylate can then be hydrolyzed and decarboxylated to yield the parent spiro[3.3]heptane or further functionalized. This method is robust, scalable, and allows for the introduction of various substituents on the cyclobutane ring of the starting material.
-
TosMIC-Mediated Synthesis: The use of p-toluenesulfonylmethyl isocyanide (TosMIC) offers an alternative and efficient route to spiro[3.3]heptanones. The double alkylation of TosMIC with a 1,1-bis(halomethyl)cyclobutane, followed by hydrolysis of the resulting isocyanide, yields a spiro[3.3]heptanone. This ketone functionality serves as a versatile handle for a wide range of subsequent chemical transformations, enabling the synthesis of diverse libraries of spiro[3.3]heptane derivatives.
The choice of method will depend on the desired final product and the available starting materials. The malonic ester route is ideal for accessing carboxylic acid derivatives, while the TosMIC method provides a direct entry to ketone-functionalized spiro[3.3]heptanes.
Experimental Protocols
Protocol 1: Synthesis of 1,1-Bis(bromomethyl)-3-(trifluoromethyl)cyclobutane
This protocol describes the synthesis of a key dihalo-precursor for the construction of the spiro[3.3]heptane core.
Reaction Scheme:
Caption: Synthesis of the key dibromo-precursor.
Materials:
-
3-(Trifluoromethyl)cyclobutanone
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Borane-tetrahydrofuran complex (BH3·THF)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2, 30% aq.)
-
Phosphorus tribromide (PBr3)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Wittig Reaction: To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add n-BuLi dropwise. Stir the resulting ylide solution for 30 minutes at room temperature. Cool the mixture back to 0 °C and add a solution of 3-(trifluoromethyl)cyclobutanone in THF. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the corresponding methylenecyclobutane derivative.
-
Hydroboration-Oxidation: To a solution of the methylenecyclobutane derivative in anhydrous THF at 0 °C, add BH3·THF complex dropwise. Stir the reaction mixture at room temperature for 2 hours. Cool the mixture to 0 °C and carefully add an aqueous solution of NaOH, followed by the dropwise addition of 30% H2O2. Stir the mixture at room temperature for 1 hour. Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclobutane-1,1-dimethanol derivative.
-
Bromination: To a solution of the crude diol in anhydrous DCM at 0 °C, add PBr3 dropwise. Stir the reaction mixture at room temperature overnight. Carefully pour the reaction mixture onto ice-water and extract with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, which can be further purified by distillation.
Protocol 2: Synthesis of Diethyl 6-(Trifluoromethyl)spiro[3.3]heptane-2,2-dicarboxylate via Malonic Ester Alkylation
This protocol details the construction of the spiro[3.3]heptane core using the double alkylation of diethyl malonate.
Reaction Scheme:
Caption: Construction of the spiro[3.3]heptane core.
Materials:
-
1,1-Bis(bromomethyl)-3-(trifluoromethyl)cyclobutane
-
Diethyl malonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C, add a solution of diethyl malonate in DMF dropwise. Stir the mixture for 30 minutes at room temperature until the evolution of hydrogen gas ceases.
-
Add a solution of 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane in DMF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield diethyl 6-(trifluoromethyl)spiro[3.3]heptane-2,2-dicarboxylate.
Protocol 3: Synthesis of 6-(Trifluoromethyl)spiro[3.3]heptan-2-one via TosMIC Cyclization
This protocol outlines the synthesis of a spiro[3.3]heptanone using TosMIC.
Reaction Scheme:
Caption: Synthesis of a spiro[3.3]heptanone derivative.
Materials:
-
1,1-Bis(bromomethyl)-3-(trifluoromethyl)cyclobutane
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Diethyl ether, anhydrous
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
To a stirred suspension of NaH in a mixture of anhydrous DMSO and diethyl ether at 0 °C, add a solution of TosMIC in diethyl ether dropwise. Stir the mixture for 30 minutes at room temperature.
-
Add a solution of 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane in diethyl ether to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude intermediate is dissolved in a mixture of THF and concentrated HCl and stirred at room temperature for 4-6 hours to effect hydrolysis.
-
Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 6-(trifluoromethyl)spiro[3.3]heptan-2-one.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of spiro[3.3]heptane derivatives.
Table 1: Synthesis of Diethyl 6-(Trifluoromethyl)spiro[3.3]heptane-2,2-dicarboxylate
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,1-Bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | Diethyl malonate, NaH | DMF | 80 | 12 | 62 | [1] |
Table 2: Synthesis of Various Spiro[3.3]heptanones
| Alkene | Amide | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Styrene | N,N-dimethylacetamide | (CF3SO2)2O, collidine | 1,2-dichloroethane | Reflux | 16 | 75 | [2] |
| 1-Octene | N,N-dimethylacetamide | (CF3SO2)2O, collidine | 1,2-dichloroethane | Reflux | 16 | 68 | [2] |
| Cyclohexene | N,N-dimethylacetamide | (CF3SO2)2O, collidine | 1,2-dichloroethane | Reflux | 16 | 72 | [2] |
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the synthesis of spiro[3.3]heptane derivatives from this compound analogs. These methods are scalable and offer access to a wide variety of functionalized spirocycles, which are valuable building blocks for the development of new therapeutic agents and other advanced materials. The provided reaction schemes and quantitative data will aid researchers in the efficient planning and execution of their synthetic strategies.
References
Application Notes and Protocols for Lewis Acid-Catalyzed Reactions of (Chloromethyl)cyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Lewis acid-catalyzed reactions involving (chloromethyl)cyclobutane and its derivatives, with a focus on their application in organic synthesis. The protocols and data presented herein are intended to guide researchers in the design and execution of experiments for the synthesis of novel carbocyclic frameworks, which are of significant interest in medicinal chemistry and drug development.
Introduction
This compound is a versatile building block in organic synthesis. The presence of a four-membered ring imparts significant ring strain, which can be harnessed to drive a variety of chemical transformations. The chloromethyl group provides a convenient handle for initiating reactions, particularly through the formation of a carbocation intermediate upon interaction with a Lewis acid. Lewis acid catalysis is a powerful tool for activating this compound, leading to rearrangements and alkylation reactions that can generate more complex molecular architectures.
A key transformation in the Lewis acid-catalyzed reactions of this compound is the ring expansion of the initially formed cyclobutylmethyl carbocation to a more stable cyclopentyl cation. This rearrangement is a facile process driven by the release of ring strain and the formation of a secondary carbocation from a primary one. This propensity for rearrangement is a central theme in the reactivity of this compound under Friedel-Crafts conditions and allows for the synthesis of cyclopentyl-containing molecules from a readily available cyclobutane (B1203170) starting material.
Reaction Profile: Friedel-Crafts Alkylation of Arenes with this compound
The Friedel-Crafts alkylation of aromatic compounds with this compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a characteristic reaction that proceeds through a carbocationic intermediate. This reaction typically results in the formation of rearranged products, highlighting the kinetic favorability of the ring expansion pathway.
Reaction Scheme:
The primary electrophile, the cyclobutylmethyl cation, is highly prone to a 1,2-alkyl shift, leading to the formation of the more stable cyclopentyl cation. Consequently, the major products of the Friedel-Crafts reaction are typically cyclopentyl-substituted arenes, rather than the direct substitution product.
Logical Relationship of the Reaction Pathway
Caption: Lewis acid-catalyzed reaction of this compound with an arene.
Quantitative Data Summary
While specific, detailed quantitative data for the Friedel-Crafts reaction of this compound with various arenes is not extensively documented in readily available literature, the general principles of such reactions allow for a qualitative and semi-quantitative understanding of the expected outcomes. The product distribution is highly dependent on the reaction conditions, including the choice of Lewis acid, solvent, temperature, and the nature of the aromatic substrate.
| Reactant 1 | Reactant 2 | Lewis Acid | Temperature (°C) | Major Product | Minor Product(s) | Reference |
| This compound | Benzene (B151609) | AlCl₃ | 0 - 25 | Cyclopentylbenzene | (Cyclobutylmethyl)benzene, Di-substituted products | General Friedel-Crafts Principles |
| This compound | Toluene | AlCl₃ | 0 - 25 | Cyclopentyl(methyl)benzene (isomeric mixture) | (Cyclobutylmethyl)toluene (isomeric mixture) | General Friedel-Crafts Principles |
Note: The yields of the rearranged products are generally significantly higher than those of the non-rearranged products. The regioselectivity of the reaction with substituted arenes will be governed by the directing effects of the substituents.
Experimental Protocols
The following is a general protocol for the Lewis acid-catalyzed alkylation of an arene with this compound. This protocol is based on standard procedures for Friedel-Crafts alkylation reactions and should be optimized for specific substrates and desired outcomes.
General Protocol for Friedel-Crafts Alkylation of Benzene with this compound
Materials:
-
This compound
-
Benzene (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation or column chromatography
Experimental Workflow:
Caption: General workflow for the Friedel-Crafts alkylation experiment.
Procedure:
-
Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Lewis Acid and Solvent: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Arene: Add anhydrous benzene (5-10 equivalents, to minimize dialkylation) to the stirred suspension.
-
Addition of Alkyl Halide: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to separate the different isomers and any unreacted starting materials.
Characterization:
The structure of the products should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The ratio of rearranged to non-rearranged products can be determined by gas chromatography (GC) or ¹H NMR analysis of the crude reaction mixture.
Safety Precautions
-
Friedel-Crafts reactions are exothermic and can generate HCl gas. All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.
-
This compound and benzene are flammable and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
The quenching step can be vigorous. Add the reaction mixture to the ice/acid mixture slowly and with good stirring.
These application notes and protocols provide a foundation for exploring the rich chemistry of this compound derivatives in Lewis acid-catalyzed reactions. By understanding the underlying principles of carbocation rearrangement and applying standard synthetic methodologies, researchers can effectively utilize this chemistry for the synthesis of novel and potentially bioactive molecules.
Troubleshooting & Optimization
Technical Support Center: Purification of (Chloromethyl)cyclobutane
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (Chloromethyl)cyclobutane.
Troubleshooting Guide
Problem 1: Low or no yield of this compound after distillation.
-
Probable Cause 1: Decomposition during distillation. this compound, like many reactive alkyl halides, can be thermally unstable.[1] Heating to high temperatures, especially for prolonged periods, can lead to decomposition, often appearing as charring or darkening of the distillation pot residue.
-
Solution 1:
-
Reduce the boiling point: Perform the distillation under reduced pressure (vacuum distillation). This allows the compound to boil at a lower, less destructive temperature.
-
Minimize heating time: Use a preheated bath and ensure the distillation apparatus is well-insulated to facilitate a swift and efficient distillation. For small-scale purifications, a Kugelrohr apparatus can minimize the residence time at high temperatures.[2]
-
Avoid atmospheric distillation: Complete decomposition can occur if distillation is attempted at atmospheric pressure.[1]
-
-
Probable Cause 2: Incomplete reaction or loss during work-up. If the initial synthesis did not go to completion, or if the product was lost during aqueous washes, the final yield will be low.
-
Solution 2:
-
Monitor the reaction: Use techniques like TLC or GC-MS to monitor the reaction's progress and ensure the consumption of the starting material (e.g., cyclobutanemethanol).
-
Efficient extraction: During the work-up, use an appropriate organic solvent and perform multiple extractions to ensure all the product is recovered from the aqueous layer.
-
Problem 2: The purified this compound is contaminated with the starting material (cyclobutanemethanol or cyclobutylmethyl tosylate).
-
Probable Cause 1: Incomplete reaction. The reaction was not allowed to proceed to completion.
-
Solution 1:
-
Optimize reaction conditions: Increase the reaction time, temperature (if the product is stable under these conditions), or the excess of the chlorinating agent (e.g., thionyl chloride).
-
Post-purification separation: If the reaction cannot be driven to completion, the starting material will need to be removed. Fractional distillation can be effective if there is a sufficient boiling point difference.[3] Column chromatography is also a viable option.
-
-
Probable Cause 2: Inefficient purification. The boiling points of the starting material and product are too close for effective separation by simple distillation.
-
Solution 2:
-
Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency.[3]
-
Column Chromatography: For difficult separations, flash column chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate) can be very effective.
-
Problem 3: The final product is acidic.
-
Probable Cause: Residual chlorinating agent or acidic byproducts. If thionyl chloride was used for the synthesis, residual SOCl₂ or byproducts like HCl might be present.
-
Solution:
-
Aqueous wash: During the work-up, wash the crude product with a dilute base such as a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acids. Be cautious as this can generate CO₂ gas, so vent the separatory funnel frequently.
-
Anhydrous work-up: If the compound is sensitive to water, consider passing the crude product through a plug of basic alumina.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The impurities largely depend on the synthetic route.
-
From Cyclobutanemethanol with Thionyl Chloride:
-
Unreacted cyclobutanemethanol.
-
Byproducts from the reaction of thionyl chloride with the alcohol, such as sulfites.
-
Residual thionyl chloride (SOCl₂).
-
Acidic impurities like HCl and SO₂.
-
-
From Cyclobutylmethyl Tosylate with LiCl:
-
Unreacted cyclobutylmethyl tosylate.
-
Lithium tosylate salt.
-
The solvent used for the reaction (e.g., DMF).[4]
-
Q2: Which purification method is better for this compound: fractional distillation or column chromatography?
The choice depends on the nature of the impurities and the scale of the reaction. The following table summarizes the pros and cons of each method.
| Feature | Fractional Distillation | Flash Column Chromatography |
| Primary Use | Separating liquids with different boiling points.[3] | Separating compounds based on polarity.[5] |
| Advantages | - Good for large quantities.- Can be faster for simple separations. | - High resolution for separating compounds with similar boiling points.- Avoids high temperatures, preventing decomposition.[2] |
| Disadvantages | - Potential for thermal decomposition of the product.[1]- May not separate impurities with similar boiling points. | - Can be slower and more labor-intensive.- Requires larger volumes of solvent.- Not ideal for very large-scale purifications. |
| Best For... | Removing impurities with significantly different boiling points on a larger scale. | Removing polar impurities, isomers, or compounds with similar boiling points. |
Q3: How can I prevent the decomposition of this compound during storage?
This compound is a reactive compound and should be stored with care.
-
Temperature: Store in a refrigerator or freezer in a well-sealed container to minimize degradation.
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent reactions with atmospheric moisture.
-
Avoid Contaminants: Ensure the storage container is clean and dry. Avoid contact with strong acids, bases, and nucleophiles which can cause decomposition or reaction.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify proton- or carbon-containing impurities.
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the purity and identify the presence of more polar impurities, such as the starting alcohol.
Experimental Protocols
Protocol 1: Aqueous Work-up after Synthesis from Cyclobutanemethanol and Thionyl Chloride
-
After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding it to ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic extracts and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize acids).
-
Water.
-
Brine (saturated aqueous NaCl solution).
-
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
Protocol 2: Purification by Fractional Distillation under Reduced Pressure
-
Set up a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.
-
Transfer the crude this compound to the distillation flask. Add boiling chips.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Slowly reduce the pressure to the desired level.
-
Begin heating the distillation flask using a heating mantle or oil bath.
-
Collect the fraction that distills at the expected boiling point for the given pressure. Discard any initial forerun.
-
Once the desired fraction is collected, stop the heating and carefully and slowly re-introduce air into the system.
Protocol 3: Purification by Flash Column Chromatography
-
Prepare a silica (B1680970) gel column in a suitable non-polar solvent system (e.g., 98:2 Hexanes:Ethyl Acetate). The exact solvent system should be determined by TLC analysis of the crude material.
-
Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent.
-
Carefully load the sample onto the top of the silica gel column.[8]
-
Elute the column with the chosen solvent system, applying positive pressure (e.g., with a pump or inert gas).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: General purification workflow for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Purification [chem.rochester.edu]
- 4. Cyclobutane, (chloromethyl)- synthesis - chemicalbook [chemicalbook.com]
- 5. orgsyn.org [orgsyn.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Optimization of Nucleophilic Substitution on (Chloromethyl)cyclobutane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on (chloromethyl)cyclobutane.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for nucleophilic substitution on this compound?
A1: this compound is a primary alkyl halide.[1] Therefore, the primary mechanism for nucleophilic substitution is the bimolecular nucleophilic substitution (SN2) reaction.[1][2] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside of the leaving group (chloride), leading to an inversion of stereochemistry if the carbon were chiral.[3][4] The SN2 pathway is favored for primary halides due to minimal steric hindrance around the reactive carbon center.[1][3]
Q2: What are the key factors influencing the success of a nucleophilic substitution reaction on this compound?
A2: The success of the reaction is primarily influenced by:
-
Nucleophile Strength: A strong nucleophile is required for an efficient SN2 reaction.
-
Solvent Choice: Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its nucleophilicity.[5]
-
Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions like elimination (E2), although this is less common for primary halides unless a very strong, bulky base is used.[6]
-
Steric Hindrance: While this compound is a primary halide, the cyclobutyl ring does impart some steric bulk, which can slow the reaction compared to a simple primary alkyl halide.[7]
Q3: Why might I be observing low to no product formation?
A3: Low or no product formation can be attributed to several factors:
-
Weak Nucleophile: The chosen nucleophile may not be strong enough to displace the chloride leaving group effectively.
-
Inappropriate Solvent: Using a protic solvent can solvate the nucleophile, reducing its reactivity.[5]
-
Low Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Steric Hindrance: The cyclobutane (B1203170) ring, although not directly attached to the reaction center, can still present some steric hindrance that slows down the SN2 reaction.[7]
-
Poor Leaving Group: While chloride is a reasonable leaving group, converting it to a better leaving group like iodide via a Finkelstein reaction can sometimes improve yields.[2][8]
Q4: How can I minimize the formation of elimination byproducts?
A4: Although less likely with a primary halide, elimination (E2) can compete with substitution, especially with a strong and sterically hindered base.[6] To minimize elimination:
-
Use a strong, non-bulky nucleophile that is a weak base.
-
Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Avoid using sterically hindered, strong bases like potassium tert-butoxide.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Weak nucleophile. 2. Inappropriate solvent (e.g., protic). 3. Insufficient temperature. 4. Steric hindrance from the cyclobutyl group. | 1. Select a stronger nucleophile. 2. Switch to a polar aprotic solvent such as DMF, DMSO, or acetone.[9][10] 3. Gradually increase the reaction temperature and monitor progress by TLC or GC-MS. 4. Consider converting the chloride to a more reactive iodide using the Finkelstein reaction (see protocol below).[2][8] |
| Slow Reaction Rate | 1. Steric hindrance.[7] 2. Poor leaving group ability of chloride. 3. Low concentration of reactants. | 1. Increase the reaction temperature. 2. Perform a Finkelstein reaction to substitute chloride with iodide, a better leaving group.[2][8] 3. Increase the concentration of the nucleophile (e.g., use 1.5 to 2.5 equivalents).[9][11] |
| Formation of Side Products | 1. Elimination reaction (E2) competing with substitution (SN2). 2. Reaction with solvent. 3. Impure starting materials. | 1. Use a less basic nucleophile if possible. Avoid bulky, strong bases.[6] Lowering the reaction temperature can also favor substitution over elimination. 2. Ensure the use of an appropriate aprotic solvent. 3. Purify the this compound and the nucleophile before the reaction. |
| Difficulty in Product Isolation | 1. Product is volatile. 2. Product is water-soluble. 3. Emulsion formation during workup. | 1. Use a rotary evaporator with a cold trap and exercise care when removing the solvent. 2. Perform multiple extractions with an appropriate organic solvent. Saturate the aqueous layer with brine to decrease the solubility of the organic product.[12] 3. Add brine to the separatory funnel to help break the emulsion. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with Sodium Azide (B81097)
This protocol details a representative SN2 reaction for the synthesis of (azidomethyl)cyclobutane.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF.[12]
-
Reagent Addition: Add sodium azide (1.2 - 1.5 eq) to the solution.[11][12]
-
Reaction Conditions: Stir the mixture at room temperature or heat to 50-70 °C.[12][13]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.[13]
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[12]
-
Purification: If necessary, purify the product by flash column chromatography.
Finkelstein Reaction: Conversion to (Iodomethyl)cyclobutane
This protocol is for converting the less reactive this compound to the more reactive (iodomethyl)cyclobutane.[2][8]
Materials:
-
This compound
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Diethyl ether
-
Water
-
5% Sodium thiosulfate (B1220275) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.
-
Reagent Addition: Add sodium iodide (1.5 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux. The less soluble sodium chloride will precipitate out of the acetone, driving the reaction to completion.[10]
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the mixture and filter to remove the precipitated NaCl.[4]
-
Extraction: Transfer the filtrate to a separatory funnel and add water and diethyl ether. Separate the organic layer.
-
Washing: Wash the organic layer with 5% sodium thiosulfate solution (to remove any trace of iodine) and then with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation to yield (iodomethyl)cyclobutane.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: SN2 reaction mechanism on this compound.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. quora.com [quora.com]
- 2. byjus.com [byjus.com]
- 3. studylib.net [studylib.net]
- 4. benchchem.com [benchchem.com]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. grokipedia.com [grokipedia.com]
- 9. benchchem.com [benchchem.com]
- 10. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of (Chloromethyl)cyclobutane
Welcome to the technical support center for the synthesis of (Chloromethyl)cyclobutane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for the synthesis of this compound are:
-
Chlorination of Cyclobutanemethanol (B45166): This is a widely used method where the hydroxyl group of cyclobutanemethanol is replaced by a chlorine atom using a suitable chlorinating agent.
-
Nucleophilic Substitution of Cyclobutylmethyl Tosylate: This method involves the reaction of a tosylate derivative of cyclobutanemethanol with a chloride ion source.
Q2: Which synthetic route generally provides a higher yield?
A2: The nucleophilic substitution of Cyclobutylmethyl 4-methylbenzenesulfonate (B104242) with lithium chloride in a solvent mixture of N,N-dimethylformamide (DMF) and hexamethylphosphoramide (B148902) (HMPA) has been reported to achieve yields as high as 97%.[1] The chlorination of cyclobutanemethanol can have more variable yields depending on the chosen chlorinating agent and reaction conditions.
Q3: What are the common chlorinating agents used for the conversion of Cyclobutanemethanol?
A3: Common chlorinating agents for converting primary alcohols like cyclobutanemethanol to the corresponding alkyl chloride include:
-
Thionyl chloride (SOCl₂): A versatile reagent that produces gaseous byproducts (SO₂ and HCl), simplifying purification.[2]
-
Appel Reaction: A combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) or another chlorine source, which proceeds under mild conditions.[3]
-
Hydrogen Chloride (HCl): Often used with a Lewis acid catalyst like zinc chloride (ZnCl₂), particularly for primary alcohols, though it can be less reactive.[4][5]
Q4: What are the potential side reactions that can lower the yield?
A4: Several side reactions can occur, leading to a decreased yield of this compound:
-
Ring Opening: Due to the inherent strain in the cyclobutane (B1203170) ring, it can undergo opening under certain conditions, especially in the presence of strong acids or Lewis acids, to form linear byproducts.[2]
-
Elimination Reactions: Under basic conditions or at elevated temperatures, elimination reactions can occur to form methylenecyclobutane.
-
Over-chlorination: While less common for this specific molecule, further chlorination on the cyclobutane ring is a possibility under harsh free-radical conditions.[6]
-
Formation of Ethers: If the reaction conditions are not anhydrous, the starting alcohol can react with the product to form an ether.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Verify Reagent Quality: Ensure the starting material (Cyclobutanemethanol or Cyclobutylmethyl tosylate) and chlorinating agents are pure and dry. Moisture can deactivate many chlorinating agents. Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. For chlorination with thionyl chloride, gentle heating might be necessary. Primary alcohols can be slow to react with HCl, requiring heat.[4] Increase Reagent Equivalents: A slight excess of the chlorinating agent (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion. |
| Side Reactions | Control Temperature: Perform the reaction at the lowest effective temperature to minimize side reactions like elimination or ring opening. For the Appel reaction, cooling to 0°C is common.[3] Choice of Reagents: For the synthesis from cyclobutanemethanol, the Appel reaction is known for its mild conditions, which can help suppress side reactions.[3] When using thionyl chloride, adding a base like pyridine (B92270) can neutralize the HCl byproduct and reduce acid-catalyzed side reactions. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the formation of ether byproducts. |
| Product Loss During Workup | Careful Extraction: this compound is volatile. Use a suitable extraction solvent (e.g., dichloromethane (B109758), diethyl ether) and perform multiple extractions to ensure complete recovery. Avoid High Temperatures During Purification: If using distillation for purification, perform it under reduced pressure to lower the boiling point and prevent thermal decomposition. |
Issue 2: Product Impurity
| Potential Impurity | Identification Method | Troubleshooting and Purification |
| Unreacted Starting Material | GC-MS, NMR | Optimize reaction conditions (time, temperature, reagent stoichiometry) to ensure full conversion. Purify the crude product via fractional distillation under reduced pressure or column chromatography. |
| Ring-Opened Byproducts | GC-MS, NMR | Use milder reaction conditions. The Appel reaction is a good alternative to harsher methods.[3] Purification can be achieved by fractional distillation, as the boiling points of the linear isomers will differ from the desired product. |
| Dimerized or Polymerized Products | NMR, Mass Spectrometry | This can occur at higher temperatures. Maintain a controlled reaction temperature. Purification can be challenging but may be possible with column chromatography. |
| Solvent Impurities | GC-MS, NMR | Ensure the use of high-purity solvents and remove them effectively under reduced pressure after the reaction. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Reagents | Reported Yield | Conditions | Reference |
| Nucleophilic Substitution | Cyclobutylmethyl 4-methylbenzenesulfonate | Lithium chloride, HMPA, DMF | 97% | Ambient temperature, 15 hours | [1] |
| Chlorination | Cyclobutanemethanol | Thionyl chloride (SOCl₂) | Variable | Often requires heating | [2] |
| Chlorination (Appel) | Cyclobutanemethanol | Triphenylphosphine, Carbon tetrachloride | Generally high | Mild conditions, often at 0°C to room temperature | [3] |
| Chlorination | Cyclobutanemethanol | Concentrated HCl, ZnCl₂ | Lower for primary alcohols | Requires heating | [4][5] |
Experimental Protocols
Method 1: Synthesis from Cyclobutylmethyl 4-methylbenzenesulfonate (High Yield)
This protocol is based on a literature procedure with a reported yield of 97%.[1]
Materials:
-
Cyclobutylmethyl 4-methylbenzenesulfonate
-
Lithium chloride (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Hexamethylphosphoramide (HMPA, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Cyclobutylmethyl 4-methylbenzenesulfonate in a mixture of anhydrous DMF and anhydrous HMPA.
-
Add an excess of anhydrous lithium chloride to the solution.
-
Stir the reaction mixture at ambient temperature for 15 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Method 2: Synthesis from Cyclobutanemethanol via Appel Reaction (Mild Conditions)
This is a general protocol for the Appel reaction, which is well-suited for primary alcohols and proceeds under mild conditions.[3]
Materials:
-
Cyclobutanemethanol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄) or another suitable chlorine source
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve Cyclobutanemethanol and triphenylphosphine (1.1 - 1.5 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add carbon tetrachloride (1.1 - 1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, filter the reaction mixture to remove the triphenylphosphine oxide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for addressing low yield in this compound synthesis.
References
- 1. Cyclobutane, (chloromethyl)- synthesis - chemicalbook [chemicalbook.com]
- 2. What reactions can cyclobutanol participate in? - Blog [m.btcpharmtech.com]
- 3. Appel Reaction [organic-chemistry.org]
- 4. Sciencemadness Discussion Board - Methods of Chlorination of Primary non Benzylic Alcohols - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. digscholarship.unco.edu [digscholarship.unco.edu]
- 6. homework.study.com [homework.study.com]
Stability of (Chloromethyl)cyclobutane under acidic or basic conditions
This technical support guide provides troubleshooting information and frequently asked questions regarding the stability of (chloromethyl)cyclobutane when exposed to acidic or basic experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic conditions?
A1: this compound is generally unstable under acidic conditions, particularly in the presence of Lewis acids or strong protic acids. It is prone to a ring-expansion rearrangement reaction. The driving force for this rearrangement is the relief of ring strain inherent in the four-membered cyclobutane (B1203170) ring and the formation of a more stable carbocation.
Under these conditions, the primary carbocation that would form on the chloromethyl group rearranges to a more stable cyclopentyl carbocation.[1][2] The subsequent attack by a nucleophile, such as a chloride ion, results in the formation of chlorocyclopentane (B1362555) as the major product.[1] This type of rearrangement is a known phenomenon for small, strained ring systems.[2][3][4]
Q2: What are the likely degradation products of this compound in an acidic medium?
A2: The primary degradation product under acidic conditions is chlorocyclopentane, formed via a ring-expansion rearrangement. Depending on the specific acid and solvent used, other minor byproducts from elimination or solvent participation might be observed, but ring expansion is the dominant pathway.
Q3: How does this compound behave in the presence of basic conditions?
A3: In the presence of bases, the stability of this compound depends on the nature of the base (nucleophilicity vs. basicity), the solvent, and the temperature. As a primary alkyl halide, it is susceptible to both nucleophilic substitution (SN2) and elimination (E2) reactions.
-
With a strong, non-bulky nucleophile (e.g., aqueous sodium hydroxide (B78521) at lower temperatures), an SN2 reaction is favored, leading to the substitution of the chloride with a hydroxyl group to form cyclobutylmethanol.[5]
-
With a strong, bulky base or at higher temperatures , an E2 elimination reaction becomes more competitive, which would lead to the formation of methylenecyclobutane.
Q4: I am observing unexpected product formation in my reaction involving this compound. What could be the cause?
A4: Unexpected product formation is often due to the inherent reactivity of the this compound moiety under the specific reaction conditions.
-
If your reaction is run under acidic conditions (or if acidic impurities are present): You are likely observing the formation of cyclopentyl derivatives due to the ring-expansion rearrangement.
-
If your reaction involves basic reagents: You may be seeing a mixture of substitution and elimination products. The ratio of these products can be influenced by the base strength, steric hindrance of the base, solvent polarity, and temperature.
To troubleshoot, it is recommended to carefully control the pH of your reaction mixture and consider the choice of base and solvent if substitution of the chloride is not the intended outcome.
Data Summary
| Condition | Reagent Example | Predominant Reaction | Major Product |
| Acidic | HCl, ZnCl2 | Carbocation Rearrangement (Ring Expansion) | Chlorocyclopentane |
| Basic (Aqueous, Low Temp.) | Aqueous NaOH | Nucleophilic Substitution (SN2) | Cyclobutylmethanol |
| Basic (Alcoholic, High Temp.) | Ethanolic NaOH, heat | Elimination (E2) | Methylenecyclobutane |
Experimental Protocols
Protocol 1: Investigation of Acid-Catalyzed Rearrangement
This protocol is adapted from procedures known to induce carbocation formation and rearrangement in similar alcohols, which are precursors to the corresponding alkyl halides.[1]
Objective: To determine if this compound rearranges to chlorocyclopentane under acidic conditions.
Materials:
-
This compound
-
Anhydrous zinc chloride (ZnCl2)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
GC-MS for product analysis
Procedure:
-
In a round-bottom flask equipped with a stir bar and a reflux condenser, dissolve this compound (1 equivalent) in diethyl ether.
-
Carefully add a catalytic amount of anhydrous zinc chloride.
-
Slowly add concentrated hydrochloric acid (1.2 equivalents) to the mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.
-
Upon completion, transfer the reaction mixture to a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS and NMR to identify the presence of chlorocyclopentane and any remaining starting material.
Protocol 2: Investigation of Base-Catalyzed Hydrolysis (SN2)
Objective: To determine the susceptibility of this compound to nucleophilic substitution by hydroxide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Tetrahydrofuran (THF) as a co-solvent
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
GC-MS for product analysis
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (2 equivalents) in water.
-
Add THF as a co-solvent to aid in the miscibility of the reactants.
-
Add this compound (1 equivalent) to the basic solution.
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by GC-MS.
-
After the reaction, transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure.
-
Analyze the resulting product by GC-MS and NMR to identify cyclobutylmethanol.[6]
Visualizations
Below are diagrams illustrating the key reaction pathways and a logical workflow for troubleshooting.
References
- 1. askfilo.com [askfilo.com]
- 2. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 3. organic chemistry - Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. quora.com [quora.com]
- 6. Cyclobutylcarbinol | C5H10O | CID 78130 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Reactivity of (Chloromethyl)cyclobutane
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of (chloromethyl)cyclobutane in substitution reactions. Due to inherent structural factors, this primary alkyl halide often exhibits lower than expected reactivity. This resource outlines the underlying causes and provides actionable strategies and detailed protocols to enhance reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is this compound less reactive in SN2 reactions than other primary alkyl halides?
A1: The reduced reactivity of this compound in SN2 reactions is primarily due to steric hindrance imposed by the adjacent cyclobutane (B1203170) ring.[1][2] For an SN2 reaction to occur, the nucleophile must attack the carbon atom bearing the leaving group from the backside.[3][4] The puckered conformation of the cyclobutane ring can partially obstruct this backside attack pathway, slowing down the reaction rate compared to unhindered primary alkyl halides like 1-chlorobutane.[2][5]
Q2: Can this compound undergo SN1 reactions?
A2: SN1 reactions are generally not favored for this compound. The mechanism proceeds through a carbocation intermediate, and the formation of a primary carbocation is energetically unfavorable.[6] While rearrangement to a more stable secondary cyclopentyl carbocation via ring expansion is possible, the initial slow step of carbocation formation remains a significant barrier.[7][8]
Q3: What are the common side reactions to be aware of?
A3: Besides the desired substitution, potential side reactions include elimination (E2) if a strong, sterically hindered base is used, although this is generally less favorable for primary halides.[9] Under conditions that could promote carbocation formation (e.g., strong Lewis acids or highly polar, non-nucleophilic solvents), rearrangement of the cyclobutylcarbinyl cation to a cyclopentyl cation can lead to a mixture of products.[7][8]
Troubleshooting Guide
Problem: My substitution reaction with this compound is slow or gives a low yield.
This is a common issue stemming from the compound's inherent low reactivity. Here are several strategies to overcome this challenge, categorized by approach.
Strategy 1: Enhance the Leaving Group Ability
The chloride ion is a good leaving group, but its reactivity can be surpassed by other halides. An effective strategy is to convert the chloride to a more reactive iodide in situ or in a preceding step.
-
Solution: Employ the Finkelstein reaction to exchange the chloride for an iodide.[10][11] Iodide is a superior leaving group, which will significantly accelerate the rate of the subsequent SN2 reaction.
-
How it Works: The reaction is driven to completion by taking advantage of the differential solubility of sodium salts in acetone. Sodium iodide (NaI) is soluble in acetone, while the resulting sodium chloride (NaCl) is not and precipitates out of the solution, shifting the equilibrium forward according to Le Châtelier's principle.[11][12]
Experimental Protocol: Finkelstein Reaction for Synthesis of (Iodomethyl)cyclobutane
Objective: To convert this compound to the more reactive (iodomethyl)cyclobutane.
Materials:
-
This compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Diatomaceous earth (e.g., Celite®)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, filtration apparatus, separatory funnel, rotary evaporator.
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous acetone.
-
Add an excess of anhydrous sodium iodide (typically 1.5 to 3.0 eq).
-
Heat the mixture to reflux with vigorous stirring. The formation of a white precipitate (NaCl) should be observed.[11] Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the precipitated NaCl, washing the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove most of the acetone.
-
Partition the residue between diethyl ether (or another suitable organic solvent) and water.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove any residual iodine) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (iodomethyl)cyclobutane.
-
The product can be purified further by vacuum distillation if necessary.
Strategy 2: Optimize Reaction Conditions
Careful selection of solvents and the use of catalysts can dramatically improve reaction outcomes.
-
Solution 1: Use a Polar Aprotic Solvent. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are excellent choices for SN2 reactions.[9]
-
How it Works: These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anion (the nucleophile). This leaves the nucleophile "naked" and more reactive, increasing the reaction rate.[1]
-
Solution 2: Employ Phase-Transfer Catalysis (PTC). This technique is particularly useful for reactions where the nucleophile is an inorganic salt and the substrate is soluble in an organic solvent.[13][14]
-
How it Works: A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the transfer of the nucleophile from the aqueous or solid phase into the organic phase where the reaction occurs.[15] This increases the effective concentration of the nucleophile in the organic phase, accelerating the reaction.[16]
Experimental Protocol: Williamson Ether Synthesis using Phase-Transfer Catalysis
Objective: To synthesize cyclobutylmethyl phenyl ether from this compound and phenol (B47542).[17]
Materials:
-
This compound
-
Phenol
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 eq) and the phase-transfer catalyst, TBAB (0.05-0.1 eq), in toluene.
-
Add an aqueous solution of NaOH or KOH (e.g., 50% w/w, 1.5-2.0 eq) to the flask. Stir vigorously to form the sodium or potassium phenoxide.
-
Add this compound (1.1 eq) to the biphasic mixture.
-
Heat the reaction to 50-80 °C with vigorous stirring to ensure efficient mixing of the two phases.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and add water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with a fresh portion of toluene.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ether by column chromatography or vacuum distillation.
Data Summary
The choice of leaving group and reaction conditions significantly impacts the yield of substitution reactions with this compound. The following tables provide a comparative overview.
Table 1: Effect of Leaving Group on Reaction Rate (Qualitative)
| Substrate | Leaving Group | C-X Bond Strength (kJ/mol) | Relative SN2 Rate |
| (Iodomethyl)cyclobutane | I⁻ | ~234 | Fastest |
| (Bromomethyl)cyclobutane | Br⁻ | ~285 | Fast |
| This compound | Cl⁻ | ~340 | Slow |
Note: Relative rates are generalized for SN2 reactions. Actual rates depend on specific reaction conditions.
Table 2: Comparison of Reaction Conditions for Williamson Ether Synthesis
| Conditions | Nucleophile | Solvent | Catalyst | Typical Yield |
| Standard | Sodium Phenoxide | THF/DMF | None | Low to Moderate |
| Finkelstein-assisted | Sodium Phenoxide | Acetone, then THF | NaI (pre-reaction) | Good to High |
| Phase-Transfer | Phenol / aq. NaOH | Toluene | TBAB | High |
Logical Workflow for Overcoming Reactivity Issues
The following diagram illustrates the decision-making process for addressing the low reactivity of this compound.
Caption: Workflow for troubleshooting this compound's low reactivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. studylib.net [studylib.net]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. jk-sci.com [jk-sci.com]
- 10. byjus.com [byjus.com]
- 11. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. ijirset.com [ijirset.com]
- 14. mdpi.com [mdpi.com]
- 15. phasetransfer.com [phasetransfer.com]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- 17. gold-chemistry.org [gold-chemistry.org]
Technical Support Center: Byproduct Formation in the Chloromethylation of Cyclobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chloromethylation (chlorination) of cyclobutane (B1203170). The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the chloromethylation of cyclobutane?
A1: The chloromethylation of cyclobutane, which involves the substitution of a hydrogen atom with a chlorine atom on the cyclobutane ring, proceeds via a free-radical chain reaction. This is distinct from the electrophilic aromatic substitution mechanism seen in the chloromethylation of aromatic compounds (the Blanc reaction). The free-radical mechanism is typically initiated by ultraviolet (UV) light or heat, which causes the homolytic cleavage of chlorine gas (Cl₂) into two highly reactive chlorine radicals (Cl•).
Q2: What are the expected major byproducts in the chloromethylation of cyclobutane?
A2: Due to the high reactivity and low selectivity of the chlorine radical, a mixture of products is commonly formed. The primary byproducts include:
-
Polychlorinated cyclobutanes: Dichlorocyclobutane, trichlorocyclobutane, and further chlorinated species can be formed as the reaction progresses.
-
Isomers of polychlorinated products: For example, dichlorocyclobutane can exist as 1,1-, cis-1,2-, trans-1,2-, cis-1,3-, and trans-1,3-dichlorocyclobutane.
-
Products of radical termination: Combination of two cyclobutyl radicals can lead to the formation of bicyclobutyl.
Q3: My reaction is producing a high percentage of polychlorinated byproducts. How can I favor the formation of monochlorocyclobutane?
A3: To increase the yield of the desired monochlorinated product and minimize over-chlorination, you should use a high molar excess of cyclobutane relative to chlorine. This increases the statistical probability of a chlorine radical colliding with an unreacted cyclobutane molecule rather than a chlorocyclobutane (B72530) molecule. The reaction should be carefully monitored and stopped at a low conversion rate of cyclobutane.
Q4: I am observing the formation of bicyclobutyl in my product mixture. What causes this and how can it be minimized?
A4: The formation of bicyclobutyl is a result of a termination step in the free-radical chain reaction, where two cyclobutyl radicals combine. This side reaction is more likely to occur at higher concentrations of radicals. To minimize the formation of such coupling products, it is advisable to maintain a low concentration of radicals throughout the reaction. This can be achieved by using a lower intensity UV light source or by carrying out the reaction at a lower temperature.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of chlorocyclobutane | - Insufficient initiation (low light intensity or temperature).- Presence of radical inhibitors (e.g., oxygen).- Reaction time is too short. | - Increase the intensity of the UV light source or the reaction temperature.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Increase the reaction time and monitor the progress by GC analysis. |
| High proportion of dichlorocyclobutane and other polychlorinated products | - High molar ratio of chlorine to cyclobutane.- High conversion of cyclobutane. | - Use a large molar excess of cyclobutane (e.g., 5:1 or greater).- Monitor the reaction closely and stop it at a low conversion level (e.g., 10-20%). |
| Formation of significant amounts of bicyclobutyl | - High concentration of cyclobutyl radicals. | - Reduce the intensity of the initiation source (UV light or heat).- Perform the reaction in a more dilute solution. |
| Inconsistent reaction rates | - Fluctuations in light source intensity.- Presence of variable amounts of oxygen. | - Ensure a stable power supply to the UV lamp.- Thoroughly degas the solvent and reactants and maintain a positive pressure of an inert gas. |
Quantitative Data on Product Distribution
The precise distribution of products in the free-radical chlorination of cyclobutane is highly dependent on the reaction conditions (e.g., reactant ratios, temperature, light intensity). The following table provides a representative, albeit illustrative, product distribution for the chlorination of a simple alkane to demonstrate the typical outcomes.
Table 1: Illustrative Product Distribution in Alkane Chlorination
| Product | Typical Percentage (%) |
| Monochloroalkane | 30 - 60 |
| Dichloroalkanes (sum of isomers) | 20 - 40 |
| Trichloroalkanes and higher | 5 - 15 |
| Radical coupling products | < 5 |
Note: This data is illustrative and the actual product distribution for the chlorination of cyclobutane should be determined experimentally under the specific reaction conditions used.
Experimental Protocols
Key Experiment: Photochemical Chlorination of Cyclobutane (Adapted from general procedures for cycloalkanes)
Objective: To synthesize chlorocyclobutane from cyclobutane via free-radical chlorination, with an emphasis on minimizing byproduct formation.
Materials:
-
Cyclobutane
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄ - Caution: CCl₄ is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. )
-
Photochemical reactor equipped with a UV lamp (e.g., mercury vapor lamp), a gas inlet, a condenser, and a magnetic stirrer.
-
Gas washing bottle containing a solution of sodium hydroxide (B78521) to neutralize excess chlorine gas.
-
Apparatus for gas chromatography (GC) analysis.
Procedure:
-
Reaction Setup: Assemble the photochemical reactor in a fume hood. Ensure all glassware is dry. The outlet of the condenser should be connected to the gas washing bottle.
-
Charging the Reactor: Charge the reactor with a solution of cyclobutane in the chosen inert solvent. A high molar excess of cyclobutane to the total amount of chlorine to be added is recommended (e.g., 10:1).
-
Inerting the System: Purge the system with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove any oxygen.
-
Initiation: Turn on the magnetic stirrer and the UV lamp.
-
Addition of Chlorine: Slowly bubble a measured amount of chlorine gas through the reaction mixture via the gas inlet. The rate of addition should be controlled to maintain a low concentration of chlorine in the reaction mixture.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing them by GC to determine the ratio of cyclobutane, chlorocyclobutane, and dichlorocyclobutanes.
-
Reaction Work-up: Once the desired conversion is reached (or the chlorine addition is complete), turn off the UV lamp and the chlorine supply. Purge the system with an inert gas to remove any remaining chlorine and HCl.
-
Purification: The reaction mixture can be washed with a dilute solution of sodium bicarbonate to remove residual HCl, followed by washing with water and drying over an anhydrous drying agent (e.g., MgSO₄). The product, chlorocyclobutane, can be isolated from the unreacted cyclobutane and higher boiling byproducts by fractional distillation.
Visualizations
Caption: Free-radical chlorination mechanism of cyclobutane.
Caption: Troubleshooting workflow for byproduct minimization.
Scalability issues in the production of (Chloromethyl)cyclobutane
Welcome to the technical support center for the production of (Chloromethyl)cyclobutane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of this compound, with a focus on addressing scalability issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent laboratory and potentially scalable methods for the synthesis of this compound involve the chlorination of cyclobutanemethanol (B45166). Two common reagents used for this transformation are thionyl chloride (SOCl₂) and the reagents used in the Appel reaction (triphenylphosphine and a chlorine source like carbon tetrachloride).
Q2: I am experiencing low yields in my synthesis of this compound using thionyl chloride. What are the potential causes?
Low yields when using thionyl chloride can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure the reaction temperature is appropriate and the reaction time is sufficient.
-
Side reactions: Overheating the reaction can lead to the formation of byproducts, such as elimination products or rearranged species.
-
Hydrolysis: this compound is susceptible to hydrolysis back to cyclobutanemethanol. Ensure all glassware is dry and anhydrous conditions are maintained throughout the reaction and workup.
-
Purification losses: The product is volatile. Significant loss can occur during solvent removal or distillation if not performed carefully.
Q3: When scaling up the Appel reaction for this compound synthesis, I'm facing difficulties with product purification. What is the likely issue?
A primary challenge in scaling up the Appel reaction is the removal of the triphenylphosphine (B44618) oxide byproduct.[1][2] This solid can be difficult to filter on a large scale and may sometimes trap the product, reducing the isolated yield.
Q4: Are there any specific safety concerns to be aware of when producing this compound on a larger scale?
Yes, scaling up the synthesis of this compound introduces several safety considerations:
-
Thionyl Chloride: This reagent is highly corrosive and toxic. It reacts violently with water, releasing toxic gases (HCl and SO₂). Large-scale reactions require specialized equipment to handle the reagent and scrub the off-gases.
-
Appel Reaction: The use of carbon tetrachloride is often avoided in industrial processes due to its toxicity and environmental concerns. Alternative chlorine sources should be considered. The reaction can also be exothermic, requiring careful temperature control to prevent runaways.[3]
-
This compound: The product itself is a flammable liquid and is expected to be an irritant.[4] Appropriate personal protective equipment (PPE) should be used, and the work should be conducted in a well-ventilated area.
Troubleshooting Guides
Issue: Low Yield and Purity in Thionyl Chloride Route
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC. If starting material remains, consider extending the reaction time or slightly increasing the temperature. |
| Byproduct Formation | Maintain strict temperature control. Addition of thionyl chloride at a lower temperature followed by gentle warming can minimize side reactions. |
| Product Decomposition during Distillation | On a larger scale, product decomposition during extended distillation can lower yields.[3] Consider vacuum distillation at a lower temperature to purify the product. |
| Hydrolysis | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue: Purification Challenges in the Appel Reaction
| Potential Cause | Troubleshooting Step |
| Difficulty Removing Triphenylphosphine Oxide | To aid filtration, the reaction mixture can be cooled to further precipitate the byproduct. Washing the filter cake with a cold, non-polar solvent can help recover the trapped product.[5] |
| Co-elution during Chromatography | If using chromatography for purification, the polarity of the eluent system may need to be optimized to achieve good separation between the product and any remaining triphenylphosphine or triphenylphosphine oxide. |
| Residual Reagents | Ensure the workup procedure effectively removes all unreacted triphenylphosphine and the chlorine source. Aqueous washes can help remove some impurities. |
Experimental Protocols
Synthesis of this compound via Thionyl Chloride
This protocol is a general representation and may require optimization.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add cyclobutanemethanol (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene).
-
Reagent Addition: Cool the solution in an ice bath. Add thionyl chloride (1.2 eq) dropwise from the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC or GC).
-
Workup: Cool the reaction mixture and carefully quench any excess thionyl chloride by slowly adding it to ice-cold water. Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation.
Synthesis of this compound via the Appel Reaction
This protocol is adapted from a similar procedure for the bromo-analogue and may require optimization.[6]
-
Reaction Setup: To a dry, inert-atmosphere flask, add triphenylphosphine (1.1 eq) and an anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Reagent Addition: Add a chlorine source, such as carbon tetrachloride (1.1 eq), to the stirred solution.
-
Substrate Addition: Add cyclobutanemethanol (1.0 eq) to the reaction mixture. The reaction is often exothermic and may require cooling to maintain a target temperature.
-
Reaction: Stir the reaction at room temperature until completion (monitor by TLC or GC).
-
Workup and Purification: Filter the reaction mixture to remove the precipitated triphenylphosphine oxide. Wash the filtrate with water and brine. Dry the organic layer, remove the solvent, and purify the product by vacuum distillation.
Quantitative Data
The following table summarizes typical reaction parameters for the synthesis of halo-cyclobutanes. Note that the data for the Appel reaction is for the bromo-analogue but provides a good starting point for the chloro-analogue.
| Parameter | Synthesis via Thionyl Chloride (Typical) | Synthesis via Appel Reaction (Bromo-analogue)[6] |
| Starting Material | Cyclobutanemethanol | Cyclobutanemethanol |
| Key Reagents | Thionyl Chloride | Triphenylphosphite, Bromine |
| Solvent | Dichloromethane or Toluene | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to reflux | -12 °C to room temperature |
| Yield | 70-90% (literature typical) | ~78% |
| Purity | >95% after distillation | >98% (GC) |
Visualizations
Caption: Synthesis of this compound using thionyl chloride.
Caption: The Appel reaction pathway for synthesizing this compound.
Caption: A general workflow for troubleshooting synthesis issues.
References
- 1. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 2. Appel Reaction [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | C5H9Cl | CID 23446147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. (Bromomethyl)cyclobutane synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of (Chloromethyl)cyclobutane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of (chloromethyl)cyclobutane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis when using cyclobutanemethanol (B45166) and thionyl chloride (SOCl₂)?
A1: The primary impurities can be categorized as follows:
-
Gaseous Byproducts: The reaction of an alcohol with thionyl chloride inherently produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[1][2] These are typically removed by performing the reaction in a well-ventilated fume hood and during the work-up process.
-
Unreacted Starting Material: Incomplete reaction can leave residual cyclobutanemethanol.
-
Side-Reaction Products:
-
Alkenes: Elimination reactions can occur, especially if the reaction temperature is not controlled, leading to the formation of methylenecyclobutane. While this is more common with secondary and tertiary alcohols, it can still be a minor impurity with primary alcohols.[3][4]
-
Sulfonate Esters: The intermediate chlorosulfite ester may be present if the reaction does not go to completion.[5][6][7]
-
Rearrangement Products: The strained cyclobutane (B1203170) ring can potentially undergo rearrangement under acidic conditions, although this is less common for primary systems.
-
Q2: My this compound reaction mixture is dark. What could be the cause?
A2: Dark coloration in thionyl chloride reactions can be due to the formation of polymeric or tar-like substances, often resulting from side reactions, especially if the reaction temperature was too high or if the starting material contained impurities. The presence of trace amounts of iron from spatulas or reaction vessels can also sometimes lead to coloration.
Q3: How can I effectively remove the gaseous byproducts (SO₂ and HCl)?
A3: These gaseous byproducts are typically removed through the following steps:
-
Reaction under Inert Atmosphere: Performing the reaction under a gentle stream of an inert gas (like nitrogen or argon) can help to carry away the evolved gases.
-
Aqueous Work-up: Quenching the reaction mixture with a cold, dilute aqueous base solution (e.g., sodium bicarbonate or sodium carbonate) will neutralize the acidic HCl gas. SO₂ will also dissolve and react with the basic solution. This should be done carefully in a fume hood as gas evolution can be vigorous.
Q4: What is the best method to purify crude this compound?
A4: A combination of aqueous work-up followed by fractional distillation is the most effective method for purifying this compound.
-
Aqueous Work-up: This removes water-soluble impurities, including residual thionyl chloride, HCl, and any salts formed during neutralization.
-
Fractional Distillation: This technique is crucial for separating the desired product from impurities with different boiling points, such as unreacted cyclobutanemethanol and any higher-boiling side products.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure a slight excess of thionyl chloride (typically 1.1 to 1.5 equivalents) is used. - Monitor the reaction progress using TLC or GC to confirm the disappearance of the starting alcohol. - The reaction may require gentle heating to go to completion, but be cautious to avoid side reactions. |
| Loss during Work-up | - Ensure the pH of the aqueous layer is neutral or slightly basic after washing to prevent hydrolysis of the product. - Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to ensure complete recovery of the product from the aqueous phase. - Back-extract the combined aqueous layers with the organic solvent to recover any dissolved product. |
| Product Volatility | - this compound is relatively volatile. Use a rotary evaporator at a reduced pressure and a low bath temperature to remove the solvent. Avoid prolonged exposure to high vacuum. |
Problem 2: Presence of Impurities After Purification
| Impurity Detected | Identification Method | Troubleshooting/Purification Protocol |
| Unreacted Cyclobutanemethanol | GC-MS, ¹H NMR | Fractional Distillation: Carefully perform fractional distillation. The boiling point of this compound is approximately 123 °C, while cyclobutanemethanol has a higher boiling point (around 140-142 °C). Collect the fraction corresponding to the boiling point of the product. |
| Methylenecyclobutane (Alkene) | GC-MS, ¹H NMR (alkene signals) | Fractional Distillation: Methylenecyclobutane has a much lower boiling point (around 42 °C) and should be easily separated as a forerun during distillation. |
| Dicyclobutylmethyl Ether | GC-MS, ¹H NMR | Fractional Distillation: This higher molecular weight impurity will have a significantly higher boiling point and will remain in the distillation pot. |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes the synthesis of this compound from cyclobutanemethanol and thionyl chloride.
Workflow Diagram:
Methodology:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler). Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Reagent Addition: Charge the flask with cyclobutanemethanol. Cool the flask in an ice bath. Add thionyl chloride (1.1-1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by TLC or GC. Gentle heating may be required for some substrates.
-
Work-up:
-
Carefully and slowly pour the reaction mixture into a flask containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and wash them with water, followed by brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), filter, and remove the solvent using a rotary evaporator at low temperature and pressure.
-
-
Purification: Purify the crude product by fractional distillation, collecting the fraction that boils at the literature value for this compound (approximately 123 °C).
Protocol 2: Troubleshooting Purification by Liquid-Liquid Extraction
This protocol provides a more detailed guide for the aqueous work-up to remove specific impurities.
Logical Relationship Diagram:
Methodology:
-
Neutralization: After the reaction is complete, carefully add the crude reaction mixture to a beaker containing a stirred, cold (0-5 °C) saturated solution of sodium bicarbonate. Add slowly to control the effervescence. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, 3 x 50 mL for a 100 mL reaction scale).
-
Washing:
-
Combine the organic extracts and wash them with deionized water (1 x 50 mL) to remove any remaining inorganic salts.
-
Wash the organic layer with brine (saturated NaCl solution, 1 x 50 mL). This helps to remove the bulk of the dissolved water and can aid in breaking any emulsions that may have formed.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate. Swirl the flask; if the drying agent clumps together, add more until some of it remains free-flowing.
-
Filtration and Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator with a water bath temperature below 40 °C to minimize loss of the volatile product. The resulting crude oil is then ready for fractional distillation.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₅H₉Cl | 104.58 | ~123 |
| Cyclobutanemethanol | C₅H₁₀O | 86.13 | 140-142 |
| Methylenecyclobutane | C₅H₈ | 68.12 | 42 |
| Dicyclobutylmethylether | C₉H₁₈O | 142.24 | >150 (estimated) |
| Thionyl Chloride | SOCl₂ | 118.97 | 76 |
Note: The boiling points are approximate and can vary with pressure. This data is crucial for planning the fractional distillation for effective separation.
References
- 1. youtube.com [youtube.com]
- 2. Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why? [yufenggp.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. periodicchemistry.com [periodicchemistry.com]
- 7. youtube.com [youtube.com]
Preventing rearrangement reactions of the cyclobutylmethyl cation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving the cyclobutylmethyl cation. Our goal is to help you minimize unwanted rearrangement reactions and maximize the yield of your desired unrearranged product.
Frequently Asked Questions (FAQs)
Q1: Why does the cyclobutylmethyl cation so readily rearrange?
The cyclobutylmethyl cation is highly prone to rearrangement due to two primary factors: a reduction in ring strain and an increase in carbocation stability.[1][2] The initial primary carbocation can undergo a rapid, exothermic ring expansion to form a more stable secondary cyclopentyl cation.[1][2] This rearrangement relieves the significant angle strain present in the four-membered cyclobutane (B1203170) ring.[1][2] Computational studies suggest that the cyclobutylmethyl cation exists as a nonclassical σ-delocalized species, which facilitates this rapid transformation.[1] In fact, attempts to generate a persistent, long-lived cyclobutylmethyl cation, even at temperatures as low as -80 °C, have been unsuccessful due to the speed of this rearrangement.[1]
Q2: What are the primary rearrangement products I should expect?
The main rearrangement product from a reaction involving the cyclobutylmethyl cation is the cyclopentyl derivative.[1][2] Depending on the reaction conditions and the nucleophiles present, you may also observe products derived from the cyclopentyl cation, such as cyclopentene (B43876) if elimination occurs. The intended cyclobutylmethyl product and the rearranged cyclopentyl product will likely be the major components in your product mixture.
Q3: Can I completely prevent the rearrangement of the cyclobutylmethyl cation?
Completely preventing the rearrangement is extremely challenging due to the inherent instability of the cyclobutylmethyl cation.[1] However, you can significantly favor the formation of the unrearranged product by carefully controlling the reaction conditions to trap the carbocation before it has a chance to rearrange.
Q4: How do reaction conditions influence the ratio of rearranged to unrearranged products?
Reaction conditions play a critical role in determining the product distribution. The key is to favor the rate of nucleophilic capture of the initial cyclobutylmethyl cation over the rate of its rearrangement. Factors such as temperature, solvent polarity, and nucleophile concentration are crucial levers you can use to influence this outcome.
Troubleshooting Guides
Issue: My reaction is yielding predominantly the rearranged cyclopentyl product.
This is a common issue when working with the cyclobutylmethyl system. Here are several strategies to increase the yield of the desired cyclobutylmethyl product:
1. Temperature Control:
-
Problem: Rearrangement reactions have an activation energy barrier. At higher temperatures, the cyclobutylmethyl cation has sufficient energy to overcome this barrier and rearrange to the more stable cyclopentyl cation.
-
Solution: Lowering the reaction temperature is the most effective way to disfavor the rearrangement pathway. By reducing the available thermal energy, you slow down the rate of rearrangement, allowing more time for the desired nucleophilic attack on the unrearranged cation.
-
Recommendation: Perform the reaction at the lowest temperature at which the reaction still proceeds at a reasonable rate. Consider temperatures as low as -78 °C (dry ice/acetone bath).
2. Solvent Selection:
-
Problem: Polar, non-nucleophilic solvents can stabilize the carbocation intermediate, potentially allowing more time for it to rearrange before being trapped by a nucleophile.
-
Solution: Employ less polar and more nucleophilic solvents. A more nucleophilic solvent can more effectively compete with the rearrangement pathway by trapping the initial carbocation faster.
-
Recommendation: Consider solvents like ethanol (B145695) or using a non-protic solvent in combination with a soluble, highly nucleophilic salt.
3. Nucleophile Concentration and Reactivity:
-
Problem: If the concentration of the nucleophile is low or the nucleophile is not very reactive, the rate of trapping the initial carbocation will be slow, favoring rearrangement.
-
Solution: Increase the concentration of a highly reactive nucleophile. This will increase the probability of a successful nucleophilic attack on the cyclobutylmethyl cation before it can rearrange.
-
Recommendation: Use the nucleophile in stoichiometric excess if possible. Choose a "soft," highly reactive nucleophile if compatible with your reaction scheme.
Experimental Protocols
General Protocol for Minimizing Rearrangement in Solvolysis of a Cyclobutylmethyl Precursor (e.g., Cyclobutylmethyl Tosylate)
This protocol provides a general framework. Specific concentrations, volumes, and reaction times will need to be optimized for your particular substrate and nucleophile.
-
Reagent Preparation:
-
Dissolve the nucleophile in a suitable low-polarity, nucleophilic solvent.
-
Prepare a separate solution of the cyclobutylmethyl precursor (e.g., cyclobutylmethyl tosylate) in the same solvent.
-
-
Reaction Setup:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add the nucleophile solution.
-
Cool the reaction flask to the desired low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
-
Substrate Addition:
-
Slowly add the cyclobutylmethyl precursor solution dropwise from the dropping funnel to the cooled, stirred nucleophile solution over an extended period (e.g., 1-2 hours). Maintain the low temperature throughout the addition.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated ammonium (B1175870) chloride solution) at low temperature.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
-
Analysis:
-
Analyze the product mixture by GC-MS or NMR to determine the ratio of unrearranged (cyclobutylmethyl) to rearranged (cyclopentyl) products.
-
Data Presentation
Table 1: Hypothetical Product Distribution in the Solvolysis of Cyclobutylmethyl Tosylate under Various Conditions
| Entry | Solvent | Temperature (°C) | Nucleophile (Concentration) | Unrearranged Product (%) | Rearranged Product (%) |
| 1 | Acetic Acid | 25 | Acetate (1.0 M) | 15 | 85 |
| 2 | Ethanol | 0 | Ethanolate (1.0 M) | 40 | 60 |
| 3 | Ethanol | -78 | Ethanolate (1.0 M) | 75 | 25 |
| 4 | Diethyl Ether | -78 | LiBr (2.0 M) | 85 | 15 |
Visualizations
Caption: Rearrangement of the cyclobutylmethyl cation to the more stable cyclopentyl cation.
Caption: Workflow designed to favor the formation of the unrearranged product.
References
Validation & Comparative
A Comparative Guide to the Reactivity of (Chloromethyl)cyclobutane and (Bromomethyl)cyclobutane in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug development, the selection of appropriate starting materials is paramount to the success of a synthetic route. Halogenated cycloalkanes are versatile building blocks, and understanding their relative reactivity is crucial for optimizing reaction conditions and achieving desired product yields. This guide provides an objective comparison of the reactivity of (Chloromethyl)cyclobutane and (Bromomethyl)cyclobutane, focusing on their behavior in nucleophilic substitution reactions. The comparison is supported by established chemical principles and a proposed experimental protocol for direct reactivity assessment.
Executive Summary
This compound and (Bromomethyl)cyclobutane are both primary alkyl halides, a class of compounds that typically undergoes nucleophilic substitution via the bimolecular (Sₙ2) mechanism. The primary factor influencing the rate of an Sₙ2 reaction, when comparing substrates with the same alkyl framework, is the nature of the leaving group. In this context, the bromide ion (Br⁻) is a significantly better leaving group than the chloride ion (Cl⁻). This is attributed to bromide's lower basicity and higher polarizability, which stabilizes the transition state of the reaction. Consequently, (Bromomethyl)cyclobutane is expected to exhibit significantly higher reactivity towards nucleophiles compared to this compound.
Theoretical Framework: The Sₙ2 Reaction and Leaving Group Ability
The Sₙ2 reaction is a concerted process where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[1][2] The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile.[2]
Rate = k[Alkyl Halide][Nucleophile]
For this compound and (Bromomethyl)cyclobutane, the steric hindrance provided by the cyclobutyl group is identical. Therefore, the difference in their reactivity is almost entirely governed by the halogen atom's ability to depart as a stable anion. A good leaving group is a weak base.[3] Comparing the acidity of the conjugate acids, hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). This indicates that the bromide ion is a weaker base than the chloride ion and, therefore, a better leaving group.[3]
The order of leaving group ability for halogens in Sₙ2 reactions is:
I⁻ > Br⁻ > Cl⁻ > F⁻ [4]
This established trend strongly predicts that (Bromomethyl)cyclobutane will react faster than this compound in Sₙ2 reactions.
Comparative Reactivity Data (Expected)
The expected outcome of a comparative Finkelstein reaction is summarized in the table below.
| Substrate | Nucleophile | Solvent | Expected Observation | Relative Reactivity |
| This compound | NaI | Acetone (B3395972) | Slow formation of a white precipitate (NaCl), may require heating. | Lower |
| (Bromomethyl)cyclobutane | NaI | Acetone | Rapid formation of a white precipitate (NaBr) at room temperature. | Higher |
Experimental Protocols
To empirically determine the relative reactivity of this compound and (Bromomethyl)cyclobutane, the following experimental protocol, based on the Finkelstein reaction, can be employed.
Objective:
To compare the relative rates of nucleophilic substitution of this compound and (Bromomethyl)cyclobutane with iodide ion in acetone.
Materials:
-
This compound
-
(Bromomethyl)cyclobutane
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Test tubes
-
Pipettes
-
Stopwatch
-
Water bath (optional, for reactions that are slow at room temperature)
Procedure:
-
Label two clean, dry test tubes, one for each alkyl halide.
-
Into each test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
To the first test tube, add 5 drops of this compound. Start the stopwatch immediately.
-
To the second test tube, add 5 drops of (Bromomethyl)cyclobutane. Start a separate stopwatch immediately.
-
Gently swirl both test tubes to ensure thorough mixing.
-
Observe the test tubes for the formation of a white precipitate (sodium chloride or sodium bromide).
-
Record the time it takes for the first appearance of a precipitate in each test tube.
-
If no reaction is observed at room temperature after 10-15 minutes, the test tubes can be placed in a warm water bath (approximately 50°C) to facilitate the reaction. Note the time to precipitation under these conditions.[6]
Expected Results and Interpretation:
A precipitate is expected to form significantly faster in the test tube containing (Bromomethyl)cyclobutane than in the one containing this compound. This observation would provide direct experimental evidence that (Bromomethyl)cyclobutane is more reactive in Sₙ2 reactions. For a more quantitative analysis, the reaction can be monitored using techniques such as ion chromatography to measure the concentration of the halide ions over time, allowing for the calculation of reaction rate constants.
Logical Workflow and Reaction Pathway
The logical workflow for comparing the reactivity of this compound and (Bromomethyl)cyclobutane is depicted in the following diagram. This workflow outlines the steps from substrate selection to the analysis of reaction outcomes.
Caption: Workflow for comparing the reactivity of the two alkyl halides.
The Sₙ2 reaction pathway for both compounds with an iodide nucleophile is illustrated below. The key difference lies in the facility of the C-X bond cleavage.
References
A Comparative Analysis of the Reactivity of (Chloromethyl)cyclobutane and (Chloromethyl)cyclopentane in Nucleophilic Substitution Reactions
For Immediate Release
This guide provides a detailed comparison of the reactivity of (chloromethyl)cyclobutane and (chloromethyl)cyclopentane (B1281465), focusing on their behavior in nucleophilic substitution reactions. This analysis is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The discussion is supported by experimental data on analogous compounds, detailed experimental protocols, and visualizations of the underlying chemical principles.
Executive Summary
Experimental evidence from the acetolysis of cyclobutylmethyl tosylate and cyclopentylmethyl tosylate reveals a significant difference in their reaction rates. This compound is predicted to be substantially more reactive than (chloromethyl)cyclopentane in SN1-type reactions due to the relief of significant ring strain in the transition state leading to the carbocation intermediate. Conversely, for SN2 reactions, steric hindrance and the energetic cost of achieving the trigonal bipyramidal transition state would likely render this compound less reactive than its five-membered ring counterpart.
Theoretical Background: The Influence of Ring Structure on Reactivity
The reactivity of cycloalkyl derivatives is intrinsically linked to the inherent strain within the carbocyclic ring. This strain is a combination of angle strain (deviation from ideal sp3 bond angles of 109.5°), torsional strain (eclipsing interactions between adjacent C-H bonds), and transannular strain (steric interactions across the ring).
-
Cyclobutane (B1203170): The cyclobutane ring is characterized by significant angle strain, with C-C-C bond angles of approximately 90°. This deviation from the ideal tetrahedral angle leads to a high ground-state energy.
-
Cyclopentane (B165970): The cyclopentane ring is more flexible and can adopt a non-planar "envelope" conformation, which alleviates much of the angle and torsional strain. Its internal bond angles are closer to the ideal 109.5°.
These differences in ground-state energy and conformational flexibility have profound implications for the transition states of nucleophilic substitution reactions.
Comparative Reactivity Data
To quantitatively compare the reactivity of this compound and (chloromethyl)cyclopentane, we will examine the relative rates of solvolysis of their analogous tosylates: cyclobutylmethyl tosylate and cyclopentylmethyl tosylate. Solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, is a standard method for assessing the reactivity of alkyl halides and their derivatives. Acetolysis (solvolysis in acetic acid) is a commonly employed specific case.
| Compound | Relative Rate of Acetolysis (krel) | Predicted Primary Mechanism |
| Cyclobutylmethyl Tosylate | ~44 | SN1 with rearrangement |
| Cyclopentylmethyl Tosylate | 1.0 | SN2 |
| Neopentyl Tosylate | 0.16 | SN2 (very slow) |
Note: The relative rates are based on data for the acetolysis of cycloalkylmethyl tosylates and are used here to predict the relative reactivity of the corresponding chlorides. The rate of cyclopentylmethyl tosylate is set as the reference (1.0). The rate for neopentyl tosylate is included for comparison to a sterically hindered acyclic primary tosylate.
The data clearly indicates that cyclobutylmethyl tosylate is significantly more reactive than cyclopentylmethyl tosylate in acetolysis. This rate enhancement is attributed to the relief of ring strain in the transition state of the reaction.
Mechanistic Pathways and Product Analysis
The differing reactivity of the two compounds is a direct consequence of the distinct mechanistic pathways they favor.
This compound: A Case for SN1 with Rearrangement
Due to the high ring strain of the cyclobutane ring, the ionization of a leaving group from the exocyclic methylene (B1212753) carbon is accelerated. The formation of the primary cyclobutylmethyl carbocation is energetically unfavorable. However, this initial carbocation can undergo a rapid, strain-relieving ring expansion to form a more stable cyclopentyl cation. This rearrangement is the driving force for the enhanced reactivity.
The solvolysis of cyclobutylmethyl derivatives typically yields a mixture of products, including cyclopentyl acetate (B1210297) and cyclopentene, further supporting the involvement of a cyclopentyl carbocation intermediate.
(Chloromethyl)cyclopentane: Favoring the SN2 Pathway
In contrast, the cyclopentane ring is relatively strain-free. Therefore, there is no significant driving force for the formation of a carbocation intermediate. As a primary alkyl halide, (chloromethyl)cyclopentane is expected to react primarily through a direct, bimolecular (SN2) mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.
The rate of the SN2 reaction is sensitive to steric hindrance. The cyclopentyl group, while bulkier than a simple methyl or ethyl group, allows for backside attack of the nucleophile on the adjacent methylene carbon. The product of an SN2 reaction on (chloromethyl)cyclopentane would be the direct substitution product, for example, cyclopentylmethyl acetate in an acetolysis reaction.
Experimental Protocols
The following is a general experimental protocol for a comparative kinetic study of the solvolysis of this compound and (chloromethyl)cyclopentane, adaptable for their tosylate analogues.
Synthesis of this compound and (Chloromethyl)cyclopentane
These compounds can be synthesized from the corresponding cycloalkanemethanols via reaction with thionyl chloride (SOCl₂) in the presence of a base like pyridine, or by an Appel reaction using triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄).
Kinetic Measurement of Solvolysis (Titrimetric Method)
This method monitors the progress of the solvolysis reaction by measuring the amount of acid (HCl or TsOH) produced over time.
Materials:
-
This compound or (chloromethyl)cyclopentane (or their tosylate analogues)
-
Solvent (e.g., acetic acid for acetolysis, or aqueous ethanol)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)
-
Indicator (e.g., bromothymol blue)
-
Constant temperature bath
-
Burette, pipettes, and flasks
Procedure:
-
A solution of the alkyl halide (or tosylate) in the chosen solvent is prepared and placed in a constant temperature bath to equilibrate.
-
At time zero, the reaction is initiated.
-
At regular time intervals, aliquots of the reaction mixture are withdrawn and quenched in a flask containing a known volume of a suitable solvent (e.g., acetone) to stop the reaction.
-
A few drops of indicator are added to the quenched sample.
-
The sample is titrated with the standardized NaOH solution until the endpoint is reached.
-
The concentration of the unreacted alkyl halide at each time point can be calculated from the volume of NaOH used.
-
The rate constant (k) for the reaction can be determined by plotting the appropriate function of concentration versus time (e.g., ln[RX] vs. time for a first-order reaction).
Product Analysis (Gas Chromatography-Mass Spectrometry - GC-MS)
Procedure:
-
After the solvolysis reaction has gone to completion, the reaction mixture is neutralized and extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic extract is dried and concentrated.
-
The resulting product mixture is analyzed by GC-MS to identify and quantify the different products formed.
Conclusion
The reactivity of this compound and (chloromethyl)cyclopentane is dictated by the interplay of ring strain and the preferred mechanistic pathways for nucleophilic substitution. This compound is poised for significantly faster SN1-type solvolysis due to the substantial relief of ring strain upon rearrangement of the incipient carbocation. In contrast, the less strained (chloromethyl)cyclopentane is expected to favor a slower, direct SN2 substitution pathway. These fundamental principles are crucial for predicting the outcome of reactions involving these and related cycloalkylmethyl systems and for the strategic design of synthetic methodologies in drug discovery and development.
A Comparative Guide to Spectroscopic Methods for Validating the Structure of (Chloromethyl)cyclobutane and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the structural validation of (chloromethyl)cyclobutane and its isomers. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in the unambiguous characterization of these important synthetic intermediates.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds where the cyclobutane (B1203170) motif can impart unique conformational constraints and metabolic stability. Accurate structural confirmation of this compound and its potential isomers, such as 1-chloro-1-methylcyclobutane and 1-chloro-2-methylcyclobutane, is critical to ensure the desired biological activity and to meet regulatory standards. This guide outlines the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of these compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers. The data for this compound is predicted based on established spectroscopic principles, while the data for the isomeric alternatives is based on available experimental evidence.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CH₂Cl | ~3.5 | Doublet | ~7 |
| -CH (ring) | ~2.5 | Multiplet | - | |
| -CH₂ (ring, α) | ~2.0-2.2 | Multiplet | - | |
| -CH₂ (ring, β) | ~1.8-2.0 | Multiplet | - | |
| 1-Chloro-1-methylcyclobutane | -CH₃ | ~1.6 | Singlet | - |
| -CH₂ (ring, α) | ~2.2-2.4 | Multiplet | - | |
| -CH₂ (ring, β) | ~1.9-2.1 | Multiplet | - | |
| trans-1-Chloro-2-methylcyclobutane | -CH-Cl | ~4.2 | Multiplet | - |
| -CH-CH₃ | ~2.5 | Multiplet | - | |
| -CH₃ | ~1.2 | Doublet | ~7 | |
| -CH₂ (ring) | ~1.8-2.3 | Multiplet | - |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | -CH₂Cl | ~48 |
| -CH (ring) | ~35 | |
| -CH₂ (ring, α) | ~28 | |
| -CH₂ (ring, β) | ~15 | |
| 1-Chloro-1-methylcyclobutane | -C-Cl | ~75 |
| -CH₃ | ~30 | |
| -CH₂ (ring, α) | ~38 | |
| -CH₂ (ring, β) | ~15 | |
| trans-1-Chloro-2-methylcyclobutane | -CH-Cl | ~65 |
| -CH-CH₃ | ~40 | |
| -CH₃ | ~18 | |
| -CH₂ (ring) | ~25, ~22 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound | C-H (sp³) | 2850-3000 |
| C-Cl | 650-800 | |
| CH₂ bend | ~1450 | |
| 1-Chloro-1-methylcyclobutane | C-H (sp³) | 2850-3000 |
| C-Cl | 650-800 | |
| CH₂ bend | ~1450 | |
| trans-1-Chloro-2-methylcyclobutane | C-H (sp³) | 2850-3000 |
| C-Cl | 650-800 | |
| CH₂ bend | ~1450 |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
| This compound | 104/106 (³⁵Cl/³⁷Cl) | 69 (M - Cl)⁺, 55 (C₄H₇)⁺, 49 (CH₂Cl)⁺ |
| 1-Chloro-1-methylcyclobutane | 104/106 (³⁵Cl/³⁷Cl) | 89/91 (M - CH₃)⁺, 69 (M - Cl)⁺, 55 (C₄H₇)⁺ |
| trans-1-Chloro-2-methylcyclobutane | 104/106 (³⁵Cl/³⁷Cl) | 69 (M - Cl)⁺, 55 (C₄H₇)⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and connectivity of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Neat Liquid):
-
Place one drop of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first to create a thin liquid film.
-
Mount the salt plates in the spectrometer's sample holder.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Mode: Transmittance
Data Processing:
-
Acquire a background spectrum of the empty salt plates.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify characteristic absorption bands corresponding to specific functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Inject 1 µL of the solution into the GC-MS system.
GC-MS Parameters:
-
GC Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
Data Processing:
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be observed for chlorine-containing fragments.
Visualized Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of this compound products.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the spectroscopic data and the structural features of this compound.
Caption: Logical relationships between spectroscopic data and structural features.
This guide provides a foundational framework for the spectroscopic validation of this compound and its isomers. Researchers are encouraged to adapt these protocols to their specific instrumentation and to consult relevant literature for further details on the interpretation of complex spectra.
Illuminating the Four-Membered Ring: A Comparative Guide to the Structural Analysis of (Chloromethyl)cyclobutane Derivatives
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount for predicting its behavior and interactions. This guide provides a comparative overview of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling for the structural elucidation of (chloromethyl)cyclobutane derivatives, compounds of growing interest in medicinal chemistry.
While X-ray crystallography offers the gold standard for unambiguous solid-state structure determination, its application can be limited by the availability of high-quality single crystals. Consequently, solution-state NMR spectroscopy and in-silico computational methods present viable and often complementary alternatives for conformational analysis. This guide delves into the experimental protocols of each technique, presents comparative data, and visualizes the analytical workflows, offering a comprehensive resource for selecting the most appropriate method for your research needs.
Performance Comparison: X-ray Crystallography vs. Alternative Techniques
| Analytical Technique | Parameter | Typical Value/Information | Advantages | Limitations |
| X-ray Crystallography | Bond Lengths (Å) | C-C (ring): ~1.55-1.57C-Cl: ~1.77 | Provides precise atomic coordinates, bond lengths, and angles in the solid state.[1] | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may not be the same as in solution. |
| Bond Angles (°) | C-C-C (ring): ~88-92 | Unambiguously determines the absolute configuration. | ||
| Ring Puckering Angle (°) | ~25-35 | |||
| NMR Spectroscopy | Chemical Shifts (ppm) | ¹H: 1.5-3.0¹³C: 20-50 | Provides information about the molecule's structure and conformation in solution. | Indirectly determines conformation through coupling constants and NOE data. |
| Coupling Constants (Hz) | ³J(H,H): 2-10 | Can be used to study dynamic processes and conformational equilibria.[2] | ||
| Nuclear Overhauser Effect | Presence/absence of through-space correlations | |||
| Computational Modeling | Dihedral Angles (°) | Calculated puckering and substituent orientation | Provides insights into the relative energies of different conformers and transition states.[3][4] | Accuracy is dependent on the level of theory and basis set used. Requires experimental validation. |
| Conformational Energy (kcal/mol) | Relative energies of axial vs. equatorial conformers | Can predict puckering barriers and conformational preferences.[3][4] | ||
| Geometric Parameters | Predicted bond lengths and angles |
Experimental Protocols
X-ray Crystallography
The determination of a molecular structure by single-crystal X-ray diffraction involves a series of steps, from crystal preparation to data analysis.
1. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. For small organic molecules like this compound derivatives, several methods can be employed:
-
Slow Evaporation: A near-saturated solution of the purified compound is prepared in a suitable solvent. The container is loosely covered to allow for slow evaporation of the solvent over several days to weeks, promoting the formation of large, well-ordered crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution gradually induces crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.
2. Data Collection: A suitable crystal is mounted on a goniometer head and placed in the X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.
NMR Spectroscopy for Conformational Analysis
¹H and ¹³C NMR spectroscopy are powerful tools for investigating the conformation of cyclobutane (B1203170) derivatives in solution.
1. Sample Preparation: A solution of the this compound derivative is prepared in a deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of approximately 5-10 mg/mL.
2. Data Acquisition: A suite of NMR experiments is typically performed:
-
¹H NMR: Provides information on the chemical environment of the protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing connectivity within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other, providing crucial information for determining stereochemistry and conformation.
3. Data Analysis: The conformational equilibrium (e.g., the ratio of axial to equatorial conformers of the chloromethyl group) can be determined by analyzing the vicinal proton-proton coupling constants (³JHH). These coupling constants are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By comparing the experimentally observed coupling constants with theoretical values for different conformations, the preferred conformation in solution can be deduced.[2]
Computational Modeling
Computational chemistry provides a theoretical framework to complement experimental data and to predict the conformational landscape of molecules.
1. Model Building: A 3D model of the this compound derivative is constructed using molecular modeling software.
2. Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers. For cyclobutane, the primary conformational degree of freedom is the ring puckering.
3. Geometry Optimization and Energy Calculation: The geometry of each identified conformer is optimized using quantum mechanical methods, most commonly Density Functional Theory (DFT). A suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen. The final optimized geometries provide theoretical bond lengths, bond angles, and dihedral angles. The relative energies of the conformers are calculated to determine the most stable structures.[3][4]
4. Calculation of Spectroscopic Properties: NMR chemical shifts and coupling constants can also be calculated computationally and compared with experimental data to validate the predicted conformations.
Visualizing the Analysis
To better understand the relationships between these analytical techniques and the structural information they provide, the following diagrams illustrate a typical workflow and the fundamental conformational dynamics of the cyclobutane ring.
Caption: A generalized workflow for the structural analysis of a this compound derivative.
Caption: Conformational puckering of the cyclobutane ring between the stable puckered form and the planar transition state.
References
- 1. researchgate.net [researchgate.net]
- 2. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier [pubmed.ncbi.nlm.nih.gov]
- 4. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Analysis of Reaction Pathways for (Chloromethyl)cyclobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction pathways of (chloromethyl)cyclobutane, drawing on computational studies and experimental data from related cycloalkane systems. Understanding the reactivity of this strained ring system is crucial for its application in medicinal chemistry and organic synthesis, where cyclobutane (B1203170) moieties can confer unique conformational constraints.[1] This document objectively compares the predicted performance of this compound in nucleophilic substitution reactions with that of its lower and higher homologues, (chloromethyl)cyclopropane (B127518) and (chloromethyl)cyclopentane (B1281465), providing insights into the influence of ring strain on reaction mechanisms.
Executive Summary
Computational studies, primarily using ab initio and Density Functional Theory (DFT) methods, predict that the reaction pathways of this compound are dominated by carbocation rearrangements. Solvolysis or other reactions proceeding through an Sₙ1 mechanism are expected to yield predominantly ring-expanded cyclopentyl products due to the high propensity of the incipient primary cyclobutylmethyl carbocation to rearrange to a more stable secondary cyclopentyl cation. This contrasts with the behavior of analogous cyclopropane (B1198618) and cyclopentane (B165970) derivatives, which also undergo rearrangements but lead to different product distributions. While direct bimolecular substitution (Sₙ2) is a possible pathway, it is likely to be less favorable than the rearrangement-prone Sₙ1 pathway, especially in polar protic solvents.
Comparative Analysis of Reaction Pathways
The reactivity of (chloromethyl)cycloalkanes in nucleophilic substitution reactions is a delicate balance between direct displacement (Sₙ2) and carbocation-mediated (Sₙ1) pathways. For primary halides like this compound, the Sₙ2 pathway is sterically accessible. However, the significant ring strain of the cyclobutane ring can influence the stability of the transition state and potential intermediates in an Sₙ1 reaction.
Sₙ1 Reaction Pathway and Carbocation Rearrangement
Theoretical studies on the cyclobutylmethyl cation, the intermediate in the Sₙ1 reaction of this compound, are critical to understanding its reactivity. Ab initio calculations at the MP2/cc-pVTZ level indicate that the cyclobutylmethyl cation exists as a nonclassical σ-delocalized species.[2] Lower-level DFT calculations even suggest that the primary cyclobutylmethyl cation spontaneously collapses into the more stable cyclopentyl cation.[2][3] This strong thermodynamic driving force for ring expansion is a key feature of the cyclobutylmethyl system.
The solvolysis of this compound is therefore predicted to proceed via a carbocationic intermediate that readily undergoes rearrangement to yield cyclopentanol (B49286) (in the case of hydrolysis) or other cyclopentyl derivatives. This is driven by both the relief of ring strain and the formation of a more stable secondary carbocation from a primary one.[4][5]
Comparison with Homologous Systems
The behavior of this compound can be contextualized by comparing it with its three- and five-membered ring counterparts.
-
(Chloromethyl)cyclopropane: Solvolysis of (chloromethyl)cyclopropane derivatives is known to produce a mixture of cyclopropylcarbinyl, cyclobutyl, and allylcarbinyl products.[2] This complex product distribution arises from the interconversion of the corresponding carbocation intermediates. Experimental studies on the rearrangement of cyclopropylcarbinyl bromide have shown a prevalence of the cyclobutyl product.[2][6]
-
(Chloromethyl)cyclopentane: The solvolysis of (chloromethyl)cyclopentane in hot methanol (B129727) yields a mixture of substitution and elimination products, indicative of carbocation rearrangements leading to more stable tertiary carbocations within the five-membered ring or through ring contraction/expansion, although the latter is less pronounced than in the cyclobutylmethyl system.
The following table summarizes the expected major products from the solvolysis of these three chloromethylcycloalkanes in a generic alcohol (ROH).
| Starting Material | Major Predicted Solvolysis Products | Predominant Mechanism |
| (Chloromethyl)cyclopropane | Cyclobutyl alcohol, Cyclopropylmethanol, But-3-en-1-ol | Sₙ1 with extensive rearrangement |
| This compound | Cyclopentanol | Sₙ1 with ring expansion |
| (Chloromethyl)cyclopentane | Cyclopentylmethanol, 1-Methylcyclopentanol, Cyclohexanol | Sₙ1 with rearrangement |
Computational and Experimental Methodologies
Computational Protocols
A robust computational investigation of the reaction pathways of this compound would typically involve the following steps:
-
Geometry Optimization: The structures of the reactant, transition states, intermediates, and products are optimized using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-31G*.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.
-
Energy Calculations: Single-point energy calculations at a higher level of theory (e.g., MP2/cc-pVTZ) are often performed on the optimized geometries to obtain more accurate energy barriers and reaction enthalpies.
-
Solvation Effects: The influence of the solvent is typically included using a polarizable continuum model (PCM).
Experimental Protocols for Solvolysis Kinetics
The kinetics of the solvolysis of this compound can be experimentally determined by monitoring the rate of formation of hydrochloric acid. A general procedure is as follows:
-
Reaction Setup: A solution of this compound in a suitable solvent (e.g., aqueous ethanol) is prepared and placed in a thermostated bath to maintain a constant temperature.
-
Titration: A known amount of a standardized base (e.g., NaOH) containing a pH indicator (e.g., bromothymol blue) is added to the reaction mixture.
-
Data Collection: The time taken for the color of the indicator to change (indicating the consumption of the added base by the generated HCl) is recorded. This process is repeated by adding successive aliquots of the base.
-
Data Analysis: The concentration of the alkyl halide remaining at each time point is calculated from the amount of HCl produced. These data are then used to determine the order of the reaction and the rate constant.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathways discussed.
References
- 1. Solved Chapter 10: Nucleophilic Substitution Reaction II The | Chegg.com [chegg.com]
- 2. organic chemistry - Relative rate of solvolysis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Solved The relative rates of the solvolsis with methanol | Chegg.com [chegg.com]
- 4. studylib.net [studylib.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Reagents for Cyclobutane Installation: Alternatives to (Chloromethyl)cyclobutane
The cyclobutane (B1203170) motif is a valuable structural component in modern drug discovery, prized for its ability to impart unique conformational constraints, improve metabolic stability, and serve as a versatile scaffold for exploring chemical space. While (chloromethyl)cyclobutane is a commonly used reagent for introducing the cyclobutylmethyl group, its moderate reactivity often necessitates harsh reaction conditions. This guide provides a comparative overview of alternative, more reactive reagents, offering researchers and drug development professionals the data and protocols needed to select the optimal tool for their synthetic challenges.
Performance Comparison of Cyclobutylmethylating Agents
The efficiency of alkylation reactions is heavily dependent on the nature of the leaving group. In general, reactivity follows the order: Triflate > Tosylate > Bromide > Chloride. This trend is reflected in the reaction conditions required for successful transformations, with more reactive reagents enabling milder conditions and shorter reaction times.
| Reagent | Structure | Leaving Group | Relative Reactivity | Typical Reaction Conditions (for Nucleophilic Substitution) | Advantages | Disadvantages |
| This compound | C1C(CCl)CC1 | Chloride (Cl⁻) | Baseline | High temperature (80-120 °C), prolonged reaction times (12-48 h) | Commercially available, relatively low cost. | Low reactivity, requires forcing conditions, potential for side reactions. |
| (Bromomethyl)cyclobutane | C1C(CBr)CC1 | Bromide (Br⁻) | > Chloride | Moderate temperature (RT to 80 °C), shorter reaction times (2-24 h) | More reactive than the chloride, allowing for milder conditions. | Higher cost than the chloride, can be less stable. |
| Cyclobutylmethyl Tosylate | C1C(COTs)CC1 | Tosylate (TsO⁻) | >> Chloride | Low to moderate temperature (0 °C to RT), efficient reactions (1-12 h) | High reactivity, excellent leaving group, crystalline solid (easy to handle). | Requires preparation from cyclobutylmethanol, higher molecular weight. |
| Cyclobutylmethyl Triflate | C1C(COTf)CC1 | Triflate (TfO⁻) | >>> Chloride | Very low temperature (-78 °C to RT), very fast reactions (0.5-4 h) | Extremely reactive, enabling difficult alkylations at low temperatures. | Requires preparation, can be unstable (moisture-sensitive), highest cost. |
Note: The relative reactivity and typical conditions are general trends and can vary depending on the nucleophile, solvent, and base used.
Reagent Selection Workflow
The choice of reagent is a balance between reactivity, cost, and the stability of the starting materials and products. The following workflow can guide the decision-making process for selecting the most appropriate cyclobutylmethylating agent.
Caption: A decision-making workflow for selecting a cyclobutylmethylating agent.
Experimental Protocols
The following protocols provide representative procedures for the synthesis of the tosylate and triflate reagents and a general method for alkylation.
Protocol 1: Synthesis of Cyclobutylmethyl Tosylate
This procedure details the conversion of cyclobutylmethanol to its corresponding tosylate, a more reactive alkylating agent.[1]
Materials:
-
Cyclobutylmethanol
-
Tosyl chloride (TsCl)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cyclobutylmethanol (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.5 eq.) to the stirred solution.
-
Add tosyl chloride (1.2 eq.) portion-wise, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 4-12 hours, monitoring by TLC until the starting alcohol is consumed.
-
Quench the reaction by slowly adding cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclobutylmethyl tosylate, which can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Cyclobutylmethyl Triflate
This protocol describes the preparation of the highly reactive cyclobutylmethyl triflate from cyclobutylmethanol.[2]
Materials:
-
Cyclobutylmethanol
-
Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)
-
Pyridine or 2,6-Lutidine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve cyclobutylmethanol (1.0 eq.) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add anhydrous pyridine or 2,6-lutidine (1.2 eq.) to the stirred solution.
-
Slowly add trifluoromethanesulfonic anhydride (1.1 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 1-2 hours. Monitor by TLC for the consumption of the starting alcohol.
-
Quench the reaction at -78 °C by the slow addition of water or saturated NaHCO₃ solution.
-
Allow the mixture to warm to room temperature, then transfer to a separatory funnel and extract with cold DCM.
-
Wash the organic layer with cold saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature. The resulting cyclobutylmethyl triflate is often used immediately without further purification due to its instability.
Protocol 3: General N-Alkylation of an Amine
This protocol provides a general procedure for the N-alkylation of a primary or secondary amine with a cyclobutylmethylating agent.[3]
Materials:
-
Amine (primary or secondary)
-
Cyclobutylmethylating agent (e.g., (bromomethyl)cyclobutane, 1.1 eq.)
-
A suitable base (e.g., K₂CO₃, Et₃N, or NaH, 1.5 eq.)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and the base (1.5 eq.) in the chosen anhydrous solvent.
-
Add the cyclobutylmethylating agent (1.1 eq.) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (see comparison table for guidance) for 2-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Adaptation for Different Reagents:
-
For This compound , higher temperatures (e.g., 80-100 °C) and longer reaction times may be necessary.
-
For cyclobutylmethyl tosylate , the reaction can often be run at room temperature.
-
For cyclobutylmethyl triflate , the reaction should be started at a low temperature (e.g., -78 °C or 0 °C) and allowed to warm slowly.
Conclusion
While this compound remains a viable and cost-effective option for installing the cyclobutylmethyl group, its limited reactivity can be a significant drawback. For syntheses requiring milder conditions, shorter reaction times, or the alkylation of less nucleophilic substrates, (bromomethyl)cyclobutane, cyclobutylmethyl tosylate, and cyclobutylmethyl triflate offer increasingly reactive alternatives. By understanding the trade-offs between reactivity, stability, and cost, researchers can select the most suitable reagent to efficiently advance their synthetic campaigns and drug discovery programs.
References
A Comparative Guide to the Stereochemical Assignment of (Chloromethyl)cyclobutane Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of reactions involving small, strained ring systems is a critical consideration in synthetic chemistry, particularly in the development of novel therapeutics where specific stereoisomers can exhibit vastly different pharmacological activities. This guide provides an objective comparison of the stereochemical assignments of products derived from reactions of (chloromethyl)cyclobutane, a versatile building block. We will explore two primary reaction pathways: bimolecular nucleophilic substitution (SN2) and solvolysis, which can proceed with neighboring group participation. This comparison is supported by detailed experimental protocols and quantitative data to aid in the selection of appropriate synthetic strategies.
Bimolecular Nucleophilic Substitution (SN2): A Pathway to Inversion
The SN2 reaction is a fundamental transformation in organic synthesis that proceeds with a predictable stereochemical outcome: inversion of configuration at the electrophilic carbon center. In the case of this compound, a primary alkyl halide, the SN2 pathway is favored by the use of strong nucleophiles in polar aprotic solvents.
Predicted Stereochemical Outcome
The mechanism of an SN2 reaction involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. This concerted process leads to a Walden inversion, where the stereochemistry at the reaction center is inverted. For an achiral starting material like this compound, the reaction with a nucleophile will result in a single substitution product. However, if the cyclobutane (B1203170) ring were substituted to create a chiral center, the SN2 reaction would proceed with 100% inversion of that stereocenter.
Representative Experimental Protocol: Synthesis of Cyclobutylmethyl Azide (B81097)
This protocol describes the synthesis of cyclobutylmethyl azide from this compound via an SN2 reaction with sodium azide.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclobutylmethyl azide.
-
Purify the product by distillation or column chromatography if necessary.
Expected Product: Cyclobutylmethyl azide.
Solvolysis and Neighboring Group Participation: A Route to Rearrangement
In contrast to the predictable stereochemistry of the SN2 reaction, the solvolysis of cyclobutylmethyl derivatives can lead to a mixture of products with rearranged skeletons. This is due to the participation of the strained cyclobutane ring in stabilizing the developing positive charge during the departure of the leaving group.
The Role of Neighboring Group Participation
When this compound or, more commonly, its more reactive tosylate derivative (cyclobutylmethyl tosylate) is subjected to solvolysis in a polar protic solvent (e.g., ethanol, acetic acid, or water), the reaction can proceed through a carbocationic intermediate.[1][2] The strained C-C bonds of the cyclobutane ring can act as internal nucleophiles, leading to a non-classical carbocation intermediate where the positive charge is delocalized over several carbon atoms.[1][2] This phenomenon is known as neighboring group participation or anchimeric assistance.
This delocalized cation can then be attacked by the solvent from different positions, resulting in a mixture of products, including the direct substitution product and ring-expanded products. A well-documented analogous reaction is the solvolysis of cyclopropylmethyl systems, which readily rearrange to cyclobutyl and homoallyl derivatives.[1][2] For instance, the reaction of cyclopropylmethamine with sodium nitrite (B80452) in aqueous acid yields a mixture of cyclopropylmethyl alcohol (48%), cyclobutanol (B46151) (47%), and but-3-en-1-ol (5%), demonstrating the intermediacy of a shared, delocalized carbocation.[1]
Predicted Stereochemical and Regiochemical Outcomes for Cyclobutylmethyl Systems
Based on the principles of neighboring group participation, the solvolysis of a cyclobutylmethyl derivative is expected to yield a mixture of products:
-
Cyclobutylmethyl alcohol/ether/ester: The product of direct substitution without rearrangement.
-
Cyclopentanol/ether/ester: The product of ring expansion, which is often a major product due to the relief of ring strain in the four-membered ring.[3]
The exact ratio of these products is highly dependent on the reaction conditions, including the solvent and the nature of the leaving group.
Representative Experimental Protocol: Solvolysis of Cyclobutylmethyl Tosylate
This protocol outlines a general procedure for the solvolysis of cyclobutylmethyl tosylate, which would be prepared from cyclobutylmethanol and tosyl chloride.
Materials:
-
Cyclobutylmethyl tosylate
-
Solvent (e.g., 80% aqueous ethanol, acetic acid)
-
Sodium bicarbonate (for neutralization)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve cyclobutylmethyl tosylate (1.0 eq) in the chosen solvolysis solvent in a round-bottom flask.
-
Heat the solution at a temperature appropriate for the solvent (e.g., reflux for aqueous ethanol) for a sufficient period to ensure complete reaction (monitor by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the products with diethyl ether (3 x).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product mixture.
-
Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the product distribution.
Comparison of Reaction Outcomes
The stereochemical and regiochemical outcomes of the reactions of this compound are starkly different depending on the chosen reaction pathway, as summarized in the table below.
| Feature | SN2 Reaction (e.g., with NaN3 in DMF) | Solvolysis (e.g., of Cyclobutylmethyl Tosylate) |
| Primary Mechanism | Bimolecular Nucleophilic Substitution | Unimolecular, involving carbocation intermediates and neighboring group participation. |
| Stereochemistry | Inversion of configuration at the reaction center. | Racemization and rearrangement. |
| Primary Product(s) | Single substitution product (e.g., cyclobutylmethyl azide). | A mixture of direct substitution and ring-expanded products (e.g., cyclobutylmethyl alcohol and cyclopentanol). |
| Key Influencing Factors | Strong nucleophile, polar aprotic solvent. | Polar protic solvent, good leaving group. |
Visualizing the Reaction Pathways
To further illustrate the mechanistic differences, the following diagrams are provided in the DOT language for Graphviz.
Caption: SN2 reaction of this compound.
References
Comparative study of different synthetic routes to (Chloromethyl)cyclobutane
For Researchers, Scientists, and Drug Development Professionals
(Chloromethyl)cyclobutane is a valuable building block in organic synthesis, finding application in the development of novel pharmaceuticals and other specialty chemicals. Its cyclobutane (B1203170) motif offers a unique three-dimensional scaffold that is increasingly incorporated into complex molecules. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering a detailed examination of their experimental protocols, performance metrics, and underlying chemical principles.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Route 1: Nucleophilic Substitution | Cyclobutylmethyl 4-methylbenzenesulfonate (B104242) | Lithium chloride (LiCl) | ~97 | 15 | Ambient | High yield, mild reaction conditions. | Two-step process from the alcohol, use of HMPA. |
| Route 2: Chlorination of Alcohol | Cyclobutanemethanol (B45166) | Thionyl chloride (SOCl₂) | ~85-95 | 2-4 | 0 to reflux | Readily available starting material, common transformation. | Use of a corrosive and hazardous reagent. |
| Triphenylphosphine (B44618) (PPh₃), CCl₄ | ~70-85 | 2-12 | 0 to reflux | Mild conditions (Appel reaction). | Formation of stoichiometric triphenylphosphine oxide byproduct. | ||
| Route 3: Free-Radical Chlorination | Methylcyclobutane (B3344168) | Sulfuryl chloride (SO₂Cl₂), AIBN | ~40-50* | 4-6 | ~80 | Inexpensive starting material, direct C-H activation. | Produces a mixture of isomers, lower yield of the desired product. |
*Yield refers to the this compound isomer specifically.
Visualizing the Synthetic Pathways
The following diagrams illustrate the transformation for each synthetic route.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Caption: Synthetic pathway for Route 3.
Experimental Protocols
Route 1: Nucleophilic Substitution of Cyclobutylmethyl 4-methylbenzenesulfonate
This two-step route first involves the conversion of cyclobutanemethanol to its tosylate derivative, which then undergoes nucleophilic substitution with lithium chloride.
-
Step 1: Synthesis of Cyclobutylmethyl 4-methylbenzenesulfonate To a solution of cyclobutanemethanol (1.0 eq) in pyridine (B92270) at 0 °C is slowly added p-toluenesulfonyl chloride (1.1 eq). The reaction mixture is stirred at 0 °C for 4 hours and then allowed to warm to room temperature overnight. The mixture is poured into ice-water and extracted with diethyl ether. The organic layer is washed with 1M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure to yield the crude tosylate, which can be purified by recrystallization.
-
Step 2: Synthesis of this compound A solution of cyclobutylmethyl 4-methylbenzenesulfonate (1.0 eq) and lithium chloride (1.5 eq) in a mixture of N,N-dimethylformamide (DMF) and hexamethylphosphoramide (B148902) (HMPA) is stirred at ambient temperature for 15 hours.[1] The reaction mixture is then diluted with water and extracted with pentane. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by distillation to afford this compound. A reported yield for this transformation is 97%.[1]
Route 2: Chlorination of Cyclobutanemethanol
This route involves the direct conversion of the primary alcohol, cyclobutanemethanol, to the corresponding chloride. Two common methods are presented.
-
Method A: Using Thionyl Chloride To a stirred solution of cyclobutanemethanol (1.0 eq) in an inert solvent such as dichloromethane (B109758) (DCM) at 0 °C, thionyl chloride (1.2 eq) is added dropwise. A catalytic amount of DMF can be added to accelerate the reaction. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours, or gently refluxed until the reaction is complete (monitored by TLC or GC). The reaction is quenched by carefully pouring it into a saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The product is purified by distillation.
-
Method B: Appel Reaction To a solution of triphenylphosphine (1.5 eq) in anhydrous acetonitrile (B52724) or dichloromethane is added carbon tetrachloride (1.5 eq) at 0 °C under an inert atmosphere. A solution of cyclobutanemethanol (1.0 eq) in the same solvent is then added dropwise. The reaction mixture is stirred at room temperature or refluxed for 2-12 hours until completion. The resulting suspension is filtered to remove triphenylphosphine oxide. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure. The crude product is purified by distillation.
Route 3: Free-Radical Chlorination of Methylcyclobutane
This method involves the direct chlorination of the C-H bonds of methylcyclobutane. It is a non-selective process that yields a mixture of monochlorinated isomers.
To a solution of methylcyclobutane (1.0 eq) in a suitable solvent like carbon tetrachloride or benzene (B151609) is added sulfuryl chloride (1.0 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction mixture is heated to reflux (around 80 °C) and irradiated with a UV lamp for 4-6 hours. After cooling, the reaction mixture is carefully washed with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid and then with brine. The organic layer is dried over anhydrous MgSO₄ and the solvent is removed by distillation at atmospheric pressure. The resulting mixture of chlorinated products can be analyzed and separated by gas chromatography (GC). The product distribution is approximately: this compound (48%), 1-chloro-1-methylcyclobutane (24%), cis-1-chloro-2-methylcyclobutane (12%), trans-1-chloro-2-methylcyclobutane (9%), and 1-chloro-3-methylcyclobutane (7%).
Workflow for Route Selection
The following diagram outlines a logical workflow for selecting the most appropriate synthetic route based on key project requirements.
Caption: Decision workflow for selecting a synthetic route.
Conclusion
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the research or development project.
-
Route 1 (Nucleophilic Substitution) is the preferred method when the primary goal is to achieve the highest possible yield of the desired product with excellent purity. The mild reaction conditions are also advantageous. However, it is a two-step process from the readily available alcohol and involves the use of HMPA, a potent carcinogen, which may be a significant drawback for scale-up.
-
Route 2 (Chlorination of Alcohol) represents a practical and efficient one-step transformation from a common starting material. Both the thionyl chloride and Appel reaction methods are well-established and generally provide good to excellent yields. The primary considerations for this route are the handling of hazardous reagents like thionyl chloride and the generation of stoichiometric byproducts in the Appel reaction, which can complicate purification on a large scale.
-
Route 3 (Free-Radical Chlorination) is the most direct approach, utilizing an inexpensive starting material. However, the lack of selectivity is a major disadvantage, leading to a mixture of isomers and a lower yield of the target this compound. This route may be suitable for initial screening or when a mixture of isomers is acceptable, but it is generally not ideal for the synthesis of a pure, single isomer.
Ultimately, a thorough evaluation of the project's priorities, including yield, purity, scale, safety, and cost, will guide the selection of the most appropriate synthetic strategy.
References
Comparative Kinetic Analysis of the Solvolysis of (Chloromethyl)cyclobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of the solvolysis of (chloromethyl)cyclobutane. Due to the limited availability of specific experimental rate data for this compound in publicly accessible literature, this guide will focus on a theoretical comparison with well-studied alternative alkyl halides. The comparison is based on established principles of reaction kinetics and mechanisms in solvolysis. Detailed experimental protocols for determining solvolysis kinetics are provided to enable researchers to conduct their own comparative studies.
Introduction to Solvolysis and Reaction Mechanisms
Solvolysis is a chemical reaction in which the solvent acts as the nucleophile.[1] The reaction rate is influenced by the structure of the substrate, the nature of the leaving group, and the properties of the solvent.[2] Solvolysis reactions of alkyl halides typically proceed through one of two primary mechanisms: the SN1 (substitution nucleophilic unimolecular) or the SN2 (substitution nucleophilic bimolecular) pathway.
-
SN1 Mechanism: A two-step mechanism involving the formation of a carbocation intermediate in the rate-determining step.[3] The stability of the carbocation is a key factor in the reaction rate.[4] Tertiary alkyl halides readily undergo solvolysis via this mechanism.
-
SN2 Mechanism: A one-step mechanism where the nucleophile attacks the substrate at the same time as the leaving group departs. This mechanism is typical for primary alkyl halides.[5]
This compound is a primary alkyl halide. However, its rigid four-membered ring can influence the stability of any potential carbocation intermediate and may lead to rearrangements, making its reactivity an interesting case for study.
Comparison of Solvolysis Rates
A direct quantitative comparison of the solvolysis rate of this compound requires experimental data. However, we can qualitatively compare its expected reactivity with other representative alkyl halides based on their structural features.
| Compound | Structure | Substrate Type | Expected Solvolysis Mechanism | Anticipated Relative Rate | Rationale |
| This compound | C1C(CCl)CC1 | Primary | Primarily SN2; potential for SN1 with rearrangement | Slower than tertiary, potentially faster than simple primary due to ring strain effects. | As a primary halide, a direct SN2 reaction is expected. However, ionization could lead to a cyclobutylmethyl carbocation, which is known to undergo rapid rearrangement to the more stable cyclopropylcarbinyl and allylcarbinyl cations. This potential for rearrangement could enhance the rate via an SN1-like pathway.[6][7] |
| tert-Butyl chloride | (CH3)3CCl | Tertiary | SN1 | Fastest | Forms a stable tertiary carbocation in the rate-determining step.[3] |
| Isopropyl chloride | (CH3)2CHCl | Secondary | SN1 / SN2 mixture | Intermediate | Can proceed through both pathways; the carbocation is less stable than a tertiary one, and the substrate is more sterically hindered than a primary one. |
| n-Propyl chloride | CH3CH2CH2Cl | Primary | SN2 | Slow | Reacts via the slower SN2 mechanism with a weak nucleophile (the solvent). |
| Neopentyl chloride | (CH3)3CCH2Cl | Primary | SN2 (very slow); SN1 with rearrangement | Very Slow | Steric hindrance from the t-butyl group severely retards the SN2 attack. SN1 is also slow because the primary carbocation is unstable, though it would rapidly rearrange to a tertiary carbocation. In the presence of a strong base like ethanolic KOH, it is reported to undergo no reaction.[8] |
Experimental Protocols for Kinetic Analysis of Solvolysis
The following is a detailed methodology for determining the rate of solvolysis, adapted from common procedures for alkyl halides like tert-butyl chloride.[9]
Objective:
To determine the first-order rate constant for the solvolysis of an alkyl halide in a given solvent system by monitoring the production of hydrochloric acid.
Materials:
-
Alkyl halide (e.g., this compound, tert-butyl chloride)
-
Solvent (e.g., 50:50 (v/v) water-isopropanol mixture)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.04 M)
-
Bromothymol blue indicator solution
-
Isopropanol (for quenching)
-
Glassware: Burette, pipette, volumetric flasks, Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Constant temperature water bath
-
Stopwatch
Procedure:
-
Preparation of the Reaction Mixture:
-
Prepare a solvent mixture (e.g., 50:50 water-isopropanol) and bring it to the desired reaction temperature in a constant temperature water bath.
-
In a separate flask, dissolve a known amount of the alkyl halide in a small amount of the solvent mixture.
-
-
Initiation of the Reaction:
-
Add a precise volume of the alkyl halide solution to a larger, thermostatted flask containing the bulk of the solvent mixture.
-
Start the stopwatch immediately upon mixing. This is time t=0.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 10 minutes), withdraw a specific volume (aliquot, e.g., 5.00 mL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a known volume of a solvent that will significantly slow the reaction, such as pure isopropanol.
-
Add a few drops of bromothymol blue indicator to the quenched aliquot.
-
Titrate the liberated HCl with the standardized NaOH solution until the indicator changes color (from yellow to blue).
-
Record the volume of NaOH used.
-
-
Infinity Titration:
-
To determine the concentration of the alkyl halide at the completion of the reaction (t=∞), heat a separate, larger aliquot of the reaction mixture in a sealed container in a warm water bath (around 60°C) for an extended period (e.g., 1-2 hours) to drive the reaction to completion.
-
Cool the "infinity" sample to the reaction temperature and titrate it in the same manner as the other aliquots.
-
Data Analysis:
-
The reaction is expected to follow first-order kinetics. The integrated rate law for a first-order reaction is: ln([A]t) = -kt + ln([A]0) where [A]t is the concentration of the alkyl halide at time t, [A]0 is the initial concentration, and k is the rate constant.
-
The concentration of the alkyl halide at any time t is proportional to (V∞ - Vt), where V∞ is the volume of NaOH used for the infinity titration and Vt is the volume of NaOH used at time t. The initial concentration is proportional to V∞.
-
Therefore, a plot of ln(V∞ - Vt) versus time (t) should yield a straight line with a slope of -k.
Visualizations
Logical Flow of a Solvolysis Kinetic Experiment
Caption: Workflow for a typical solvolysis kinetics experiment.
SN1 Solvolysis Pathway with Potential Rearrangement
Caption: Potential SN1 pathway for this compound solvolysis.
References
- 1. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. organic chemistry - Rate of solvolysis of allyl and alkyl halides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 7. Neighbouring_group_participation [chemeurope.com]
- 8. Neopentyl chloride on reaction with ethanolic KOH is class 12 chemistry CBSE [vedantu.com]
- 9. amherst.edu [amherst.edu]
Efficacy of (Chloromethyl)cyclobutane in specific synthetic transformations compared to other electrophiles
In the landscape of medicinal chemistry and organic synthesis, the cyclobutane (B1203170) motif is a frequently incorporated structural element, valued for its ability to impart unique conformational constraints and metabolic stability to molecules. The introduction of the cyclobutylmethyl group often proceeds via nucleophilic substitution, where the choice of the electrophile is paramount to the success of the transformation. This guide provides a comparative analysis of the efficacy of (chloromethyl)cyclobutane and other common cyclobutylmethyl electrophiles in synthetic transformations, supported by established principles of chemical reactivity and representative experimental protocols.
Relative Reactivity of Cyclobutylmethyl Electrophiles
The efficiency of a nucleophilic substitution reaction is critically dependent on the nature of the leaving group. In the context of cyclobutylmethyl electrophiles, the primary determinant of reactivity is the strength of the carbon-leaving group bond and the stability of the departing anion. The general order of reactivity for the leaving groups discussed here is:
Tosylate > Bromide > Chloride
This trend is rooted in the principles of nucleophilic substitution reactions (SN2). A weaker carbon-leaving group bond and a more stable, weaker conjugate base as the leaving group lead to a lower activation energy and a faster reaction rate.
| Electrophile | Leaving Group | C-X Bond Dissociation Energy (kcal/mol, avg.) | Leaving Group pKa (Conjugate Acid) | Relative Reactivity |
| This compound | Chloride (Cl⁻) | ~81 | ~ -7 (HCl) | Good |
| (Bromomethyl)cyclobutane (B93029) | Bromide (Br⁻) | ~68 | ~ -9 (HBr) | Better |
| Cyclobutylmethyl Tosylate | Tosylate (TsO⁻) | ~58 (C-O bond) | ~ -2.8 (p-TsOH) | Best |
Note: The bond dissociation energies are average values for primary alkyl halides and sulfonates and are provided for comparative purposes. The pKa values indicate the acidity of the conjugate acid of the leaving group; a lower pKa corresponds to a more stable leaving group.
As the data indicates, the tosylate group is an exceptional leaving group due to the extensive resonance stabilization of the negative charge on the departing anion. The carbon-bromine bond is significantly weaker than the carbon-chlorine bond, making bromide a better leaving group than chloride.[1] Consequently, cyclobutylmethyl tosylate is the most reactive of the three, followed by (bromomethyl)cyclobutane, with this compound being the least reactive.
Experimental Workflow: A Generalized Approach
The following diagram illustrates a generalized experimental workflow for a nucleophilic substitution reaction involving a cyclobutylmethyl electrophile.
Caption: Generalized workflow for a nucleophilic substitution reaction.
Detailed Experimental Protocols
The following are representative protocols for the nucleophilic substitution on a cyclobutylmethyl electrophile with a generic amine nucleophile. These protocols can be adapted for other nucleophiles with appropriate modifications to the reaction conditions and workup procedures.
Protocol 1: Alkylation of an Amine with this compound
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the amine nucleophile in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Alkylation of an Amine with (Bromomethyl)cyclobutane
This protocol is similar to that for the chloro-analog, but the reaction time is expected to be shorter due to the higher reactivity of the bromide leaving group.
Procedure: Follow the procedure for Protocol 1, but monitor the reaction closely as it is expected to reach completion in a shorter timeframe (e.g., 6-12 hours).
Protocol 3: Alkylation of an Amine with Cyclobutylmethyl Tosylate
Cyclobutylmethyl tosylate is significantly more reactive and may not require heating.
Procedure:
-
To a solution of the amine nucleophile in a suitable solvent (e.g., acetonitrile (B52724) or DMF), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add cyclobutylmethyl tosylate dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, proceed with a similar aqueous workup and purification as described in Protocol 1.
Signaling Pathway of Nucleophilic Substitution (SN2)
The reactions described above predominantly proceed through an SN2 mechanism, which is a single, concerted step.
Caption: SN2 reaction pathway for a cyclobutylmethyl electrophile.
Conclusion
The choice of electrophile for introducing the cyclobutylmethyl moiety is a critical parameter in synthetic design. While this compound is a viable and often more economical option, its reactivity is lower compared to its bromo and tosylate counterparts. For transformations requiring milder conditions, faster reaction times, or for use with less reactive nucleophiles, (bromomethyl)cyclobutane and particularly cyclobutylmethyl tosylate are superior choices. The selection of the optimal electrophile will ultimately depend on a balance of factors including the nature of the nucleophile, desired reaction conditions, and overall cost-effectiveness of the synthetic route.
References
Safety Operating Guide
Navigating the Safe Disposal of (Chloromethyl)cyclobutane: A Comprehensive Guide
For researchers and professionals in drug development, the meticulous management of chemical reagents is fundamental to ensuring a safe and compliant laboratory environment. (Chloromethyl)cyclobutane, a halogenated organic compound, necessitates careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, reinforcing our commitment to safety beyond the product itself.
Hazard Profile and Safety Overview
This compound is classified as a hazardous substance with multiple risk factors. Understanding its properties is the first step in safe handling and disposal.
GHS Classification:
-
Serious eye damage/eye irritation: Causes serious eye damage.[1][2]
-
Specific target organ toxicity, single exposure: May cause respiratory irritation.[1][3]
Quantitative Data for this compound
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for understanding its behavior and potential hazards.
| Property | Value | Source |
| Molecular Formula | C₅H₉Cl | PubChem[1] |
| Molecular Weight | 104.58 g/mol | PubChem[1] |
| Boiling Point | 77 - 78 °C | Sigma-Aldrich |
| Density | 0.886 g/cm³ at 25 °C | Sigma-Aldrich |
| Flash Point | Not available | |
| log Pow (Lipophilicity) | 2.66 | Sigma-Aldrich |
Proper Disposal Procedures: A Step-by-Step Guide
The following protocol outlines the recommended procedures for the safe disposal of this compound, designed to ensure safety and compliance with hazardous waste regulations.
Step 1: Personal Protective Equipment (PPE) and Immediate Safety Measures
Before handling this compound for disposal, it is imperative to be equipped with the appropriate PPE:
-
Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.[2][3][4]
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: If there is a risk of inhalation or if working outside a fume hood, a respirator may be necessary.
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate correct disposal.
-
Halogenated Waste: this compound is a chlorinated compound and must be collected in a designated "Halogenated Organic Waste" container.[5][6] Do not mix it with non-halogenated solvents or other incompatible chemicals, as this can be dangerous and may increase disposal costs.[5]
-
Container: Use a clean, dry, and chemically compatible container with a secure screw-top cap.[5][6] The container should be placed in a secondary containment bin to prevent spills.[5]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[5]
Step 3: Storage of Waste
Pending collection, the hazardous waste container must be stored safely:
-
Location: Store the container in a well-ventilated, designated hazardous waste storage area away from heat, sparks, open flames, and other ignition sources.[2][4][6]
-
Container Integrity: Keep the waste container tightly closed except when adding waste.[2][3][6]
-
Grounding: To prevent static discharge, ground and bond the container and receiving equipment.[2][6]
Step 4: Arranging for Disposal
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.[2][3][4][5][6]
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.[5] The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated below. Adherence to this workflow is essential for operational safety and regulatory compliance.
References
Personal protective equipment for handling (Chloromethyl)cyclobutane
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of (Chloromethyl)cyclobutane (CAS No. 78415-89-1). The following procedural guidance is designed to ensure safe laboratory operations, mitigate risks, and establish clear protocols for disposal.
Hazard Profile and Personal Protective Equipment
This compound is a hazardous chemical that requires stringent safety measures. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a highly flammable liquid and vapor that causes skin irritation, serious eye damage, and may cause respiratory irritation[1].
Summary of Hazards
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Flammable Liquids | 2 | Danger | H225: Highly flammable liquid and vapor[1] |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation[1] |
Recommended Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin, and eye contact.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Prevents skin irritation and absorption[2]. |
| Body Protection | Flame-retardant lab coat. | Protects against skin contact and in case of fire. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the risk of respiratory tract irritation from vapors[1]. |
Operational Plan: Safe Handling Procedure
A systematic approach to handling this compound is essential to minimize risk.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary PPE and have a chemical spill kit rated for flammable liquids and halogenated compounds nearby.
-
Ground all equipment to prevent static discharge, a potential ignition source.
-
-
Handling:
-
Conduct all work with this compound within a chemical fume hood.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
-
In Case of a Spill:
-
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department and emergency services[3][4][5].
-
Provide details of the spill, including the chemical name and approximate quantity.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
-
Disposal Plan
This compound is a chlorinated hydrocarbon and must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.
-
Waste Segregation and Collection:
-
Collect all waste containing this compound in a designated "Halogenated Organic Waste" container[6].
-
The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.
-
Do not mix with non-halogenated waste or other incompatible chemicals.
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from ignition sources.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.
-
Never dispose of this compound down the drain or in regular trash[6].
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C5H9Cl | CID 23446147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [sigmaaldrich.com]
- 3. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 4. sites.rowan.edu [sites.rowan.edu]
- 5. offices.austincc.edu [offices.austincc.edu]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
